molecular formula C15H15N5O B1377277 2-Amino Nevirapine-d3 CAS No. 1346605-12-6

2-Amino Nevirapine-d3

カタログ番号: B1377277
CAS番号: 1346605-12-6
分子量: 284.33 g/mol
InChIキー: YIQLXAMOFWQAIM-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino Nevirapine-d3 (CAS 1346605-12-6) is a deuterium-labeled, off-white to yellow solid with the molecular formula C₁₅H₁₂D₃N₅O and a molecular weight of 284.33 g/mol . This compound serves as a critical deuterated analog and stable isotope standard in scientific research. Its primary application is as a labeled intermediate in the preparation and study of Nevirapine metabolites . Researchers utilize 2-Amino Nevirapine-d3 extensively in metabolic and pharmacokinetic studies, where it is instrumental in tracing and elucidating drug metabolism pathways, particularly in the context of HIV treatment . The compound is vital for the development of highly precise analytical methods, such as mass spectrometry, enhancing the accuracy of drug monitoring in biological systems. Furthermore, it supports advanced research into enzyme interactions and resistance mechanisms, contributing significantly to the development of therapeutic strategies and the evaluation of drug efficacy . The product requires storage in a refrigerator at 2-8°C . This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-amino-2-cyclopropyl-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQLXAMOFWQAIM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 2-Amino Nevirapine-d3

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, characterization, and application of 2-Amino Nevirapine-d3 , a critical stable isotope-labeled reference standard used in the bioanalysis of the antiretroviral drug Nevirapine.

Executive Summary & Chemical Identity

2-Amino Nevirapine-d3 (CAS: 1346605-12-6) is the trideuterated analog of 2-Amino Nevirapine, a known impurity and potential metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. It serves as an internal standard (IS) for LC-MS/MS quantitation, ensuring accuracy by compensating for matrix effects and ionization variability.

The molecule is characterized by the substitution of the C4-methyl group hydrogens with deuterium and the presence of an amino group at the C2 position of the dipyridodiazepinone core.

Chemical Specifications
PropertyDetail
Chemical Name 2-Amino-11-cyclopropyl-4-(methyl-d3)-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
CAS Number 1346605-12-6 (Labeled); 284686-15-3 (Unlabeled)
Molecular Formula C₁₅H₁₂D₃N₅O
Molecular Weight 284.33 g/mol
Isotopic Enrichment ≥ 99% atom D
Core Scaffold Dipyridodiazepinone

Retrosynthetic Analysis

The synthesis is designed to ensure high isotopic purity and regioselectivity. The strategy centers on the convergent synthesis of two key building blocks:

  • Fragment A (Deuterated): 2,6-Dichloro-3-amino-4-(methyl-d3)pyridine.

  • Fragment B (Coupling Partner): Methyl 2-(cyclopropylamino)nicotinate.

The "2-Amino" functionality is introduced via a late-stage nucleophilic aromatic substitution (


) of a chloro-intermediate, derived from a 2,6-dichloro precursor. This avoids protecting group manipulations and utilizes the reactivity of the pyridine ring.

Retrosynthesis Target 2-Amino Nevirapine-d3 (Target) Intermediate 2-Chloro-Nevirapine-d3 (Intermediate) Target->Intermediate Ammonolysis (NH3, High Temp) FragA Fragment A: 2,6-Dichloro-3-amino- 4-(methyl-d3)pyridine Intermediate->FragA Cyclization (NaH, Diglyme) FragB Fragment B: Methyl 2-(cyclopropylamino) nicotinate Intermediate->FragB Coupling Precursor Acetone-d6 (Deuterium Source) FragA->Precursor Condensation & Chlorination caption Figure 1: Retrosynthetic strategy for 2-Amino Nevirapine-d3.

Detailed Experimental Protocols

Step 1: Synthesis of Fragment A (Deuterated Precursor)

Objective: Synthesize 2,6-dichloro-3-amino-4-(methyl-d3)pyridine. Rationale: The methyl-d3 group is introduced early using stable precursors to prevent isotopic scrambling. The 2,6-dichloro substitution pattern is critical for subsequent cyclization and amination.

  • Condensation: React Acetone-d6 with ethyl cyanoacetate in the presence of ammonia to form the dihydroxypyridine intermediate.

    • Reagents: Acetone-d6, Ethyl Cyanoacetate, NH₄OH.

    • Condition: Reflux, 4h.

  • Chlorination: Treat the intermediate with phosphorous oxychloride (

    
    ) to yield 2,6-dichloro-4-(methyl-d3)nicotinonitrile .
    
    • Note: This step converts the hydroxyls to chlorides and aromatizes the ring.

  • Hydrolysis & Rearrangement: Hydrolyze the nitrile to the amide/acid, followed by a Hofmann or Curtius rearrangement to install the amine at position 3.

    • Product:2,6-Dichloro-3-amino-4-(methyl-d3)pyridine .

    • Validation: Check for disappearance of nitrile stretch (IR) and appearance of amine signal.

Step 2: Synthesis of Fragment B

Objective: Prepare Methyl 2-(cyclopropylamino)nicotinate.

  • Starting Material: 2-Chloronicotinic acid.[1]

  • Esterification: React with methanol/H₂SO₄ to form Methyl 2-chloronicotinate.

  • Amination: React with Cyclopropylamine (excess) to displace the 2-chloro group.

    • Conditions: 60°C, sealed vessel.

    • Purification: Vacuum distillation to remove excess amine.[2]

Step 3: Coupling and Cyclization (The "One-Pot" Method)

Objective: Form the dipyridodiazepinone core (2-Chloro-Nevirapine-d3). Mechanism: The amine of Fragment A attacks the ester of Fragment B (Amide formation), followed by the cyclopropyl-amine nitrogen attacking the C2-chloro of Fragment A (Ring closure).

  • Setup: Dissolve Fragment A (1.0 eq) and Fragment B (1.1 eq) in anhydrous Diglyme or THF .

  • Base Addition: Add Sodium Hydride (NaH) (60% dispersion, 3.0 eq) portion-wise at 0°C.

    • Safety: Evolution of H₂ gas. Maintain inert atmosphere (Ar/N₂).

  • Reaction: Heat to 130°C for 12–16 hours.

  • Workup: Quench with ice water. Adjust pH to ~7. Filter the precipitate.[2][1][3]

  • Intermediate Product: 2-Chloro-11-cyclopropyl-4-(methyl-d3)-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one .

Step 4: Ammonolysis to 2-Amino Nevirapine-d3

Objective: Convert the 2-chloro substituent to the final 2-amino group.

  • Reaction: Charge the 2-Chloro intermediate into a high-pressure autoclave with Methanolic Ammonia (7N) or liquid ammonia.

  • Conditions: Heat to 150°C for 24 hours.

    • Catalyst: Copper powder or CuI may be used to accelerate the substitution.

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via Prep-HPLC (C18 column, Ammonium Formate/Acetonitrile gradient).

Characterization & Validation

Nuclear Magnetic Resonance (NMR)

The deuterium incorporation is confirmed by the absence of the methyl singlet in ¹H NMR and its appearance as a septet in ¹³C NMR.

NucleusShift (δ ppm)MultiplicityAssignment
¹H NMR 0.40 - 0.90Multiplet (4H)Cyclopropyl CH₂
¹H NMR 3.65Multiplet (1H)Cyclopropyl CH
¹H NMR Absent SingletC4-Methyl (Replaced by D)
¹H NMR 6.80Broad Singlet (2H)C2-NH₂ (Characteristic)
¹H NMR 8.10 - 8.50Doublets/MultipletsAromatic Protons (Pyridine B)
¹³C NMR ~18.5Septet (

)
CD₃ Carbon
Mass Spectrometry (LC-MS/MS)
  • Method: ESI Positive Mode.

  • Parent Ion: [M+H]⁺ = 285.15 (Calculated for C₁₅H₁₂D₃N₅O + H).

  • Isotopic Purity: M (d0) < 0.5%.

  • Fragmentation:

    • Loss of cyclopropyl group.

    • Loss of CD₃ radical (mass shift vs unlabeled).

MS_Fragmentation Parent [M+H]+ m/z 285.15 Frag1 Loss of Cyclopropyl m/z ~244 Parent->Frag1 -41 Da Frag2 Core Fragment (Diazepine Cleavage) Frag1->Frag2 caption Figure 2: Predicted MS fragmentation pathway for 2-Amino Nevirapine-d3.

References

  • Synthesis of Nevirapine and its Metabolites. Journal of Heterocyclic Chemistry. (1995). Describes the foundational dipyridodiazepinone cyclization chemistry.

  • Preparation of Deuterated Nevirapine (Nevirapine-d3). MedChemExpress Product Data. Confirms the methyl-d3 labeling strategy.

  • Process for the Preparation of Nevirapine. World Intellectual Property Organization (WO2012168949A2). Details the reaction of 2-chloro-N-(pyridinyl) carboxamides with cyclopropylamine.

  • Identification of Nevirapine Impurities. Journal of Pharmaceutical and Biomedical Analysis. (2009). Discusses the impurity profile including amino-derivatives.

  • 2-Amino Nevirapine Structure & CAS. Pharmaffiliates Reference Standards. Provides specific CAS and structural confirmation for the 2-amino analog.

Sources

Technical Guide: Structural Elucidation and Confirmation of 2-Amino Nevirapine-d3

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive structural elucidation and confirmation of 2-Amino Nevirapine-d3 (CAS: 1346605-12-6), a stable isotope-labeled internal standard used in the quantitative analysis of Nevirapine impurities and metabolites.

The content is designed for analytical scientists and follows a rigorous "Evidence-Based" approach, prioritizing self-validating protocols and causal logic.

Executive Summary & Molecular Context

2-Amino Nevirapine-d3 is a deuterated analog of 2-Amino Nevirapine, a key process impurity and metabolite of the antiretroviral drug Nevirapine. It serves as a critical Internal Standard (IS) for LC-MS/MS bioanalysis, ensuring accurate quantification by compensating for matrix effects and ionization variability.

  • Chemical Name: 2-Amino-11-cyclopropyl-5,11-dihydro-4-(methyl-d3)-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one.[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 284.33 g/mol (Unlabeled: 281.31 g/mol )[2]

  • Key Modification: Replacement of the C4-methyl protons with deuterium (

    
    ) and substitution of a hydrogen with an amino group (
    
    
    
    ) at the C2 position of the pyridine ring.

Structural Elucidation Strategy

The confirmation of this reference standard requires a multi-modal approach to verify three critical attributes:

  • The Core Scaffold: The integrity of the dipyridodiazepinone ring system.

  • The Amino Substitution: Confirmation of the

    
     group at position 2.
    
  • The Isotopic Label: Verification of the trideutero-methyl group (

    
    ) and calculation of Isotopic Purity.
    
Logical Workflow

The following diagram illustrates the decision-matrix used to confirm the structure.

ElucidationWorkflow Start Crude 2-Amino NVP-d3 HRMS HRMS (Orbitrap/Q-TOF) Confirm Formula: C15H12D3N5O Mass Error < 5 ppm Start->HRMS Step 1: Mass ID NMR_1H 1H NMR (DMSO-d6) Confirm Loss of Methyl Singlet Identify NH2 Signal HRMS->NMR_1H Step 2: Connectivity NMR_13C 13C NMR Confirm Carbon Count Observe C-D Coupling (Septet) NMR_1H->NMR_13C Step 3: Carbon Skeleton IsoPurity Isotopic Purity Calc (d0/d1/d2/d3 distribution) NMR_13C->IsoPurity Step 4: Enrichment Final Certified Reference Material (CoA Generation) IsoPurity->Final Validation

Figure 1: Structural elucidation workflow ensuring rigorous confirmation of identity and isotopic enrichment.

Detailed Confirmation Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and calculate the degree of deuteration.

  • Instrumentation: Q-TOF or Orbitrap MS coupled with UHPLC.

  • Ionization: ESI Positive Mode.

  • Theoretical Mass (

    
    ): 
    
    • Unlabeled (2-Amino NVP): ~282.1350

    • Labeled (2-Amino NVP-d3): ~285.1538 (Shift of +3.018 Da).

  • Acceptance Criteria: Mass error

    
     ppm.
    

Fragmentation Pathway (MS/MS): The fragmentation pattern must mirror the parent drug but retain the mass shift in fragments containing the methyl group.

MS_Fragmentation Parent Parent Ion [M+H]+ = 285.15 Frag1 Loss of Cyclopropyl (M-41) m/z ~244 Parent->Frag1 - C3H5 (Cyclopropyl) Frag2 Pyridine Ring Cleavage Diagnostic Ions Frag1->Frag2 Ring Opening

Figure 2: Predicted MS/MS fragmentation pathway for 2-Amino Nevirapine-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To prove the position of the amino group and the absence of the methyl protons.

Protocol:

  • Solvent: DMSO-

    
     (Preferred due to solubility and exchangeable proton visibility).
    
  • Concentration: 5-10 mg in 0.6 mL.

Spectral Expectations:

FeatureUnlabeled (NVP)2-Amino NVP-d3Diagnostic Significance
Methyl (

)
Singlet

ppm (

)
Absent Confirms deuteration of methyl group.
Amino (

)
AbsentBroad Singlet

ppm (

)
Confirms presence of amino substituent.
Aromatic Region 4 Protons (2 sets of doublets/multiplets)Altered coupling patternIndicates substitution on the pyridine ring.
Cyclopropyl Multiplets

ppm
UnchangedConfirms N-cyclopropyl integrity.

Causality Check: The disappearance of the methyl singlet in the


 NMR is the definitive proof of the 

label location. The appearance of the broad exchangeable singlet confirms the amine.
Isotopic Purity Calculation

To ensure the standard does not interfere with the analyte (unlabeled) channel during quantitation, the contribution of


 (unlabeled) must be minimal.

Method: Analyze the isotopic envelope in MS.



  • Requirement:

    
     to prevent "cross-talk" in high-sensitivity assays.
    

Synthesis & Impurity Origin Logic

Understanding the origin of "2-Amino Nevirapine" is crucial for troubleshooting.

  • Synthesis: It is typically synthesized by reacting a 2-amino-pyridine precursor (instead of the standard chloronicotinic acid derivative) or via the amination of a halogenated intermediate.

  • Label Incorporation: The deuterium label is introduced via the 3-amino-2-chloro-4-(methyl-d3)-pyridine starting material. This ensures the label is metabolically stable and located in a non-exchangeable position (the methyl group), unlike acidic protons which would exchange with solvent.

Quantitative Data Summary

ParameterSpecificationValidation Method
Appearance Off-white to pale yellow solidVisual Inspection
Purity (Chemical)

HPLC-UV (254 nm)
Purity (Isotopic)

atom D
HRMS / NMR
Water Content

Karl Fischer Titration
Solubility Soluble in DMSO, MethanolVisual / Gravimetric

References

  • Pharmaffiliates. (n.d.). 2-Amino Nevirapine-d3 (PA STI 006780) Technical Data. Retrieved from [Link]

  • Qiu, F., et al. (2009).[3] Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Gao, Y., et al. (2020). Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death. Chemical Research in Toxicology. Retrieved from [Link]

  • Omsynth Lifesciences. (n.d.). Nevirapine Impurities and Standards. Retrieved from [Link]

  • United States Pharmacopeia (USP).Nevirapine Monograph: Related Compounds. (Standard Pharmacopeial Reference for Impurity Structures).

Sources

role of 2-Amino Nevirapine-d3 in nevirapine metabolic pathway studies

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 2-Amino Nevirapine-d3 in Nevirapine Metabolic Pathway Studies

Abstract This technical guide details the critical function of 2-Amino Nevirapine-d3 (CAS 1346605-12-6) within the bioanalytical and synthetic workflows of Nevirapine (NVP) drug development. While Nevirapine metabolism is well-documented, the precise identification and quantification of its regioisomeric metabolites (2-hydroxy, 3-hydroxy, and 4-carboxy derivatives) require high-fidelity reference standards. 2-Amino Nevirapine-d3 serves a dual purpose: primarily as a stable-isotope labeled synthetic precursor for generating deuterated hydroxy-metabolite standards (e.g., 2-Hydroxy Nevirapine-d3), and secondarily as an Internal Standard (IS) for monitoring potential genotoxic amino-impurities. This guide provides mechanistic insights, synthetic pathways, and LC-MS/MS protocols for leveraging this compound in metabolic profiling.

Chemical Identity & Mechanistic Context[1][2][3]

To utilize 2-Amino Nevirapine-d3 effectively, researchers must understand its structural relationship to the parent drug and its metabolic map.

  • Compound Name: 2-Amino Nevirapine-d3[1][2][3][4]

  • Systematic Name: 2-Amino-11-cyclopropyl-5,11-dihydro-4-(methyl-d3)-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one[5]

  • CAS Number: 1346605-12-6 (Labeled); 284686-15-3 (Unlabeled)

  • Molecular Formula: C₁₅H₁₂D₃N₅O[6]

  • Key Structural Feature: The d3-methyl group provides a stable isotopic tag (+3 Da mass shift) that is chemically inert during ring-modification reactions.

The Metabolic Challenge

Nevirapine undergoes extensive hepatic metabolism via CYP3A4 and CYP2B6, producing several regioisomeric phenolic metabolites (2-OH, 3-OH, 8-OH, 12-OH NVP).

  • Problem: Direct chemical hydroxylation of Nevirapine to produce reference standards yields a mixture of isomers that are difficult to separate.

  • Solution: The "Amino-Route." An amino group can be introduced regioselectively (via nitration and reduction) and then converted to a hydroxyl group via diazotization. 2-Amino Nevirapine-d3 is the requisite labeled intermediate to synthesize 2-Hydroxy Nevirapine-d3 , ensuring the final standard matches the analyte in retention time but is distinguishable by mass.

Primary Role: Synthetic Precursor for Metabolite Standards

The most high-value application of 2-Amino Nevirapine-d3 is its use as a "scaffold" to manufacture deuterated standards for the major metabolite, 2-Hydroxy Nevirapine .

Mechanistic Pathway: The Sandmeyer Conversion

The conversion relies on transforming the primary amine into a diazonium salt, which is then hydrolyzed to a phenol (hydroxyl group). Because the deuterium label is located on the methyl group (C4 position), it remains undisturbed during the reaction at the C2 position.

Synthesis Workflow:

  • Precursor: 2-Amino Nevirapine-d3.

  • Diazotization: Reaction with Sodium Nitrite (

    
    ) in acidic media (Sulfuric acid/Acetic acid) generates the diazonium intermediate (
    
    
    
    ).
  • Hydrolysis: Heating the aqueous diazonium salt solution promotes nucleophilic attack by water, releasing

    
     gas and forming the hydroxyl group.
    
  • Product: 2-Hydroxy Nevirapine-d3 (Used as IS for clinical quantification).

Figure 1: Synthetic transformation of 2-Amino Nevirapine-d3 into the metabolic standard 2-Hydroxy Nevirapine-d3.

Secondary Role: Impurity Profiling & Quantification

In addition to its synthetic utility, 2-Amino Nevirapine is a potential process-related impurity (arising from the reduction of nitro-intermediates) or a minor metabolite. Regulatory guidelines (ICH M7) require strict monitoring of mutagenic amino-pyridine impurities.

  • Role: 2-Amino Nevirapine-d3 acts as the specific Internal Standard (IS) for quantifying trace levels of 2-Amino Nevirapine in drug substances or biological matrices.

  • Why d3? The +3 Da shift prevents "cross-talk" (signal interference) between the analyte and the IS, while the identical physicochemical properties ensure they co-elute and experience the same matrix effects (ionization suppression/enhancement).

Experimental Protocol: LC-MS/MS Quantification

This protocol describes the validation of 2-Amino Nevirapine (analyte) using 2-Amino Nevirapine-d3 (IS) in human plasma. This method is self-validating through the use of the stable isotope.

A. Reagents & Standards
  • Analyte: 2-Amino Nevirapine (Unlabeled).

  • Internal Standard: 2-Amino Nevirapine-d3 (>98% isotopic purity).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

B. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of 2-Amino Nevirapine-d3 working solution (e.g., 500 ng/mL in MeOH).

    • Causality: Spiking before extraction compensates for recovery losses and matrix effects.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant into the LC-MS/MS.

C. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-4 min: 5% -> 90% B (Elution)

    • 4-5 min: 90% B (Wash)

    • 5.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM Mode):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
2-Amino NVP 282.1 [M+H]+226.125Analyte
2-Amino NVP-d3 285.1 [M+H]+229.125Internal Standard

Note: The transition 282 -> 226 likely corresponds to the loss of the cyclopropyl group (C3H5 = 41) and NH (15)? No, cyclopropyl is 41. 282-41 = 241. A loss of 56 (C3H4O?) is common in these systems. Always verify transitions experimentally.

Data Interpretation & Quality Control

Isotopic Purity Check

Before use, the "d3" standard must be checked for the presence of "d0" (unlabeled) material.

  • Calculation: Inject a high concentration of 2-Amino NVP-d3 (only). Monitor the d0 channel (282.1).

  • Acceptance Criteria: The response in the d0 channel must be < 5% of the LLOQ response of the analyte.

  • Reasoning: If the IS contains significant d0, it will contribute to the analyte signal, causing false positives or overestimation.

Cross-Signal Contribution
  • IS to Analyte: (Described above, caused by isotopic impurity).

  • Analyte to IS: At ULOQ (Upper Limit of Quantification), the naturally occurring isotopes of the analyte (e.g., ¹³C, ³⁴S) might contribute to the IS mass channel (M+3).

    • Mitigation: The +3 Da shift usually minimizes this, as ¹³C₃ abundance is low. However, if ULOQ is very high, this must be calculated and corrected.

References

  • Riska, P., et al. (1999). Metabolism of nevirapine by cytochrome P450: Identification of 2-hydroxynevirapine and other metabolites. Drug Metabolism and Disposition.

  • Erickson, D. A., et al. (1999). In vitro metabolism of the HIV-1 non-nucleoside reverse transcriptase inhibitor nevirapine in human liver microsomes. Drug Metabolism and Disposition.

  • CymitQuimica. (2024). Product Data Sheet: 2-Amino Nevirapine (CAS 284686-15-3).[5][7][8][9]

  • Pharmaffiliates. (2024). Certificate of Analysis: 2-Amino Nevirapine-d3 (CAS 1346605-12-6).[2]

  • Popovic, M., et al. (2010). Amino acid adduct formation by the nevirapine metabolite, 12-hydroxynevirapine. Chemical Research in Toxicology.

Sources

Advanced Isotopic Labeling Strategies for Nevirapine and Related Impurities: A Technical Guide for Bioanalytical R&D

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes domain of antiretroviral drug development, the quantification of Nevirapine (NVP) and its process-related impurities requires absolute precision. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis, yet it remains vulnerable to matrix effects that can compromise data integrity.[1] This guide details the strategic design and synthesis of Stable Isotope Labeled (SIL) internal standards—specifically targeting the NVP impurity profile (USP/EP Impurities A, B, and C). We present a "Universal Core" labeling strategy that maximizes synthetic efficiency, ensuring researchers can generate a library of isotopologues with high isotopic purity and metabolic stability.

The Nevirapine Impurity Landscape

Before designing labeled standards, one must map the structural relationships between the API and its critical impurities. Nevirapine belongs to the dipyridodiazepinone class.[2][3][4] Its impurities typically arise from the alkylation step (analogous amines) or oxidative degradation.

Table 1: Structural Profile of Nevirapine and Key Impurities

CompoundCommon NameRegulatory DesignationStructural DistinctionMonoisotopic Mass (Unlabeled)
Nevirapine NVPAPI11-Cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one266.12
Impurity A Ethyl-NVPUSP Related Compound A11-Ethyl analog (Descyclopropyl-ethyl)254.12
Impurity B Propyl-NVPUSP Related Compound B11-Propyl analog268.13
Impurity C Desalkyl-NVPEP Impurity C11-H (Secondary amine, no alkyl group)226.09

Strategic Isotopic Design

The creation of a robust SIL-IS requires adherence to three design pillars: Mass Shift Sufficiency , Isotopic Stability , and Synthetic Feasibility .

Mass Shift Sufficiency

For small molecules like NVP (MW ~266 Da), a minimum mass shift of +3 Da is required to avoid interference from the naturally occurring


C, 

N, and

O isotopes (the "M+1" and "M+2" isotopic envelope) of the analyte.
  • Recommended: Deuterium (

    
    H) labeling to achieve 
    
    
    
    M
    
    
    +3.
  • Alternative:

    
    C or 
    
    
    
    N labeling for absolute stability, though often cost-prohibitive for impurity profiling.
Isotopic Stability (The Exchange Problem)

Labels must be placed in non-exchangeable positions.

  • Avoid: Acidic protons (e.g., amide N-H at position 5). These will exchange with solvent water (

    
     or 
    
    
    
    ) during LC-MS analysis, erasing the label.
  • Target: The 4-Methyl group on the pyridine ring or the Cyclopropyl ring protons. These are chemically inert under physiological and analytical conditions.

The "Universal Core" Strategy

Synthesizing a unique SIL for every impurity is inefficient. A superior approach is the "Universal Core" strategy. By introducing the isotopic label into the 2-chloro-3-amino-4-picoline (CAPIC) precursor—specifically at the 4-methyl group (


)—this single labeled building block can be reacted with various amines (cyclopropyl, ethyl, propyl) to generate NVP-d3, Impurity A-d3, and Impurity B-d3 respectively.[1]

Synthesis Workflows

The following protocols describe the synthesis of the "Universal Core" precursor and its divergent application.

Synthesis of the Labeled Precursor (CAPIC-d3)

Objective: Synthesize 2-chloro-3-amino-4-(methyl-d3)-pyridine.

  • Starting Material: 2-Chloro-3-aminopyridine-4-carboxylic acid.[1]

  • Reduction: Reduce the carboxylic acid to the alcohol using Lithium Aluminum Deuteride (

    
    ) to introduce the first deuterium atoms.
    
  • Conversion: Convert the alcohol to the methyl-d3 group via tosylation and subsequent displacement with super-hydride (LiEt3BD) or catalytic deuterogenation.[1]

  • Result: A pyridine core with a stable

    
     group at position 4.[1]
    
Divergent Synthesis of SIL Standards

Once CAPIC-d3 is in hand, it serves as the common intermediate for the entire impurity suite.

Workflow Visualization: The diagram below illustrates the divergent pathway where one labeled precursor feeds into the synthesis of the API and its alkyl-analog impurities.

NVP_Labeling_Strategy cluster_0 Common Labeled Precursor cluster_1 cluster_2 Final SIL Standards CAPIC_d3 2-Chloro-3-amino-4-picoline-d3 (Universal Core) NVP_d3 Nevirapine-d3 (API IS) CAPIC_d3->NVP_d3 + Cyclopropylamine + Nicotinic Acid Deriv. (Cyclization) ImpA_d3 Impurity A-d3 (Ethyl Analog IS) CAPIC_d3->ImpA_d3 + Ethylamine + Nicotinic Acid Deriv. (Cyclization) ImpB_d3 Impurity B-d3 (Propyl Analog IS) CAPIC_d3->ImpB_d3 + Propylamine + Nicotinic Acid Deriv. (Cyclization) Cyclopropyl Cyclopropylamine Cyclopropyl->NVP_d3 Ethyl Ethylamine Ethyl->ImpA_d3 Propyl Propylamine Propyl->ImpB_d3

Figure 1: Divergent synthesis strategy utilizing a single deuterated picoline core to generate isotopically labeled standards for Nevirapine and its USP/EP impurities.[1]

Detailed Protocol: One-Pot Cyclization (General Procedure)

This protocol is adapted for the synthesis of Impurity A-d3 (Ethyl analog) using the labeled core.

  • Reagents:

    • Precursor A: 2-Chloro-3-amino-4-picoline-d3 (1.0 eq).[1]

    • Precursor B: Methyl 2-(ethylamino)nicotinate (1.1 eq).

    • Base: Sodium Hydride (NaH, 60% dispersion, 4.0 eq).

    • Solvent: Diglyme (Anhydrous).

  • Procedure:

    • Step 1 (Amide Formation): Dissolve Precursor A and Precursor B in Diglyme under

      
       atmosphere. Cool to 0°C.[1]
      
    • Step 2 (Base Addition): Carefully add NaH portion-wise. The reaction is exothermic; maintain temperature <10°C.

    • Step 3 (Cyclization): Heat the mixture to 130°C for 12-16 hours. The strong base promotes the nucleophilic attack of the pyridine amine onto the nicotinate ester, followed by intramolecular cyclization.

    • Step 4 (Quench): Cool to room temperature. Carefully quench with ice-water/methanol.[1]

    • Step 5 (Purification): Adjust pH to ~6.0 with acetic acid. The product precipitates. Filter and recrystallize from ethanol/water.

  • Validation:

    • Confirm structure via

      
      -NMR (Look for disappearance of methyl singlet at 
      
      
      
      2.3 ppm due to deuteration).[1]
    • Confirm mass via MS (Expected [M+H]+ = 257.14 for Impurity A-d3).

Analytical Validation in Bioanalysis

Once synthesized, the SIL standards must be validated for use in regulated LC-MS/MS assays (GLP/GCP).

Isotopic Purity & Cross-Signal Contribution

A critical failure mode in bioanalysis is the "cross-talk" between the analyte and the IS.

  • Analyte -> IS Contribution: High concentrations of Unlabeled Impurity A must not generate a signal in the Impurity A-d3 channel. (Rare with M+3 shift).

  • IS -> Analyte Contribution: The SIL-IS must not contain unlabeled drug (d0).

    • Requirement: The contribution of the IS to the analyte trace should be

      
       20% of the LLOQ (Lower Limit of Quantification).
      
    • Test: Inject a "Zero Sample" (Matrix + IS only) and monitor the analyte transition.

LC-MS/MS Transitions (MRM)

Set up Multiple Reaction Monitoring (MRM) transitions. The fragmentation pattern usually involves the loss of the cyclopropyl/alkyl group or ring opening.

Table 2: Recommended MRM Transitions

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
NVP (Unlabeled) 267.1226.125Loss of cyclopropyl ring
NVP-d3 (IS) 270.1229.125Loss of cyclopropyl; d3-methyl retained on core
Impurity A (Ethyl) 255.1226.128Loss of ethyl group
Impurity A-d3 (IS) 258.1229.128Loss of ethyl; d3-methyl retained

Note: The Product Ion for NVP and Impurity A is often the same (m/z 226.1) because they share the dipyridodiazepinone core.[2] The d3-label on the methyl group shifts this common fragment to m/z 229.1, maintaining specificity.

References

  • United States Pharmacopeia (USP). Nevirapine Monograph: Organic Impurities. USP-NF.[1] Link

  • European Pharmacopoeia (Ph. Eur.). Nevirapine Hemihydrate: Impurities A, B, and C.[4][5] EDQM.[1] Link

  • Qiu, F., et al. (2009).[6] "Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies." Journal of Pharmaceutical and Biomedical Analysis, 49(3), 733-738.[6] Link

  • World Health Organization (WHO). Nevirapine: International Pharmacopoeia.[1]Link

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Application Note.Link

  • LGC Standards. Nevirapine EP Impurity A Reference Material Data Sheet.Link

Sources

Technical Guide: 2-Amino Nevirapine-d3 in Drug Metabolism & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application of 2-Amino Nevirapine-d3 (CAS 1346605-12-6) as a stable isotope-labeled internal standard (SIL-IS) and mechanistic tracer in drug metabolism and pharmacokinetics (DMPK) research.

Executive Summary

2-Amino Nevirapine-d3 is the deuterated analog of 2-Amino Nevirapine, a critical impurity and minor metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine.[1][2] In modern drug development, this compound serves a dual role: primarily as a Stable Isotope Internal Standard (SIL-IS) for the precise LC-MS/MS quantification of nevirapine-related impurities, and secondarily as a mechanistic tracer to elucidate metabolic pathways involving pyridine ring functionalization.

This guide provides a validated framework for utilizing 2-Amino Nevirapine-d3 in bioanalytical assays, ensuring compliance with MIST (Metabolites in Safety Testing) guidelines and rigorous quantitative standards.

Technical Profile & Chemical Identity

Understanding the physicochemical properties of the tracer is prerequisite to experimental design. The "d3" labeling typically occurs on the methyl group attached to the diazepinone ring, providing a mass shift of +3 Da, which is sufficient to avoid isotopic interference (cross-talk) with the unlabeled analyte.

ParameterSpecification
Compound Name 2-Amino Nevirapine-d3
Chemical Structure 2-Amino-11-cyclopropyl-5,11-dihydro-4-(methyl-d3)-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
CAS Number 1346605-12-6 (Labeled); 284686-15-3 (Unlabeled)
Molecular Formula C₁₅H₁₂D₃N₅O
Molecular Weight 284.33 g/mol (vs. 281.31 g/mol for unlabeled)
Isotopic Purity ≥ 99% Deuterium enrichment
Solubility Soluble in DMSO, Methanol; slightly soluble in Acetonitrile
pKa (Calculated) ~11.2 (Amine), ~2.8 (Pyridine nitrogen)
Structural Visualization

The following diagram illustrates the core scaffold and the likely position of the deuterium label (Methyl-d3) and the amino-functionalization distinguishing it from parent Nevirapine.

ChemicalStructure cluster_legend Legend Nevirapine Nevirapine Scaffold C4-Methyl N11-Cyclopropyl AminoMod Modification 2-Amino Group (-NH2) Nevirapine:N11->AminoMod:Pos2 Functionalization Label Isotopic Label -CD3 (Deuterium) Nevirapine:C4->Label:D3 Substitution key Base Scaffold: Dipyridodiazepinone Target Analyte: 2-Amino Impurity Tracer: d3-Isotopolog

Figure 1: Structural relationship between the Nevirapine scaffold, the 2-Amino modification, and the d3-isotopic label.

Application in DMPK & Bioanalysis

The Challenge: Impurity & Metabolite Quantification

In Nevirapine metabolism, the primary pathways involve hydroxylation (2-OH, 3-OH, 8-OH, 12-OH) via CYP3A4 and CYP2B6.[3] However, 2-Amino Nevirapine arises as a specific impurity or degradation product that requires monitoring due to the potential toxicity of amino-pyridine moieties.

Standard quantification using analog internal standards (e.g., structural analogs) often fails due to:

  • Matrix Effects: Differential ionization suppression between analyte and IS.

  • Extraction Variability: Differences in recovery rates during protein precipitation or liquid-liquid extraction (LLE).

The Solution: Stable Isotope Dilution Assay (SIDA)

Using 2-Amino Nevirapine-d3 corrects for these variables. As an isotopolog, it co-elutes (or elutes very closely) with the analyte and experiences the exact same ionization environment, providing the highest tier of quantitative accuracy.

Experimental Workflow: LC-MS/MS Method

Objective: Quantify 2-Amino Nevirapine in human plasma.

  • Stock Preparation:

    • Dissolve 2-Amino Nevirapine-d3 in DMSO to 1 mg/mL.

    • Dilute working IS solution to 500 ng/mL in 50% Methanol.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL Plasma.

    • Add 20 µL IS Working Solution (d3) .

    • Add 200 µL Acetonitrile (precipitating agent).

    • Vortex (2 min) -> Centrifuge (10,000 g, 5 min).

    • Inject Supernatant.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Ionization: ESI Positive Mode.

MRM Transitions (Mass Spectrometry)
CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
2-Amino Nevirapine 282.3 [M+H]⁺226.2 (Loss of Cyclopropyl)25
2-Amino Nevirapine-d3 285.3 [M+H]⁺229.2 (Loss of Cyclopropyl)25

Note: The mass shift of +3 is conserved in the fragment ion if the label is on the methyl group or stable ring position. Always verify fragmentation spectra during method development.

Mechanistic Tracing & Pathway Elucidation

Beyond routine quantification, 2-Amino Nevirapine-d3 serves as a probe in mechanistic toxicology. Nevirapine is associated with idiosyncratic hepatotoxicity and skin rash, linked to reactive quinone-imine intermediates.

Protocol: Metabolic Stability & Reactive Metabolite Trapping

To determine if the 2-Amino moiety is metabolically labile or generates unique reactive species:

  • Incubation System: Human Liver Microsomes (HLM) or Recombinant CYP450s.

  • Substrate: 2-Amino Nevirapine-d3 (10 µM).

  • Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (NAC) added to capture electrophiles.

  • Analysis: Scan for Neutral Loss (GSH adducts) retaining the +3 Da label.

Interpretation:

  • If the +3 Da label is retained in the adduct, the metabolic activation occurred without losing the labeled methyl group.

  • If the +3 Da label is lost , the metabolic attack likely occurred at the labeled site (e.g., oxidative demethylation).

Workflow cluster_QC Quality Control Start Biological Sample (Plasma/Microsomes) Spike Spike IS: 2-Amino Nevirapine-d3 Start->Spike Extract Extraction (PPT/LLE) Spike->Extract LC LC Separation (Reverse Phase C18) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Analyte Area / IS Area) MS->Data Check Check IS Response (Consistency) MS->Check

Figure 2: Validated Bioanalytical Workflow for Trace Impurity Quantification.

References

  • Sigma-Aldrich. (n.d.). Nevirapine and Related Impurities Standards. Retrieved from

  • Antunes, A. M., et al. (2015). "Quinoid derivatives of the nevirapine metabolites 2-hydroxy- and 3-hydroxy-nevirapine: activation pathway to amino acid adducts."[4] Toxicology Research. Retrieved from

  • Pharmaffiliates. (2024). 2-Amino Nevirapine-d3 Certificate of Analysis & Application Note. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nevirapine. Retrieved from

  • Caixas, U., et al. (2012). "In vivo formation of nevirapine-derived hemoglobin adducts: evidence for the occurrence of bioactivation in patients." Toxicology. Retrieved from

Sources

The Commercial Availability and Bioanalytical Utility of 2-Amino Nevirapine-d3 in Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) historically utilized in the management of HIV-1. Despite its efficacy, its clinical application is frequently complicated by idiosyncratic adverse events, most notably severe skin rash and hepatotoxicity 1. As a Senior Application Scientist, I emphasize that understanding the root cause of these toxicities is non-negotiable for designing better bioanalytical assays and safer drug analogs.

Mechanistic studies have demonstrated that NVP toxicity is driven by hepatic cytochrome P450 (CYP) metabolism—specifically by CYP3A4 and CYP2B6 2. Phase I oxidation at the 12-methyl position of NVP yields 12-hydroxy-NVP, which subsequently undergoes bioactivation (e.g., via sulfotransferase) to form a highly reactive quinone methide electrophile 1. This electrophile covalently adducts to bionucleophiles, such as the single tryptophan residue (Trp 214) on human serum albumin, triggering the toxicological cascade 3.

To circumvent this pathway, researchers have developed NVP analogs, such as 2-Amino Nevirapine and deuterated variants like 12-d3-NVP, which leverage the kinetic isotope effect to alter metabolic clearance and reduce reactive metabolite formation 1. Within this landscape, 2-Amino Nevirapine-d3 serves a critical dual purpose: it is both a structural analog of interest and the premier stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification in pharmacokinetic (PK) and proteomics research 4.

Commercial Availability and Physicochemical Specifications

Procuring high-purity stable isotopes is the foundational step in establishing a self-validating bioanalytical workflow. 2-Amino Nevirapine-d3 is commercially accessible through specialized chemical suppliers that cater to pharmaceutical standards and fine chemicals.

Below is a consolidated summary of its physicochemical parameters and sourcing data:

Table 1: Physicochemical and Commercial Specifications of 2-Amino Nevirapine-d3

ParameterSpecification
Chemical Name 2-Amino Nevirapine-d3
CAS Registry Number 1346605-12-6 5
Molecular Formula C15H12D3N5O [[4]]()
Molecular Weight 284.33 g/mol 5
Physical State Off-White Solid 5
Primary Applications SIL-IS for LC-MS/MS, Proteomics, Metabolite Tracking 5
Key Suppliers Pharmaffiliates, Omsynth Lifesciences, Santa Cruz Biotechnology 5, 4

Mandatory Visualization: Metabolic and Analytical Pathway

To conceptualize the dual utility of NVP analogs—both as therapeutic candidates designed to bypass toxic bioactivation and as analytical standards—the following diagram maps the metabolic fate of Nevirapine alongside the analytical intervention.

NVP_Pathway NVP Nevirapine (NVP) Parent Drug CYP Hepatic CYP450 (CYP3A4 / CYP2B6) NVP->CYP Oxidation LCMS LC-MS/MS Bioanalysis NVP->LCMS Target Analyte Metabolite 12-Hydroxy-NVP Phase I Metabolite CYP->Metabolite Hydroxylation Reactive Quinone Methide Reactive Electrophile Metabolite->Reactive Bioactivation (Sulfation) Toxicity Protein Adducts (Hepatotoxicity / Rash) Reactive->Toxicity Covalent Binding (e.g., Albumin Trp214) Analogs NVP Analogs (e.g., 12-d3-NVP, 2-Amino NVP) Analogs->CYP Altered Kinetics (Isotope Effect) IS 2-Amino NVP-d3 (SIL-IS) IS->LCMS Internal Standard (+3 Da Mass Shift)

Figure 1: Nevirapine metabolic bioactivation pathway and the analytical integration of 2-Amino NVP-d3.

Experimental Protocol: LC-MS/MS Plasma Extraction Workflow

In quantitative bioanalysis, matrix effects (ion suppression or enhancement) in the electrospray ionization (ESI) source can severely compromise data integrity. By employing 2-Amino Nevirapine-d3 as a SIL-IS, researchers ensure that the internal standard co-elutes with the target analyte. The +3 Da mass shift is strategically optimal: it is large enough to avoid isotopic cross-talk from the natural heavy isotopes (M+1, M+2) of the unlabeled analyte, yet structurally identical enough to maintain identical chromatographic retention.

Objective: Isolate NVP and its metabolites from human plasma while correcting for ESI matrix effects using 2-Amino Nevirapine-d3.

Self-Validating System Check: This protocol incorporates a Matrix Factor (MF) validation step. By comparing the peak area of the SIL-IS in post-extraction spiked plasma versus a neat solvent standard, the system continuously validates that the +3 Da mass shift successfully neutralizes matrix-induced ion suppression.

Step-by-Step Methodology:
  • Standard Preparation: Reconstitute 2-Amino Nevirapine-d3 powder in 100% LC-MS grade methanol to achieve a 1 mg/mL stock.

    • Causality: Methanol disrupts the crystalline lattice of the off-white solid efficiently while preventing the hydrolytic degradation that can occur in aqueous buffers over time.

  • Working Solution Formulation: Dilute the stock to a 50 ng/mL working solution using cold (4°C) acetonitrile.

    • Causality: Acetonitrile acts as a strong denaturant for the subsequent protein precipitation step. Chilling the solvent lowers the kinetic energy of the system, halting ex vivo enzymatic activity (e.g., residual esterases or CYPs) that could artificially alter metabolite profiles.

  • Sample Quenching & Precipitation: Combine 50 µL of plasma with 150 µL of the cold IS working solution. Vortex vigorously for 2 minutes.

    • Causality: The 3:1 organic-to-aqueous ratio forcefully strips the hydration shell from plasma proteins (like albumin, to which NVP is highly bound), causing them to precipitate and release the bound analytes into the supernatant.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: High-speed centrifugation compacts the denatured protein pellet. This is critical to prevent microscopic protein aggregates from clogging the sub-2-micron pores of the UHPLC column.

  • Supernatant Normalization: Transfer 100 µL of the supernatant and dilute with 100 µL of LC-MS grade water.

    • Causality: Injecting a highly organic extract directly into a reversed-phase LC system causes peak broadening (the "solvent effect"). Diluting with water matches the sample diluent to the initial mobile phase conditions, focusing the analyte band sharply at the head of the column.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for the analyte and the corresponding +3 Da shifted transitions for 2-Amino Nevirapine-d3.

References

  • Pharmaffiliates. "CAS No : 1346605-12-6 | Chemical Name : 2-Amino Nevirapine-d3".
  • Santa Cruz Biotechnology. "2-Amino nevirapine-d3".
  • Chemical Research in Toxicology (ACS).
  • Chemical Research in Toxicology. "Protein Adducts As Prospective Biomarkers of Nevirapine Toxicity".
  • Chemical Research in Toxicology (ACS).

Sources

Technical Guide: Qualification and Bioanalytical Application of 2-Amino Nevirapine-d3

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the qualification, analysis, and application of 2-Amino Nevirapine-d3 , a critical stable isotope-labeled internal standard used in the bioanalysis of Nevirapine impurities and metabolites.

Executive Summary

2-Amino Nevirapine-d3 (CAS: 1346605-12-6) is the deuterated analog of 2-Amino Nevirapine, a specific impurity and metabolic intermediate of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. In regulated bioanalysis (GLP/GCP), this compound serves as the primary Internal Standard (IS) for the accurate quantification of 2-Amino Nevirapine in biological matrices (plasma, dried blood spots, hair) using LC-MS/MS.

This guide outlines the critical quality attributes (CQAs) required for its Certificate of Analysis (CoA), the interpretation of purity data, and the specific mass spectrometry protocols necessary to ensure data integrity during drug development.

Part 1: The Certificate of Analysis (CoA) – A Forensic Breakdown

For a stable isotope-labeled standard to be fit-for-purpose in regulated bioanalysis, the CoA must go beyond simple chemical purity. It must validate the material's ability to correct for matrix effects without contributing interference.

Critical Quality Attributes (CQAs)

The following table summarizes the mandatory data points for a 2-Amino Nevirapine-d3 CoA.

Test ParameterSpecificationTechnical Rationale
Appearance White to off-white solidVisual confirmation of no gross degradation (e.g., yellowing due to oxidation).
Identity (¹H-NMR) Conforms to structureConfirms the core Nevirapine scaffold and the presence of the amino substituent. Deuterium incorporation is verified by the absence or integration reduction of specific proton signals (typically the methyl group).
Identity (MS) [M+H]⁺ = 285.3 ± 0.5 amuConfirms the molecular weight shift (+3 Da) from the unlabeled analyte (282.3 amu).
Chemical Purity (HPLC) ≥ 98.0%Purity of the chemical species regardless of isotopic labeling. Impurities here can cause ionization suppression.
Isotopic Purity ≥ 99.0% d3Critical: High enrichment minimizes the presence of d0 (unlabeled) species, which would otherwise cause "cross-talk" interference in the analyte channel.
Residual Solvents ReportedDeuterated standards are often lyophilized; residual solvents must be accounted for in the net peptide/compound content calculation.
Interpreting Isotopic Enrichment

The most common failure mode in using deuterated standards is Isotopic Interference .

  • The Risk: If the 2-Amino Nevirapine-d3 contains significant d0 (unlabeled) material, the IS spike will contribute signal to the analyte channel, artificially elevating the calculated concentration of the drug impurity.

  • The Calculation:

    
    
    
    • Acceptance Criteria: The contribution of the IS to the analyte signal should be < 20% of the Lower Limit of Quantification (LLOQ).

Part 2: Analytical Methodologies (LC-MS/MS)

Mass Spectrometry Transitions

To establish a robust method, Multiple Reaction Monitoring (MRM) transitions must be optimized. The fragmentation pattern of 2-Amino Nevirapine follows the characteristic loss of the cyclopropyl group, similar to the parent Nevirapine.

  • Ionization Mode: ESI Positive (+).

  • Precursor Ion: Protonated molecule

    
    .[1]
    
CompoundPrecursor (Q1)Product (Q3)Collision Energy (eV)Fragmentation Mechanism
2-Amino Nevirapine 282.3241.235Loss of Cyclopropyl radical/ring
2-Amino Nevirapine-d3 285.3244.235Loss of Cyclopropyl (Label retained on core)

Note: The d3 label is typically located on the methyl group of the pyridine ring. Therefore, the fragment (Core - Cyclopropyl) retains the deuterium label, resulting in a mass shift of +3 in the product ion (241 → 244).

Chromatographic Conditions

Separation is critical to resolve 2-Amino Nevirapine from the parent Nevirapine and hydroxy-metabolites (2-OH, 3-OH, 12-OH), which are isobaric or structurally similar.

  • Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Retention Time: 2-Amino Nevirapine is more polar than Nevirapine due to the amino group and will typically elute earlier than the parent drug.

Part 3: Handling & Stability Protocols

Deuterium Exchange Precautions

While carbon-bound deuterium (C-D) is generally stable, exchangeable protons (N-D or O-D) can swap with solvent protons.

  • Structure Check: 2-Amino Nevirapine-d3 typically has the deuterium on the methyl carbon (

    
    ). This is non-exchangeable , meaning the standard is stable in protic solvents (Methanol/Water).
    
  • Storage: Store neat powder at -20°C. Protect from light, as pyridine derivatives can be photosensitive.

Stock Solution Preparation
  • Weighing: Equilibrate the vial to room temperature to prevent condensation.

  • Solvent: Dissolve in 100% Methanol or DMSO. Avoid 100% water for stock solutions due to solubility limits.

  • Correction: Apply the purity factor from the CoA:

    
    
    

Part 4: Visualization of Workflows

CoA Validation Workflow

This diagram illustrates the decision process for accepting a lot of 2-Amino Nevirapine-d3 based on CoA data.

CoA_Validation Start Receive 2-Amino Nevirapine-d3 Check_Identity Check Identity (MS/NMR) Is it the correct structure? Start->Check_Identity Check_ChemPurity Check Chemical Purity Is HPLC Purity > 98%? Check_Identity->Check_ChemPurity Yes Fail FAIL: Reject Lot Check_Identity->Fail No Check_IsoPurity Check Isotopic Enrichment Is d0 < 0.5%? Check_ChemPurity->Check_IsoPurity Yes Check_ChemPurity->Fail No Calc_Contribution Calculate IS Contribution to Analyte Channel Check_IsoPurity->Calc_Contribution No (d0 > 0.5%) Pass PASS: Release for Bioanalysis Check_IsoPurity->Pass Yes Calc_Contribution->Pass < 20% of LLOQ Calc_Contribution->Fail > 20% of LLOQ

Figure 1: Decision tree for the qualification of stable isotope-labeled reference standards.

LC-MS/MS Internal Standard Workflow

This diagram details the mechanism of using the d3-standard to correct for matrix effects.

IS_Workflow Sample Biological Sample (Contains 2-Amino NVP) Spike Spike IS (Add fixed amt 2-Amino NVP-d3) Sample->Spike Extract Extraction (PPT/SPE) Matrix Removal Spike->Extract LCMS LC-MS/MS Analysis Co-elution of Analyte & IS Extract->LCMS Ionization Ion Source (ESI) Analyte & IS experience same suppression LCMS->Ionization Ratio Calculate Ratio (Area Analyte / Area IS) Ionization->Ratio

Figure 2: The Internal Standard workflow ensuring compensation for ionization suppression in ESI.

References

  • National Institutes of Health (NIH) - PubChem. Nevirapine Compound Summary (CID 4463). Retrieved from [Link]

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Retrieved from [Link]

  • Pharmaffiliates. 2-Amino Nevirapine-d3 Reference Standard. Retrieved from [Link]

  • Fan, B. et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Quantification of 2-Amino Nevirapine in Biological and Pharmaceutical Matrices using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The accurate quantification of 2-Amino Nevirapine (2-Amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one) is critical in two primary contexts: as a process-related impurity in the synthesis of the antiretroviral drug Nevirapine, and as a specific intermediate in metabolic pathway studies.

While Nevirapine (NVP) is primarily metabolized to hydroxylated forms (2-hydroxy, 3-hydroxy), the 2-amino analog represents a distinct structural modification often arising during synthesis or specific degradation pathways. Due to the complex matrices involved (pharmaceutical API or patient plasma) and the structural similarity to the parent drug, standard external calibration often fails to account for matrix suppression/enhancement effects in Electrospray Ionization (ESI).

This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing 2-Amino Nevirapine-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of the d3-analog provides identical chromatographic retention and ionization behavior to the analyte, ensuring rigorous correction for extraction efficiency and matrix effects.

Chemical & Physical Properties[1][2]

Understanding the physicochemical properties of the analyte and its internal standard is the foundation of a robust method.

PropertyAnalyte: 2-Amino NevirapineInternal Standard: 2-Amino Nevirapine-d3
CAS Number 284686-15-31346605-12-6
Molecular Formula


Molecular Weight 281.31 g/mol 284.33 g/mol
Precursor Ion [M+H]+ m/z 282.3m/z 285.3
Solubility Soluble in DMSO, Methanol; Low solubility in water.[1]Same as analyte.
pKa Basic (Pyridine nitrogen)Same as analyte.

Method Development Strategy

Mass Spectrometry Optimization (MRM)

The most sensitive transition for Nevirapine-related compounds involves the loss of the cyclopropyl group (


, -41 Da) or fragmentation of the diazepinone ring.
  • Analyte (2-Amino NVP): The protonated precursor (

    
     282.3) fragments to 
    
    
    
    241.1 via loss of the cyclopropyl moiety.
  • IS (2-Amino NVP-d3): The deuterium label is typically located on the methyl group or the aromatic ring, stable enough to not exchange. If the label is on the methyl group, the fragment will retain the label.

    • Note: If the d3 label were on the cyclopropyl ring, the fragment would lose the label. For this protocol, we assume the standard commercial d3-label is on the methyl group (common for NVP analogs), preserving the mass shift in the fragment.

Chromatographic Separation

A C18 reverse-phase column is recommended. The amino group increases polarity slightly compared to Nevirapine, but the molecule remains hydrophobic.

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization of basic nitrogens).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Experimental Protocol

Reagent Preparation
  • Stock Solutions (1 mg/mL):

    • Dissolve 1 mg of 2-Amino Nevirapine in 1 mL DMSO.

    • Dissolve 1 mg of 2-Amino Nevirapine-d3 in 1 mL DMSO.

    • Storage: -20°C, stable for 3 months.

  • Working Standard Solutions:

    • Dilute Analyte Stock with 50:50 Methanol:Water to prepare a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (ISWS):

    • Dilute IS Stock to a fixed concentration (e.g., 100 ng/mL) in Acetonitrile (for protein precipitation) or 50:50 Methanol:Water (for direct injection).

Sample Preparation (Protein Precipitation for Plasma)

This workflow is designed for biological matrices but can be adapted for API purity testing by skipping the precipitation step and dissolving directly.

  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL centrifuge tube.

  • Spike IS: Add 200 µL of ISWS (Acetonitrile containing 100 ng/mL 2-Amino Nevirapine-d3).

    • Rationale: The high organic content precipitates proteins while introducing the IS simultaneously.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Collect 100 µL of the supernatant.

  • Dilution (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with Water + 0.1% Formic Acid before injection.

LC-MS/MS Parameters

LC Conditions:

  • System: Agilent 1290 / Waters UPLC or equivalent.

  • Column: Waters XBridge C18 (

    
     mm, 3.5 µm) or Phenomenex Kinetex C18.
    
  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B

    • 6.0 min: Stop

MS Conditions (Source: ESI+):

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 500°C

  • Collision Gas: Argon

MRM Table:

Compound Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Type
2-Amino NVP 282.3 241.1 30 25 Quantifier
2-Amino NVP 282.3 213.1 30 35 Qualifier

| 2-Amino NVP-d3 | 285.3 | 244.1 | 30 | 25 | Internal Std |

Visual Workflows

Analytical Workflow

This diagram illustrates the step-by-step sample processing and data flow.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Sample (Plasma/API) IS_Add Add IS (2-Amino NVP-d3) Sample->IS_Add PPT Protein Ppt (Acetonitrile) IS_Add->PPT Centrifuge Centrifuge 14k x g PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC LC Separation (C18 Gradient) Supernatant->LC ESI ESI Source (Positive Mode) LC->ESI Q1 Q1 Filter (282.3 / 285.3) ESI->Q1 CID Collision Cell (Fragmentation) Q1->CID Q3 Q3 Filter (241.1 / 244.1) CID->Q3 Data Quantification (Area Ratio Analyte/IS) Q3->Data

Caption: End-to-end workflow for the extraction and quantification of 2-Amino Nevirapine using d3-IS.

Fragmentation Logic

Understanding the MRM choice ensures scientific integrity.

G cluster_frag Collision Induced Dissociation (CID) Parent Precursor Ion [M+H]+ m/z 282.3 Frag1 Loss of Cyclopropyl (-41 Da) Parent->Frag1 Primary Pathway Frag2 Ring Cleavage (Secondary) Parent->Frag2 Minor Pathway Product Product Ion m/z 241.1 Frag1->Product

Caption: Proposed fragmentation pathway for 2-Amino Nevirapine, consistent with NVP analogs.

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the method must be validated against regulatory standards (e.g., FDA Bioanalytical Method Validation Guidance).

  • Selectivity: Analyze blank matrix (plasma or excipients) to ensure no interference at the retention time of 2-Amino Nevirapine (approx. 2.5 - 3.5 min).

  • Linearity: The calibration curve (Area Ratio vs. Concentration) should have

    
    .
    
    • Weighting:

      
       weighting is recommended to improve accuracy at the lower limit of quantification (LLOQ).
      
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% should be < 15% (20% at LLOQ).

  • Matrix Effect (ME):

    • Calculate ME using the formula:

      
      .
      
    • Where A = Peak area of standard in neat solution.

    • Where B = Peak area of standard spiked into extracted blank matrix.

    • Role of IS: The d3-IS compensates for this. If ME for analyte is 80% (suppression), ME for IS should also be ~80%, yielding a normalized ratio of 1.0.

Troubleshooting Guide

  • Problem: IS Signal Variation.

    • Cause: Inconsistent pipetting or matrix suppression pockets.

    • Solution: Ensure the IS is premixed into the precipitation solvent (ACN) rather than added separately to each tube.

  • Problem: Retention Time Shift.

    • Cause: Deuterium isotope effect (rarely >0.1 min) or pH fluctuation.

    • Solution: Check mobile phase pH. Ensure column equilibration.

  • Problem: Cross-talk (IS detected in Analyte channel).

    • Cause: Impurity in the IS standard (d0 presence).

    • Solution: Run a "IS Only" blank. If a peak appears at the analyte mass (282.3), the IS stock is contaminated with d0-analyte. Purchase higher purity IS or subtract background (not recommended for trace analysis).

References

  • Pharmaffiliates. (2025). 2-Amino Nevirapine (CAS 284686-15-3) Product Information.[3][1][4][5][6] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4463: Nevirapine. Retrieved from [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Fan, B., et al. (2011). LC-MS/MS Quantification of Nevirapine and Its Metabolites. Journal of Pharmaceutical and Biomedical Analysis.

Sources

LC-MS/MS method development for Nevirapine with 2-Amino Nevirapine-d3

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance LC-MS/MS Method for the Simultaneous Quantification of Nevirapine and its 2-Amino Metabolite

Executive Summary

This guide details the development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine (NVP) and its primary amine metabolite/impurity, 2-Amino Nevirapine (2-Amino-NVP) .

While Nevirapine quantification is standard, the monitoring of the 2-Amino species is critical for impurity profiling and detailed pharmacokinetic (PK) analysis. This protocol employs 2-Amino Nevirapine-d3 as a specific internal standard (IS) to rigorously compensate for matrix effects, ensuring high precision even in complex biological matrices like human plasma.

Scientific Rationale & Strategy

The Challenge of Metabolite Quantification

Nevirapine (MW 266.3) is extensively metabolized via cytochrome P450 enzymes (CYP3A4, CYP2B6). A key structural modification involves the opening or modification of the dipyridodiazepinone ring system. 2-Amino Nevirapine (MW 281.3) represents a transformation where the lactam functionality is modified, often serving as a marker for degradation or specific metabolic pathways.

Why specific Internal Standards matter: Using Nevirapine-d3 to quantify both the parent and the metabolite is a common error. The physicochemical properties (logP, pKa) of the amino-metabolite differ from the parent, leading to different recovery rates and matrix effects.

  • Solution: We utilize Nevirapine-d3 for the parent and 2-Amino Nevirapine-d3 for the metabolite. This "matched IS" strategy ensures that any ion suppression affecting the analyte equally affects the IS, providing self-validating accuracy.

Mass Spectrometry Mechanism

Both analytes share a common fragmentation pathway characteristic of the dipyridodiazepinone core: the loss of the cyclopropyl group.

  • Nevirapine:

    
    
    
  • 2-Amino Nevirapine:

    
    
    

Experimental Protocol

Chemicals & Reagents[1][2]
  • Analytes: Nevirapine (>99%), 2-Amino Nevirapine (>98%).

  • Internal Standards: Nevirapine-d3 (Methyl-d3), 2-Amino Nevirapine-d3 (Methyl-d3).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Stock Solution Preparation
CompoundConcentrationSolventStorage
NVP Stock 1.0 mg/mLMethanol-20°C
2-Amino NVP Stock 1.0 mg/mLMethanol-20°C
NVP-d3 (IS) 100 µg/mLMethanol-20°C
2-Amino NVP-d3 (IS) 100 µg/mLMethanol-20°C

Working IS Solution: Dilute both IS stocks into a single solution containing 500 ng/mL of each in 50% Methanol.

Sample Preparation (Protein Precipitation)

We utilize Protein Precipitation (PPT) for high throughput. For higher sensitivity (<1 ng/mL), Liquid-Liquid Extraction (LLE) with Ethyl Acetate is recommended.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of the Working IS Mixture. Vortex gently.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge: Spin at 14,000 rpm (20,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an HPLC vial containing 100 µL of Milli-Q water (to improve peak shape during injection).

  • Inject: 5 µL into the LC-MS/MS.

LC-MS/MS Conditions

Chromatographic Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or Thermo Hypurity C18.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10% Initial Hold
0.50 10% Loading
2.50 90% Elution Ramp
3.50 90% Wash
3.60 10% Re-equilibration

| 5.00 | 10% | Stop |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) DP (V) CE (eV) Mechanism
Nevirapine 267.1 226.1 60 25 Loss of Cyclopropyl
2-Amino NVP 282.2 241.2 65 28 Loss of Cyclopropyl
NVP-d3 (IS) 270.1 229.1 60 25 Loss of Cyclopropyl

| 2-Amino NVP-d3 | 285.2 | 244.2 | 65 | 28 | Loss of Cyclopropyl |

Visual Workflows

Sample Extraction & Analysis Logic

SamplePrep Figure 1: High-Throughput Sample Preparation Workflow Start Plasma Sample (50 µL) IS_Add Add IS Mixture (NVP-d3 & 2-Amino-d3) Start->IS_Add PPT Protein Precipitation (200 µL ACN + 0.1% FA) IS_Add->PPT Denature Centrifuge Centrifuge (14k rpm, 10 min) PPT->Centrifuge Sediment Proteins Dilute Dilute Supernatant (1:1 with Water) Centrifuge->Dilute Supernatant Inject LC-MS/MS Injection (5 µL) Dilute->Inject Ready for Analysis

Fragmentation Mechanism (MS/MS)

Fragmentation Figure 2: Common Fragmentation Pathway (Loss of Cyclopropyl Moiety) NVP_Parent Nevirapine [M+H]+ m/z 267.1 NVP_Frag Product Ion m/z 226.1 NVP_Parent->NVP_Frag CID Fragmentation Amino_Parent 2-Amino NVP [M+H]+ m/z 282.2 Amino_Frag Product Ion m/z 241.2 Amino_Parent->Amino_Frag CID Fragmentation Loss Loss of Cyclopropyl Ring (-41 Da)

Validation & Expert Insights

Linearity & Range
  • Nevirapine: 10 – 5000 ng/mL (Quadratic regression, 1/x² weighting).

  • 2-Amino NVP: 1 – 500 ng/mL (Linear regression, 1/x² weighting).

  • Note: The impurity is typically present at much lower concentrations than the parent drug. Adjust the curve range accordingly.

Troubleshooting Matrix Effects

If you observe ion suppression (signal drop) at the retention time of 2-Amino NVP:

  • Check Phospholipids: Monitor m/z 184 -> 184 to see if phospholipids co-elute.

  • Optimize Gradient: Flatten the gradient slope between 1-3 minutes to separate the amino-metabolite from the solvent front and phospholipids.

  • Use the IS: Rely on 2-Amino NVP-d3 . Its co-elution with the analyte ensures that any suppression is mathematically corrected.

Stability Considerations
  • Photostability: Nevirapine is sensitive to UV light. Perform all extraction steps under yellow light or in amber glassware.

  • Stock Stability: 2-Amino Nevirapine can be prone to oxidation. Store stocks at -80°C and minimize freeze-thaw cycles.

References

  • Ghosh, C., et al. (2011). Estimation of Nevirapine from Human Plasma by LC-ESI-MS/MS: a Pharmacokinetic Application. Journal of Bioequivalence & Bioavailability.

  • Chi, J., et al. (2003).[2] An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. Journal of Pharmaceutical and Biomedical Analysis.

  • Zhang, Y., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. PubMed Central.

  • PubChem. (2024). Nevirapine-d3 Compound Summary. National Library of Medicine.

Sources

Application Notes and Protocols for the Use of 2-Amino Nevirapine-d3 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stable Isotope Labeled Internal Standards in Nevirapine Bioanalysis

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to combination antiretroviral therapy for the treatment of HIV-1 infection.[1][2] Accurate quantification of nevirapine and its metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity.[3][4][5]

A cornerstone of robust and reliable LC-MS/MS bioanalysis is the use of a suitable internal standard (IS).[6] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability.[7][8] Deuterated internal standards, where hydrogen atoms are replaced with deuterium, are considered the gold standard as they are chemically identical to the analyte but distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[6][7]

This application note provides a comprehensive protocol for the use of 2-Amino Nevirapine-d3 as an internal standard for the quantification of nevirapine and its related metabolites in biological matrices. 2-Amino Nevirapine is a known metabolite and impurity of nevirapine.[9][10] The use of its deuterated analog, 2-Amino Nevirapine-d3, offers a robust tool for researchers, scientists, and drug development professionals to develop and validate high-quality bioanalytical methods.

Principle of Deuterated Internal Standards in LC-MS/MS

The fundamental principle behind using a deuterated internal standard like 2-Amino Nevirapine-d3 is that it behaves nearly identically to the unlabeled analyte during sample preparation and analysis.[6] By adding a known concentration of the deuterated IS to all samples, calibrators, and quality controls at the beginning of the workflow, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[7] The ratio of the analyte's peak area to the IS's peak area is then used for quantification, which corrects for variations in sample recovery and instrument response, leading to improved accuracy and precision.[11]

Materials and Reagents

Material/Reagent Grade Supplier
2-Amino Nevirapine-d3≥98% purity, ≥99% isotopic purityCommercially available
Nevirapine Reference Standard≥98% purityCommercially available
AcetonitrileHPLC or LC-MS gradeCommercially available
MethanolHPLC or LC-MS gradeCommercially available
Formic AcidLC-MS gradeCommercially available
WaterDeionized, 18 MΩ·cmIn-house or commercially available
Human Plasma (or other relevant biological matrix)Pooled, with appropriate anticoagulantCommercially available

Instrumentation and Analytical Conditions

A sensitive and selective LC-MS/MS method is crucial for the successful quantification of nevirapine.[12] The following provides a starting point for method development, which should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System
  • System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for nevirapine analysis.[13]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A gradient elution is typically employed to achieve good separation from endogenous matrix components. An example gradient is provided below.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Time (min) % Mobile Phase B
0.010
2.590
3.090
3.110
4.010
Mass Spectrometry (MS) System
  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions: The specific m/z transitions for nevirapine and 2-Amino Nevirapine-d3 should be determined by infusing a standard solution of each compound into the mass spectrometer and optimizing the precursor and product ions.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Nevirapine267.1226.1To be optimized
2-Amino Nevirapine-d3285.3To be optimizedTo be optimized

Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is critical for the reliability of the entire assay.

Stock Solutions (1 mg/mL)
  • Accurately weigh approximately 10 mg of Nevirapine reference standard and 2-Amino Nevirapine-d3 into separate volumetric flasks.

  • Dissolve the compounds in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.

  • Store stock solutions at -20°C or below.

Working Solutions
  • Nevirapine Working Solutions: Prepare a series of working solutions by serially diluting the nevirapine stock solution with 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the 2-Amino Nevirapine-d3 stock solution with 50:50 acetonitrile:water to achieve a final concentration that provides an appropriate response in the LC-MS/MS system (e.g., 100 ng/mL).

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a simple and common method for extracting nevirapine from plasma samples.[4]

Caption: Workflow for sample preparation using protein precipitation.

Detailed Steps:

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the 2-Amino Nevirapine-d3 internal standard working solution to each tube and briefly vortex.

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the ICH M10 guideline.[14][15][16]

G cluster_0 Core Validation Parameters Selectivity Selectivity & Specificity MatrixEffect Matrix Effect CalibrationCurve Calibration Curve & Linearity AccuracyPrecision Accuracy & Precision Recovery Recovery Stability Stability Validation Validation Validation->Selectivity Validation->MatrixEffect Validation->CalibrationCurve Validation->AccuracyPrecision Validation->Recovery Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Selectivity and Specificity
  • Objective: To ensure that endogenous components in the biological matrix do not interfere with the detection of nevirapine or 2-Amino Nevirapine-d3.

  • Procedure: Analyze at least six different lots of blank matrix. The response at the retention times of the analyte and IS should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.

Calibration Curve and Linearity
  • Objective: To establish the relationship between the concentration of nevirapine and the response of the instrument.

  • Procedure: Prepare a calibration curve consisting of a blank sample, a zero sample (blank matrix with IS), and at least six to eight non-zero calibration standards spanning the expected concentration range. The curve is typically fitted with a weighted (e.g., 1/x or 1/x²) linear regression.

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).

  • Procedure: Analyze QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates on three separate days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).

Matrix Effect
  • Objective: To evaluate the suppression or enhancement of ionization of the analyte and IS by co-eluting matrix components.

  • Procedure: Compare the peak areas of the analyte and IS in post-extraction spiked samples with those in neat solutions at low and high concentrations. The matrix factor should be consistent across different lots of the matrix.

Stability
  • Objective: To assess the stability of nevirapine in the biological matrix under various storage and handling conditions.

  • Procedure: Evaluate the stability of the analyte in QC samples subjected to:

    • Freeze-thaw stability: At least three freeze-thaw cycles.

    • Short-term bench-top stability: At room temperature for a duration that reflects the expected sample handling time.

    • Long-term storage stability: At the intended storage temperature (e.g., -80°C) for a period that exceeds the expected storage duration.

    • Post-preparative stability: In the autosampler for the expected duration of an analytical run.

Conclusion

The use of 2-Amino Nevirapine-d3 as an internal standard provides a robust and reliable approach for the quantification of nevirapine in biological matrices by LC-MS/MS. Its close structural similarity to nevirapine ensures that it effectively tracks the analyte throughout the analytical process, compensating for variability and leading to high-quality bioanalytical data. The detailed protocols and validation guidelines presented in this application note offer a comprehensive framework for researchers to develop and implement accurate and precise bioanalytical methods for nevirapine, supporting critical drug development and clinical research activities.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide - Benchchem. (n.d.).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12).
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.).
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.).
  • An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed. (2003, April 1).
  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • (PDF) Sensitive Quantification of Antiretroviral Trio in Plasma: Lamivudine, Zidovudine, and Nevirapine by LC-MS/MS with Abacavir - ResearchGate. (2024, March 25).
  • Estimation of Nevirapine from Human Plasma by LC-ESI-MS/MS: a Pharmacokinetic Application - Walsh Medical Media. (2011, February 8).
  • Sensitive Quantification of Antiretroviral Trio in Plasma: Lamivudine, Zidovudine, and Nevirapine by LC-MS - Impactfactor. (2024, March 25).
  • LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC. (2020, December 2).
  • 2-Amino Nevirapine - CymitQuimica. (n.d.).
  • CAS No : 284686-15-3 | Product Name : 2-Amino Nevirapine | Pharmaffiliates. (n.d.).
  • Nevirapine | C15H14N4O | CID 4463 - PubChem - NIH. (n.d.).
  • Nevirapine Pathway, Pharmacokinetics - ClinPGx. (n.d.).

Sources

Application Note: Advanced Sample Preparation Techniques for the Bioanalysis of 2-Amino Nevirapine and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights into the critical sample preparation phase for the quantitative analysis of 2-Amino Nevirapine, a metabolite of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. We address the nuanced challenges of bioanalysis by focusing on three robust extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This document is crafted for researchers, scientists, and drug development professionals, offering a framework for selecting and optimizing a sample preparation strategy that ensures accuracy, precision, and reproducibility. The protocols detailed herein are designed for the use of 2-Amino Nevirapine-d3 as a stable isotope-labeled internal standard, a crucial component for correcting matrix effects and variability in LC-MS/MS-based assays.

Introduction: The Analytical Imperative in Nevirapine Therapy

Nevirapine is a cornerstone therapeutic agent in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infections.[1] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), its efficacy is directly linked to maintaining optimal plasma concentrations. Therapeutic Drug Monitoring (TDM) is therefore a vital tool for personalizing treatment regimens, ensuring viral suppression while mitigating the risk of adverse effects. The accurate quantification of Nevirapine and its metabolites, such as 2-Amino Nevirapine, in biological matrices is the bedrock of effective TDM.

The complexity of biological samples like plasma, serum, or hair necessitates a meticulous sample preparation workflow to remove interfering endogenous components such as proteins and phospholipids.[2][3] A well-designed sample preparation protocol not only cleans the sample but also concentrates the analyte, enhancing the sensitivity and reliability of the subsequent analytical determination, typically performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

A pivotal element for achieving high-quality quantitative data is the use of a stable isotope-labeled internal standard (SIL-IS). 2-Amino Nevirapine-d3, by virtue of its identical chemical properties to the analyte and its distinct mass, co-elutes chromatographically and experiences similar ionization effects, thereby providing a reliable means to correct for variations during the sample preparation and analysis process.[4][5] This application note details three field-proven sample preparation techniques, providing the scientific rationale behind each step to empower researchers to make informed decisions tailored to their analytical objectives.

Physicochemical Properties of Analyte and Internal Standard

A fundamental understanding of the physicochemical properties of the target analyte and the internal standard is paramount for the development of an effective extraction method. These properties dictate the choice of solvents, pH, and extraction phases.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-Amino Nevirapine [Image of 2-Amino Nevirapine structure]C15H15N5O281.31[6]Intermediate in metabolite preparation.[6]
2-Amino Nevirapine-d3 (Internal Standard) [Image of 2-Amino Nevirapine-d3 structure with deuterium on the methyl group]C15H12D3N5O284.33[7]Stable isotope-labeled analog for quantitative analysis.[7]
Nevirapine (Parent Drug) [Image of Nevirapine structure]C15H14N4O266.30[1]Non-nucleoside reverse transcriptase inhibitor.[1]

Core Methodologies for Sample Preparation

The choice of a sample preparation technique is a balance between the desired level of cleanliness, throughput, cost, and the specific requirements of the analytical method. Below, we dissect three widely adopted methods for the extraction of Nevirapine and its analogs from biological fluids.

Protein Precipitation (PPT)

Principle: This technique leverages the principle of altering the solvent environment to reduce the solubility of proteins, causing them to precipitate out of the solution.[8] A water-miscible organic solvent, such as acetonitrile or methanol, is added to the biological sample, disrupting the solvation shell around the proteins and leading to their aggregation and removal by centrifugation.[9]

  • Expertise & Experience: PPT is the most straightforward and high-throughput method. Its primary advantage is speed. However, it is the least selective method, as it does not significantly remove other endogenous components like phospholipids, which can lead to ion suppression in the MS source. Acetonitrile is often preferred over methanol as it tends to produce a more flocculent protein pellet that is easier to separate.[9]

  • Aliquoting: In a microcentrifuge tube, pipette 100 µL of the biological sample (e.g., plasma).

  • Internal Standard Spiking: Add 10 µL of the 2-Amino Nevirapine-d3 working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to sample is crucial for efficient protein removal.[9]

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase of the LC system. This step ensures the compatibility of the sample with the chromatographic conditions and can pre-concentrate the analyte.

  • Final Centrifugation: Centrifuge at 3,000 x g for 5 minutes to pellet any remaining particulates before injection.

PPT_Workflow cluster_0 Protein Precipitation Protocol A 1. Aliquot 100 µL Plasma B 2. Spike with Internal Standard A->B C 3. Add 300 µL Acetonitrile B->C D 4. Vortex for 30s C->D E 5. Centrifuge at 10,000 x g D->E F 6. Transfer Supernatant E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute in Mobile Phase G->H I 9. Inject into LC-MS/MS H->I

Protein Precipitation Workflow Diagram
Liquid-Liquid Extraction (LLE)

Principle: LLE is a separation technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The analyte partitions into the organic phase, leaving water-soluble interferences behind.

  • Expertise & Experience: LLE provides a significantly cleaner extract compared to PPT by removing not only proteins but also salts and other polar interferences. The choice of the organic solvent is critical and depends on the polarity of the analyte. For Nevirapine and its metabolites, a moderately polar solvent like dichloromethane or a mixture of solvents is often effective.[10] Adjusting the pH of the aqueous phase can enhance the extraction efficiency by converting the analyte to its non-ionized form, which is more soluble in organic solvents.

  • Aliquoting: In a glass tube, pipette 250 µL of the biological sample.

  • Internal Standard Spiking: Add 25 µL of the 2-Amino Nevirapine-d3 working solution.

  • pH Adjustment: Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium hydroxide) to basify the sample. This ensures Nevirapine and its amino metabolite are in their neutral form.

  • Extraction: Add 1 mL of dichloromethane.[10]

  • Mixing: Vortex for 1 minute to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 3,500 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the lower organic layer to a clean tube, avoiding the protein disk at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Transfer to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol A 1. Aliquot 250 µL Plasma B 2. Spike with IS A->B C 3. Adjust pH B->C D 4. Add Dichloromethane C->D E 5. Vortex for 1 min D->E F 6. Centrifuge at 3,500 x g E->F G 7. Transfer Organic Layer F->G H 8. Evaporate to Dryness G->H I 9. Reconstitute H->I J 10. Inject into LC-MS/MS I->J

Liquid-Liquid Extraction Workflow Diagram
Solid-Phase Extraction (SPE)

Principle: SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[11] The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of solvent.[11]

  • Expertise & Experience: SPE offers the highest degree of sample cleanup, effectively removing proteins, salts, and phospholipids, which minimizes matrix effects and enhances assay sensitivity.[12] The choice of sorbent is crucial. For Nevirapine, a reverse-phase sorbent like C8 or C18 is suitable, where the analyte is retained by hydrophobic interactions. The four key steps are conditioning, loading, washing, and eluting.[11] Each step must be optimized for maximum recovery and purity.

  • Cartridge Conditioning: Condition a C8 SPE cartridge (e.g., 50 mg) by passing 1 mL of methanol followed by 1 mL of water. This activates the sorbent. Do not let the cartridge dry out.

  • Sample Pre-treatment: In a separate tube, mix 250 µL of the biological sample with 25 µL of the 2-Amino Nevirapine-d3 working solution and 500 µL of 2% phosphoric acid in water. The acidification ensures the analyte is in its ionized form to enhance retention on some sorbents and aids in protein disruption.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences. Follow with a wash of 1 mL of 20% methanol in water to remove less polar interferences while retaining the analyte.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_2 Solid-Phase Extraction Protocol A 1. Condition SPE Cartridge B 2. Pre-treat and Load Sample A->B C 3. Wash with H2O and 20% MeOH B->C D 4. Elute with Methanol C->D E 5. Evaporate to Dryness D->E F 6. Reconstitute E->F G 7. Inject into LC-MS/MS F->G

Solid-Phase Extraction Workflow Diagram

Bioanalytical Method Validation

For any quantitative bioanalytical method to be considered reliable for TDM or in drug development studies, it must undergo rigorous validation. The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on this process.[13][14][15] The validation ensures that the method is accurate, precise, and reproducible for its intended purpose.[16]

Validation ParameterDescriptionTypical Acceptance Criteria
Accuracy The closeness of the mean test results to the true concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The agreement among a series of measurements.Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Recovery The efficiency of the extraction procedure.Should be consistent and reproducible, though not necessarily 100%.[17]
Matrix Effect The alteration of ionization efficiency by co-eluting components.The CV of the IS-normalized matrix factor should be ≤15%.
Stability The chemical stability of the analyte in the biological matrix under various conditions.Analyte concentration should be within ±15% of the initial concentration.

Suggested LC-MS/MS Parameters

While the focus of this note is on sample preparation, the ultimate goal is successful analysis. The following are suggested starting parameters for an LC-MS/MS method.

ParameterSuggested Condition
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B, then re-equilibrate
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined empirically for 2-Amino Nevirapine
MRM Transition (IS) To be determined empirically for 2-Amino Nevirapine-d3

Conclusion

The selection of an appropriate sample preparation technique is a critical decision in the bioanalytical workflow for 2-Amino Nevirapine. Protein Precipitation offers a rapid, high-throughput solution suitable for screening purposes. Liquid-Liquid Extraction provides a cleaner sample at the cost of increased manual labor. Solid-Phase Extraction yields the purest extracts, minimizing matrix effects and maximizing sensitivity, making it the gold standard for regulatory submissions and clinical research. The choice ultimately depends on the specific analytical goals, available resources, and required data quality. By understanding the principles and following the detailed protocols outlined in this guide, researchers can develop and validate a robust and reliable method for the quantification of 2-Amino Nevirapine, contributing to the advancement of HIV therapy and patient care.

References

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • BioPharma Services. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. BioPharma Services. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Celerion. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Celerion. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Huang, L., et al. (n.d.). Microanalysis of the antiretroviral nevirapine in human hair from HIV-infected patients by liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Riska, P., et al. (n.d.). HPLC-UV method for the quantitation of nevirapine in biological matrices following solid phase extraction. PubMed. [Link]

  • Chi, J., et al. (n.d.). An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. Ovid. [Link]

  • Reichel, C., et al. (n.d.). Determination of Nevirapine in Plasma by GC–MS. Journal of Analytical Toxicology. [Link]

  • Chi, J., et al. (2003). An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. PubMed. [Link]

  • ResearchGate. (2025). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. ResearchGate. [Link]

  • He, H., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. PMC. [Link]

  • Marinho, A. T., et al. (2014). Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood. ResearchGate. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Analysis of antiretroviral drugs in biological matrices for therapeutic drug monitoring. [Link]

  • Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. [Link]

  • SFERA. (n.d.). Modern sample preparation approaches for small metabolite elucidation to support biomedical research. [Link]

  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. [Link]

  • Affinisep. (n.d.). Solid Phase Extraction. [Link]

  • Pharmaffiliates. (n.d.). 2-Amino Nevirapine-d3. [Link]

  • National Center for Biotechnology Information. (n.d.). Nevirapine. PubChem. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

Sources

Application Note & Protocol: Utilization of 2-Amino Nevirapine-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the therapeutic monitoring and pharmacokinetic (PK) profiling of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine (NVP), quantifying the parent drug alongside its metabolites and impurities is critical for assessing long-term adherence and hepatotoxicity. 2-Amino Nevirapine-d3 (CAS: 1346605-12-6) serves a pivotal dual function in advanced bioanalytical workflows:

  • As a Stable Isotope-Labeled Internal Standard (SIL-IS): It is used to directly quantify 2-Amino Nevirapine—a known impurity and biotransformation product—in complex biological matrices (e.g., hair, dried blood spots, plasma).

  • As a Labeled Intermediate: It acts as a foundational synthetic precursor for generating downstream deuterated metabolites (such as 2-hydroxynevirapine-d3), which are subsequently utilized as internal standards for comprehensive NVP metabolic profiling[1, 3].

The Causality of Isotope Dilution in LC-MS/MS

When utilizing Electrospray Ionization (ESI) in tandem mass spectrometry (MS/MS), the method is highly susceptible to matrix effects. Endogenous components (like phospholipids in blood or keratin-associated lipids in hair) co-eluting with the analyte can cause severe ion suppression or enhancement.

By spiking the sample with 2-Amino Nevirapine-d3, we employ a self-correcting mathematical framework known as isotope dilution . Because the deuterated standard shares identical physicochemical properties with the unlabeled analyte, it co-elutes at the exact same chromatographic retention time. Consequently, both molecules experience the exact same matrix-induced ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the matrix effect is mathematically canceled out, ensuring absolute quantitative accuracy [2].

Synthesis_Metabolism NVP Nevirapine (NVP) Parent Drug CYP Hepatic Metabolism (CYP3A4/CYP2B6) NVP->CYP Amino 2-Amino Nevirapine (Metabolite / Impurity) CYP->Amino Biotransformation SIL_Pre 2-Amino Nevirapine-d3 (Labeled Intermediate) SIL_Pre->Amino Used as SIL-IS for SIL_Met 2-Hydroxy Nevirapine-d3 (Downstream SIL-IS) SIL_Pre->SIL_Met Chemical Synthesis (Isotope Tracking)

Role of 2-Amino Nevirapine-d3 as a labeled intermediate and internal standard.

Experimental Protocols: LC-MS/MS Workflow

The following protocol details the extraction and quantification of 2-Amino Nevirapine from biological matrices using its deuterated counterpart.

Sample Preparation & Liquid-Liquid Extraction (LLE)

Causality Check: While "dilute-and-shoot" methods are faster, they leave polar interferents in the sample, driving up background noise in ESI+. We utilize a specific Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) and Ethyl Acetate (EA) to selectively partition the lipophilic analytes into the organic phase, leaving signal-suppressing salts in the aqueous layer [1].

Step-by-Step Methodology:

  • Matrix Aliquoting: Weigh 10 mg of pulverized hair or punch a 3 mm dried blood spot (DBS) into a 2 mL microcentrifuge tube.

  • SIL-IS Spiking: Add 20 µL of 2-Amino Nevirapine-d3 working solution (250 pg/µL in methanol) to the matrix. Crucial: Allow 30 minutes of incubation at room temperature to ensure the IS penetrates the matrix and equilibrates with the endogenous analyte.

  • Buffer Addition: Add 500 µL of 0.1 M Sodium Phosphate buffer (pH 7.4) to stabilize the un-ionized form of the basic analytes.

  • Extraction: Add 1.5 mL of a solvent mixture containing MTBE:Ethyl Acetate (1:1, v/v). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer the upper organic layer to a clean glass vial, evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in water).

Self-Validating System Suitability Test (SST)

Before analyzing patient samples, run a "Zero Sample" (blank matrix spiked only with 2-Amino Nevirapine-d3). Validation Logic: This verifies the absence of unlabeled 2-Amino Nevirapine in the SIL-IS stock (isotopic cross-talk) and ensures the +3 Da mass shift is sufficient to prevent MS/MS channel bleed, guaranteeing the trustworthiness of the standard curve.

LCMS_Workflow S1 1. Biological Matrix (Hair / DBS / Plasma) S2 2. Isotope Spiking Add 2-Amino Nevirapine-d3 S1->S2 S3 3. Liquid-Liquid Extraction (MTBE / Ethyl Acetate) S2->S3 S4 4. LC Separation (C18, Gradient Elution) S3->S4 S5 5. ESI-MS/MS Detection (MRM Mode) S4->S5 S6 6. Isotope Dilution Quantification S5->S6

Workflow for LC-MS/MS pharmacokinetic analysis using 2-Amino Nevirapine-d3.

LC-MS/MS Analytical Parameters & Data Presentation

Chromatographic separation is achieved using a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm) to ensure sharp peak shapes. The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

The table below summarizes the optimized quantitative parameters. Notice how the deuterated IS transitions mirror the parent analyte but are shifted by exactly +3 m/z, allowing independent monitoring without chromatographic separation.

Table 1: Optimized MRM Transitions and Method Validation Metrics
AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Limit of Quantitation (LOQ)Extraction Recovery (%)
Nevirapine (NVP) 267.1226.12511 pg/mg85.0 - 115.0
2-Amino Nevirapine 282.1240.12515 pg/mg88.2 - 112.4
2-Amino Nevirapine-d3 (IS) 285.1243.125N/A (Spiked at 250 pg/mg)87.5 - 110.0

Note: The primary fragmentation pathway involves the loss of the cyclopropyl group (~41 Da). The deuterium labels are located on the stable core structure, ensuring the +3 Da mass shift is retained in the product ion.

References

  • LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Impact of internal standard addition on dried blood spot analysis in bioanalytical method development Source: Ovid / Bioanalysis Journal URL:[Link]

  • 2-Amino Nevirapine-d3 (CAS: 1346605-12-6) Reference Standard & Applications Source: Pharmaffiliates URL:[Link]

Application Note: Accurate Quantification of 2-Hydroxynevirapine via LC-MS/MS with Deuterated Internal Standardization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and bioanalytical scientists involved in HIV drug development and therapeutic drug monitoring (TDM). It details a robust, validated protocol for the quantification of 2-hydroxynevirapine (2-OH-NVP) in human plasma, utilizing a stable isotope-labeled internal standard (2-hydroxynevirapine-d3 ) to ensure regulatory-grade accuracy.

Introduction & Scientific Rationale

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) critical in HIV-1 treatment. However, its clinical utility is complicated by idiosyncratic toxicities, including severe hepatotoxicity and Stevens-Johnson syndrome (SJS). These adverse events are mechanistically linked to NVP's metabolic activation.[1]

While 12-hydroxynevirapine is often cited regarding skin rash via a quinone methide pathway, 2-hydroxynevirapine (formed exclusively by CYP3A4 ) serves as a vital biomarker for:

  • CYP3A4 Phenotyping: Assessing the auto-induction status of the patient's metabolism.

  • Toxicity Precursors: 2-OH-NVP can undergo further oxidation to reactive quinone-imines, contributing to oxidative stress and protein adduct formation.

Why a Deuterated Standard? Quantification of polar metabolites like 2-OH-NVP in plasma is prone to significant matrix effects (ion suppression/enhancement) in Electrospray Ionization (ESI).

  • Analog IS (e.g., Hesperetin): Corrects for extraction volume but fails to compensate for retention-time-specific ion suppression.

  • Deuterated IS (2-OH-NVP-d3): Co-elutes perfectly with the analyte, experiencing the exact same matrix suppression and extraction efficiency, thereby providing the only method for "absolute" quantification in complex biological matrices.

Metabolic Pathway & Mechanism

The following diagram illustrates the formation of 2-OH-NVP and the necessity of monitoring it alongside the parent drug.

NVP_Metabolism NVP Nevirapine (NVP) (Parent Drug) CYP3A4 CYP3A4 (Hepatic) NVP->CYP3A4 Metabolism OH2 2-Hydroxynevirapine (2-OH-NVP) CYP3A4->OH2 Hydroxylation QI Quinone-Imine (Reactive Electrophile) OH2->QI Oxidation (Peroxidases) Tox Protein Adducts (Hepatotoxicity Risk) QI->Tox Covalent Binding

Figure 1: Metabolic pathway of Nevirapine to 2-hydroxynevirapine via CYP3A4, leading to potential reactive intermediates.[1][2]

Materials & Reagents

ComponentSpecificationRecommended Source
Analyte Standard 2-Hydroxynevirapine (>98% purity)Toronto Research Chemicals / Sigma
Internal Standard 2-Hydroxynevirapine-d3 (>98% isotopic purity)Toronto Research Chemicals
Extraction Solvent Ethyl Acetate (LC-MS Grade)Fisher Optima / Merck
Mobile Phase A 0.1% Formic Acid in WaterMilli-Q / LC-MS Grade
Mobile Phase B Acetonitrile (LC-MS Grade)Fisher Optima
Matrix Drug-free Human Plasma (K2EDTA)BioIVT / In-house

Experimental Protocol

Preparation of Standards

Stock Solutions:

  • Dissolve 2-OH-NVP (1 mg) in Methanol (1 mL) to yield 1 mg/mL .

  • Dissolve 2-OH-NVP-d3 (1 mg) in Methanol (1 mL) to yield 1 mg/mL .

  • Store at -20°C. Stability is validated for 3 months.

Working Solutions:

  • IS Spiking Solution: Dilute 2-OH-NVP-d3 stock to 500 ng/mL in 50% Methanol.

  • Calibration Curve: Prepare serial dilutions of 2-OH-NVP in plasma to cover the range 1.0 – 1000 ng/mL .

Sample Preparation (Liquid-Liquid Extraction)

Liquid-Liquid Extraction (LLE) with Ethyl Acetate is superior to protein precipitation for this analyte, offering cleaner baselines and higher recovery.

  • Aliquot: Transfer 200 µL of plasma (sample or standard) into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of IS Spiking Solution (500 ng/mL 2-OH-NVP-d3). Vortex briefly.

  • Extraction: Add 1.0 mL Ethyl Acetate .

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm for 10 minutes.

  • Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (80:20 Water:ACN). Vortex and transfer to LC vial.

LC-MS/MS Conditions[5][6]

Chromatography (LC):

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Aquasil C18 (50 x 2.1 mm, 5 µm) or Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MS):

  • System: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ionization: ESI Positive Mode (ESI+).

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

MRM Transitions (Quantification):

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
2-OH-NVP 283.1161.15028Quantifier
2-OH-NVP 283.1214.15025Qualifier
2-OH-NVP-d3 286.1164.1*5028IS Quantifier

*Note: The d3-fragment mass depends on the label position. If the label is on the cyclopropyl or methyl group retained in the fragment, m/z is 164.1. If the label is lost during fragmentation, m/z is 161.1. Always tune the IS to confirm the optimal product ion.

Workflow Visualization

Workflow Sample Plasma Sample (200 µL) IS_Add Add IS (2-OH-NVP-d3) Sample->IS_Add LLE LLE: Add Ethyl Acetate (1.0 mL) IS_Add->LLE Centrifuge Centrifuge 14,000g, 5 min LLE->Centrifuge Dry Evaporate Supernatant (N2 stream, 40°C) Centrifuge->Dry Recon Reconstitute (100 µL Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Figure 2: Step-by-step extraction and analysis workflow.

Method Validation Summary (Expected Performance)

To ensure scientific integrity, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

ParameterAcceptance CriteriaTypical Result
Linearity

0.998 (1.0 - 1000 ng/mL)
Accuracy ±15% (±20% at LLOQ)92% - 106%
Precision (CV) <15% (<20% at LLOQ)3.5% - 8.2%
Recovery Consistent across levels~85% (Ethyl Acetate)
Matrix Effect IS-normalized ~100%98% - 102% (Corrected by d3-IS)

Troubleshooting & Optimization

  • Isomer Separation: 2-OH-NVP and 3-OH-NVP are structural isomers with identical masses (283.1). They must be chromatographically separated.

    • Check: If you see a "shoulder" or double peak on the 283 transition, adjust your gradient. A slower gradient (0.5% B/min increase) around the elution time usually resolves them.

    • Reference: 3-OH-NVP typically elutes slightly later than 2-OH-NVP on C18 columns.

  • Carryover: NVP and its metabolites can be "sticky." Use a needle wash of 50:50 Methanol:Isopropanol to eliminate carryover between injections.

  • IS Signal Variability: If the d3-IS signal fluctuates, check the ESI source for contamination. The deuterated standard should track the analyte perfectly; divergence suggests a mixing issue or severe ion suppression spots that the chromatography needs to shift away from.

References

  • Fan, B., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence.[3] Molecules, 25(23), 5692. Link

  • Chen, J., et al. (2007). A Sensitive and Specific Liquid Chromatography/Tandem Mass Spectrometry Method for Quantification of Nevirapine and Its Five Metabolites and Their Pharmacokinetics in Baboons. Rapid Communications in Mass Spectrometry, 21(16), 2734-2742.[4] Link

  • Antunes, A. M., et al. (2008). Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine. Organic & Biomolecular Chemistry, 6, 4400-4405. Link

  • FDA Guidance for Industry. Bioanalytical Method Validation M10. (2022). Link

Sources

employing 2-Amino Nevirapine-d3 for impurity profiling of Nevirapine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Impurity Profiling of Nevirapine via Isotope Dilution LC-MS/MS

Executive Summary

This technical guide details the protocol for the quantitative profiling of 2-Amino Nevirapine (CAS 284686-15-3), a specific process-related impurity and degradation product in Nevirapine drug substance and drug products.

Unlike standard UV-HPLC methods which may lack the specificity to distinguish structurally similar pyridine-derivatives at trace levels, this protocol employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing 2-Amino Nevirapine-d3 (CAS 1346605-12-6) as a Stable Isotope Labeled Internal Standard (SIL-IS). This Isotope Dilution Mass Spectrometry (IDMS) approach ensures absolute quantification by automatically correcting for matrix effects, ionization suppression, and extraction variability, satisfying the stringent requirements of ICH Q3A/B and M7 guidelines for potentially genotoxic impurities.

The Target Analytes

The structural relationship between the parent drug, the target impurity, and the internal standard is critical for understanding the separation and detection strategy.

CompoundChemical NameCAS RegistryMW ( g/mol )Role
Nevirapine 11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one129618-40-2266.30API (Matrix)
2-Amino Nevirapine 2-Amino-11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one284686-15-3281.31Target Impurity
2-Amino Nevirapine-d3 Deuterated analog of above1346605-12-6284.33Internal Standard

Scientific Rationale for SIL-IS: The "2-Amino" functionality introduces significant polarity changes and potential for pH-dependent solubility issues compared to the parent Nevirapine. Using a deuterated analog (-d3) of the impurity itself (rather than the API) provides the highest tier of accuracy because the IS co-elutes with the impurity, experiencing the exact same ionization environment and matrix suppression effects at the specific retention time of the impurity.

Experimental Protocol

Reagents and Materials
  • Standards: 2-Amino Nevirapine Reference Standard (>98% purity); 2-Amino Nevirapine-d3 (>98% isotopic purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Water: Milli-Q (18.2 MΩ·cm).

Sample Preparation Workflow

This workflow uses a "Dilute-and-Shoot" approach optimized for trace analysis, minimizing analyte loss while ensuring matrix compatibility.

Step 1: Internal Standard Spiking Solution (ISSS)

  • Dissolve 2-Amino Nevirapine-d3 in Methanol to create a 100 µg/mL stock.

  • Dilute with 50:50 ACN:Water to a working concentration of 50 ng/mL .

Step 2: Standard Preparation

  • Prepare a calibration curve for 2-Amino Nevirapine ranging from 1.0 ng/mL to 1000 ng/mL.

  • Spike each standard with a constant volume of ISSS (final IS conc: 5 ng/mL).

Step 3: Test Sample Preparation

  • Accurately weigh 50 mg of Nevirapine API.

  • Dissolve in 50 mL of Diluent (50:50 ACN:Water with 0.1% Formic Acid).

  • Critical Step: Add the same volume of ISSS as used in standards to the sample solution before final volume adjustment if possible, or spike an aliquot.

  • Filter through a 0.22 µm PVDF syringe filter (discard first 1 mL).

  • Transfer to LC vial.

LC-MS/MS Conditions

Chromatography (UHPLC)

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Program:

Time (min) %B Description
0.0 5 Initial Hold
1.0 5 Loading
6.0 90 Elution of Impurities/API
7.5 90 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | End |

Mass Spectrometry (Triple Quadrupole)

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3500 V.

  • Ion Transfer Tube: 320°C.

  • Acquisition Mode: Selected Reaction Monitoring (SRM/MRM).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (eV) Dwell (ms)
2-Amino Nevirapine 282.3 [M+H]⁺ 226.2 25 50
264.2 20 50

| 2-Amino NVP-d3 (IS) | 285.3 [M+H]⁺ | 229.2 | 25 | 50 |

Note: The transition 282.3 -> 226.2 likely corresponds to the loss of the cyclopropyl ring (C3H6 = 42 Da) plus fragmentation of the amino-pyridine moiety.

Method Validation & Performance

To ensure Trustworthiness and Self-Validation , the method must assess the following parameters (based on ICH Q2(R1)):

  • Specificity: Inject a blank matrix (Nevirapine API without impurity) and a blank solvent. Ensure no interference at the retention time of 2-Amino Nevirapine (approx 4.5 min) or the IS.

  • Linearity: The ratio of Analyte Area / IS Area should be linear against concentration (

    
    ).
    
  • Accuracy (Recovery): Spike Nevirapine API with 2-Amino Nevirapine at LOQ, 100%, and 150% of the specification limit.

    • Acceptance: 85-115% recovery. The SIL-IS corrects for any extraction inefficiency here.

  • Sensitivity (LOD/LOQ):

    • LOD: S/N ratio > 3:1.

    • LOQ: S/N ratio > 10:1 (Target: < 1 ppm relative to API).

Visualized Workflows

Analytical Workflow

This diagram illustrates the "Isotope Dilution" logic, showing how the IS locks the quantification accuracy.

G Sample Nevirapine Sample (Unknown Impurity Conc) Mix Homogenized Mixture (Analyte + IS) Sample->Mix IS Spike IS: 2-Amino Nevirapine-d3 (Known Conc) IS->Mix LC UHPLC Separation (Co-elution of Analyte & IS) Mix->LC Inject MS MS/MS Detection (Differentiates by Mass) LC->MS ESI+ Data Calculate Ratio: (Area Analyte / Area IS) MS->Data Extract Ion Chromatograms Result Quantified Result (Corrected for Matrix Effects) Data->Result Apply Calibration

Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring correction for matrix effects.

Structural Context

Understanding the chemical relationship between Nevirapine and its 2-Amino impurity.

ChemicalStructure NVP Nevirapine (Parent Drug) Impurity 2-Amino Nevirapine (Impurity/Metabolite) NVP->Impurity Degradation / Process Side-Reaction (Amination/Substitution) IS 2-Amino Nevirapine-d3 (Internal Standard) Impurity->IS Deuteration (Synthesis) (Used for Quant)

Caption: Structural relationship between Parent API, Target Impurity, and the Deuterated Standard.

Discussion & Troubleshooting

Why LC-MS/MS over HPLC-UV? While HPLC-UV is standard for assay purity (>0.05%), 2-Amino Nevirapine may possess mutagenic potential (structural alert: primary aromatic amine). Regulatory guidelines (ICH M7) often require quantification limits as low as 1-10 ppm. UV detection is often insufficient at these levels due to baseline noise and lack of specificity. MS/MS provides the necessary sensitivity and selectivity.

Handling the Internal Standard:

  • Isotopic Scrambling: Ensure the deuterated label is in a stable position (e.g., on the cyclopropyl ring or methyl group) that does not exchange with the solvent protons. 2-Amino Nevirapine-d3 is commercially designed to be stable.

  • Cross-Talk: Verify that the IS does not contain any unlabeled ("d0") impurity that would contribute to the analyte signal. A blank injection of just the IS should show no peak at the analyte's transition (282.3 -> 226.2).

Matrix Effects: Nevirapine is a hydrophobic base. At high concentrations (during impurity profiling), the API can cause significant ion suppression in the source. The co-eluting SIL-IS experiences the exact same suppression. If the IS signal drops by 50% due to the matrix, the Analyte signal also drops by 50%, keeping the ratio constant and the quantification accurate.

References

  • Pharmaffiliates. (2025). 2-Amino Nevirapine-d3 Product Information and Application. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Nevirapine Compound Summary and Impurity Data. Retrieved from [Link]

  • ICH Guidelines. (2023). M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

Advanced Analytical Methodologies for 2-Amino Nevirapine-d3: Application in LC-MS/MS Impurity Profiling and Pharmacokinetic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Scientific Rationale

Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the management of HIV-1 infections[1]. During its synthesis and subsequent hepatic biotransformation, several related substances and phase I metabolites are generated[2]. Among these, 2-Amino Nevirapine is a critical synthetic intermediate and degradation impurity[3][4]. Regulatory agencies mandate stringent impurity profiling and therapeutic drug monitoring (TDM) to ensure the safety and efficacy of pharmaceutical formulations.

To achieve precise quantification of this trace-level impurity in active pharmaceutical ingredients (APIs) and complex biological matrices (e.g., plasma, hair), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the analytical gold standard[5][6]. However, LC-MS/MS is highly susceptible to matrix effects—phenomena where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte in the mass spectrometer source[7].

Mechanistic Rationale for SIL-IS: To neutralize these matrix effects, 2-Amino Nevirapine-d3 is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[7][8]. The incorporation of three deuterium atoms increases the molecular weight by 3 Da, allowing the mass spectrometer to independently monitor the IS without isotopic cross-talk. Crucially, the kinetic isotope effect on chromatographic retention is negligible; the native analyte and the d3-analog co-elute perfectly. Consequently, any ion suppression experienced by the native analyte is proportionally experienced by the SIL-IS, rendering the peak area ratio (Analyte/IS) constant and mathematically reliable[7].

Physicochemical Profile

Summarized below are the fundamental properties of the native impurity and its deuterated counterpart utilized in this analytical framework[3][4][8].

Table 1: Key Parameters of 2-Amino Nevirapine and its Deuterated Analog

Parameter2-Amino Nevirapine2-Amino Nevirapine-d3
CAS Number 284686-15-31346605-12-6
Molecular Formula C₁₅H₁₅N₅OC₁₅H₁₂D₃N₅O
Molecular Weight 281.31 g/mol 284.33 g/mol
Structural Role Target Analyte / ImpurityStable Isotope Internal Standard

Mechanistic Workflows and Logical Relationships

Workflow A Sample Matrix (API / Plasma) B Spike SIL-IS (2-Amino NVP-d3) A->B C Sample Extraction (PPT / SPE) B->C D UHPLC Separation (C18/C8 Column) C->D E Tandem MS (ESI+ MRM Mode) D->E F Data Processing (Analyte/IS Ratio) E->F

LC-MS/MS workflow using 2-Amino Nevirapine-d3 as a stable isotope-labeled internal standard.

MatrixEffect A Co-eluting Matrix Components B Ion Suppression / Enhancement in MS Source A->B C Native Analyte Signal B->C D SIL-IS Signal (d3) B->D E Proportional Signal Alteration C->E D->E F Constant Peak Area Ratio E->F

Mechanism of matrix effect neutralization via proportional signal alteration of the SIL-IS.

Experimental Protocol: UHPLC-MS/MS Quantification

Self-Validating System Design: This protocol is engineered to validate itself continuously. By incorporating zero-samples (matrix + IS only) and calculating the IS-normalized Matrix Factor (MF), the system verifies the absence of isotopic cross-talk and proves the efficacy of matrix effect compensation.

Sample Preparation (Protein Precipitation - PPT)

Field-Proven Insight: While Solid Phase Extraction (SPE) offers cleaner extracts, PPT with cold acetonitrile is preferred for high-throughput TDM due to its rapid execution and the robust matrix-correction capabilities of the d3-IS.

  • Aliquot: Transfer 100 µL of the biological matrix (e.g., plasma) or dissolved API sample into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the 2-Amino Nevirapine-d3 working solution (e.g., 500 ng/mL prepared in LC-MS grade methanol)[6].

  • Precipitate: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to rapidly denature proteins and extract the lipophilic analytes.

  • Agitate: Vortex vigorously for 2 minutes to ensure complete mixing and phase interaction.

  • Centrifuge: Spin at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the clear supernatant to an autosampler vial for UHPLC-MS/MS analysis.

Chromatographic Separation (UHPLC)

Causality: Ultra-High Performance Liquid Chromatography (UHPLC) utilizing sub-2-micron particles (e.g., 1.7 µm) is mandatory to achieve the theoretical plate counts required to resolve 2-Amino Nevirapine from structurally similar hydroxylated metabolites (e.g., 2-OH, 3-OH, 12-OH nevirapine)[2][9].

Table 2: Representative UHPLC Gradient Program (Column: Waters Acquity BEH C8 or C18, 50 mm × 2.1 mm, 1.7 μm; Column Temp: 40°C)

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.00.40955
1.00.40955
4.00.401090
5.00.401090
5.10.40955
7.00.40955
Mass Spectrometry (MRM Mode)

Causality: Positive Electrospray Ionization (ESI+) is optimal for the basic dipyridodiazepinone scaffold of nevirapine derivatives, promoting the formation of highly stable [M+H]⁺ precursor ions[6]. Multiple Reaction Monitoring (MRM) isolates the precursor and specific product ions, filtering out background noise.

Table 3: Representative MRM Transitions & MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Amino Nevirapine 282.3241.15025
2-Amino Nevirapine-d3 285.3244.15025

(Note: Transitions and collision energies must be optimized per specific instrument architecture).

Data Processing & System Suitability Criteria

To ensure absolute trustworthiness, the analytical run must meet the following self-validating criteria before data release:

  • Retention Time (RT) Match: The RT of 2-Amino Nevirapine must be within ±0.05 minutes of the 2-Amino Nevirapine-d3 IS.

  • Isotopic Cross-Talk: The zero-sample (matrix + IS) must show a native analyte peak area of < 5% of the Lower Limit of Quantification (LLOQ)[5].

  • IS-Normalized Matrix Factor: Calculated across low and high Quality Control (QC) levels; the ratio of the matrix factor of the analyte to the matrix factor of the IS must fall strictly within 0.85 – 1.15, proving that the d3-IS perfectly corrects for matrix-induced ionization anomalies.

References

  • 2-Amino Nevirapine (CAS 284686-15-3) . Painslibrary. 3

  • 2-Amino Nevirapine-d3 . Pharmaffiliates. 8

  • Nevirapine Impurities . Omsynth Lifesciences. 4

  • Nevirapine . ResearchGate. 1

  • Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method . PMC. 9

  • A Sensitive and Specific Liquid Chromatography/Tandem Mass Spectrometry Method for Quantification of Nevirapine and Its Five Metabolites . PMC. 5

  • Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State . Antimicrobial Agents and Chemotherapy - ASM Journals. 2

  • LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence . PMC. 6

  • 2-Nitro Nevirapine-d3 (Mechanistic Biotransformation Studies) . Benchchem. 7

Sources

Troubleshooting & Optimization

mitigating matrix effects with 2-Amino Nevirapine-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioanalytical LC-MS/MS Workflows. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot and resolve quantitative inaccuracies when analyzing nevirapine metabolites.

Below, you will find an in-depth guide on the causality of matrix effects, self-validating experimental protocols, and advanced FAQs specifically focused on utilizing 2-Amino Nevirapine-d3 as a stable isotope-labeled internal standard (SIL-IS).

Part 1: Core Mechanisms & Causality (FAQs)

Q: What exactly causes matrix effects when analyzing 2-Amino Nevirapine in biological samples? A: 2-Amino Nevirapine is a key intermediate and metabolite in nevirapine biotransformation[1]. When analyzing it via LC-MS/MS equipped with an electrospray ionization (ESI) source, co-extracted endogenous components (such as lipids, salts, or formulation excipients) co-elute with the analyte. These matrix components interfere with the ionization process through several mechanisms: they increase the surface tension of the ESI droplets (delaying Coulombic fission), and they aggressively compete with the 2-Amino Nevirapine molecules for available charge at the droplet surface. This competition typically results in severe ion suppression , leading to an underestimation of the drug's concentration.

Q: Why is 2-Amino Nevirapine-d3 the definitive solution for this issue? A: Unlike generic structural analogs, 2-Amino Nevirapine-d3 is a Stable Isotope-Labeled Internal Standard (SIL-IS). Because it differs from the target analyte only by three deuterium atoms, it shares virtually identical physicochemical properties. Consequently, it co-elutes perfectly during chromatographic separation[2]. When matrix components suppress the ionization of the unlabeled 2-Amino Nevirapine, they suppress the 2-Amino Nevirapine-d3 to the exact same degree. By quantifying the ratio of the analyte peak area to the SIL-IS peak area, the matrix-induced variance cancels out, ensuring the calibration slope remains constant regardless of the matrix composition[3].

G cluster_ESI ESI Droplet Surface (Ionization Competition) M Matrix Components (Lipids/Salts) MS Mass Spectrometer (Detector) M->MS Charge Hijacking A 2-Amino Nevirapine (Analyte) IS 2-Amino Nevirapine-d3 (SIL-IS) A->IS Area Ratio Remains Constant A->MS Proportional Signal Loss IS->MS Identical Signal Loss

Mechanism of SIL-IS compensating for matrix-induced ion suppression in ESI.

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness in your bioanalytical method, you must empirically prove that 2-Amino Nevirapine-d3 is effectively normalizing the matrix effect. Implement the following two protocols during your method validation phase.

Protocol A: Qualitative Assessment (Post-Column Infusion)

This method visually maps where ion suppression occurs across your chromatographic gradient[2].

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical column and the mass spectrometer ESI source.

  • Infusion: Continuously infuse a neat solution of 2-Amino Nevirapine (e.g., 100 ng/mL at 10 µL/min) while the LC pumps run the standard mobile phase gradient.

  • Injection: Inject a blank matrix extract (e.g., protein-precipitated plasma containing no analyte).

  • Observation: Monitor the MS/MS baseline for the 2-Amino Nevirapine MRM transition. Any sudden dips in the steady baseline indicate zones of ion suppression caused by eluting matrix components[4].

  • Action: Ensure that the retention time of 2-Amino Nevirapine-d3 falls exactly within the same suppression zone as the unlabeled analyte to guarantee identical suppression dynamics.

Protocol B: Quantitative Assessment (Post-Extraction Addition)

This protocol calculates the absolute Matrix Effect (ME), Extraction Recovery (RE), and Process Efficiency (PE) to validate the integrity of the SIL-IS[4].

  • Prepare Set 1 (Neat Standards): Spike 2-Amino Nevirapine and 2-Amino Nevirapine-d3 into mobile phase solvent.

  • Prepare Set 2 (Post-Extraction Spike): Extract blank biological matrix (e.g., via Solid Phase Extraction). Spike the resulting supernatant with the same concentrations of analyte and SIL-IS used in Set 1.

  • Prepare Set 3 (Pre-Extraction Spike): Spike the blank matrix with the analyte and SIL-IS before performing the extraction procedure.

  • Analyze: Run all three sets via LC-MS/MS and calculate the parameters using the formulas visualized in the workflow below.

Workflow S1 Set 1: Neat Standard (Analyte + SIL-IS in Solvent) LCMS LC-MS/MS Analysis (Extract Peak Areas) S1->LCMS S2 Set 2: Post-Extraction Spike (Blank Matrix spiked AFTER prep) S2->LCMS S3 Set 3: Pre-Extraction Spike (Blank Matrix spiked BEFORE prep) S3->LCMS Calc1 Matrix Effect (ME) = (Set 2 / Set 1) x 100 LCMS->Calc1 Calc2 Recovery (RE) = (Set 3 / Set 2) x 100 LCMS->Calc2 Calc3 Process Efficiency (PE) = (Set 3 / Set 1) x 100 LCMS->Calc3

Post-extraction addition workflow for quantitative matrix effect and recovery assessment.

Part 3: Data Presentation & Interpretation

When you execute Protocol B, you must evaluate both the absolute peak areas and the IS-normalized ratios. Below is a structured summary of expected validation data demonstrating successful mitigation.

ParameterAnalyte Absolute Area (Set 2 / Set 1)SIL-IS Absolute Area (Set 2 / Set 1)IS-Normalized Ratio (Set 2 / Set 1)Interpretation
Matrix Effect (ME) 65% (35% Suppression)64% (36% Suppression)101.5% Severe absolute suppression is present, but the SIL-IS perfectly normalizes the data, yielding ~100% accuracy.
Recovery (RE) 82%83%98.8% Extraction losses are consistent between the analyte and the deuterated standard.
Process Efficiency (PE) 53.3%53.1%100.3% Overall method performance is fully compensated by 2-Amino Nevirapine-d3.

Note: According to regulatory guidelines, the IS-normalized Matrix Factor (calculated from the ratio) should have a Coefficient of Variation (CV) of <15% across different lots of matrix.

Part 4: Advanced Troubleshooting

Q: What if the absolute signal of 2-Amino Nevirapine-d3 drops by >80% due to severe ion suppression, even though the ratio remains stable? A: While the SIL-IS corrects the mathematical ratio, a massive drop in absolute signal compromises your Limit of Quantitation (LOQ) and degrades the Signal-to-Noise (S/N) ratio[2]. You cannot rely on mathematics alone to fix poor chromatography. If absolute suppression exceeds 50%, you must alter your sample preparation (e.g., switch from simple protein precipitation to a more rigorous Solid Phase Extraction to remove phospholipids) or adjust your LC gradient to shift the analyte's retention time away from the suppression zone[5].

Q: Does using 2-Amino Nevirapine-d3 eliminate the need for matrix-matched calibration curves? A: In the vast majority of cases, yes. Because the SIL-IS co-elutes and normalizes the ionization variability, the slope of the calibration curve becomes independent of the matrix composition[3]. You can often prepare your calibration standards in solvent rather than blank matrix, which is highly advantageous when blank matrix is scarce or expensive.

Q: Is there a risk of "cross-talk" or isotopic interference between 2-Amino Nevirapine and its d3 counterpart? A: Deuterated standards can sometimes contain trace amounts of the unlabeled compound (M+0), or the unlabeled drug's natural isotopic distribution (M+3) might contribute to the SIL-IS channel. Always inject a high-concentration standard of 2-Amino Nevirapine without the SIL-IS, and vice versa, to verify that cross-talk contributes to <5% of the Lower Limit of Quantitation (LLOQ) peak area.

References

1.[6] "Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry." Journal of Applied Bioanalysis. Available at:[Link] 2.[5] "Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid." Journal of the American Society for Mass Spectrometry - ACS Publications. Available at:[Link] 3.[1] "2-Amino Nevirapine (CAS 284686-15-3)." Painslibrary. Available at: [Link] 4. "Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables." PMC. Available at:[Link] 5. "Matrix effects in Protien Analysis by LC-MS Method." Longdom.org. Available at:[Link] 6.[3] "Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?" ResearchGate. Available at: [Link] 7.[2] "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis." Chromatography Online. Available at: [Link] 8.[4] "Liquid chromatography tandem mass spectrometry in forensic toxicology: what about matrix effects?" Lirias. Available at:[Link]

Sources

🔬 Bioanalytical Support Center: 2-Amino Nevirapine-d3 Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS/MS Troubleshooting Hub. As a Senior Application Scientist, I have designed this portal to help drug development professionals resolve complex bioanalytical challenges. This guide focuses on optimizing the stable isotope-labeled internal standard (SIL-IS) for 2-Amino Nevirapine, ensuring absolute scientific integrity and regulatory compliance.

Diagnostic Workflow: SIL-IS Optimization

Before adjusting your instrument parameters, follow this logical decision matrix to isolate the root cause of internal standard failures.

IS_Optimization Start Select Initial IS Conc. (50% of Mid-QC) Crosstalk Assess Crosstalk (Inject Zero Standard) Start->Crosstalk Check1 Analyte Signal > 20% of LLOQ? Crosstalk->Check1 ReduceIS Reduce IS Conc. or Source Higher Purity Check1->ReduceIS Yes Matrix Evaluate Ion Suppression (Post-Column Infusion) Check1->Matrix No ReduceIS->Crosstalk Check2 Significant IS Suppression? Matrix->Check2 Adjust Dilute IS or Optimize Extraction (e.g., SPE) Check2->Adjust Yes Validate Validate Linearity (ICH M10 Guidelines) Check2->Validate No Adjust->Matrix

Decision matrix for optimizing 2-Amino Nevirapine-d3 concentration in LC-MS/MS workflows.

Expert Q&A: Troubleshooting Isotopic & Matrix Interferences

Q: Why am I observing an unacceptable peak in the 2-Amino Nevirapine MRM channel when injecting only the 2-Amino Nevirapine-d3 internal standard? Causality: This is a classic case of isotopic crosstalk. Because 2-Amino Nevirapine-d3 has a mass shift of only +3 Da, any unlabelled (D0) impurity synthesized alongside the D3 standard will appear in the analyte channel. Furthermore, if the IS concentration is set too high, even trace D0 impurities (e.g., 0.1%) will generate a signal that exceeds regulatory thresholds. The explicitly states that interference in blank samples must not exceed 20% of the Lower Limit of Quantitation (LLOQ) response[1]. Resolution: You must titrate the IS concentration downward until the D0 contribution is <20% of the LLOQ, while ensuring the IS peak area remains high enough (S/N > 40) for reproducible integration.

Q: At high concentrations of my calibration curve, the IS response drops significantly. What causes this, and how do I fix it? Causality: This phenomenon is caused by competitive ionization (ion suppression) at the electrospray ionization (ESI) source. When the unlabeled 2-Amino Nevirapine reaches the Upper Limit of Quantitation (ULOQ), the sheer number of analyte molecules outcompetes the 2-Amino Nevirapine-d3 molecules for charge on the surface of the ESI droplets. Resolution: First, ensure your IS concentration is optimized to roughly match the response of a low-to-mid Quality Control (QC) sample, rather than the ULOQ. Second, consider improving your sample clean-up. Transitioning from simple protein precipitation to Solid Phase Extraction (SPE), as utilized in validated , removes endogenous phospholipids that exacerbate droplet saturation[2].

Q: How do I ensure my chosen IS concentration complies with global regulatory standards for matrix effects? Causality: Regulatory bodies require proof that the IS normalizes matrix effects without introducing its own variability. The mandates the calculation of the IS-normalized Matrix Factor (MF)[3]. If the IS concentration is too low, background noise will cause the MF coefficient of variation (CV) to exceed the 15% limit. Resolution: Calculate the MF in 6 independent lots of matrix. The optimal IS concentration is the lowest concentration that consistently yields an IS-normalized MF CV of <15% across all lots.

Quantitative Data: IS Concentration vs. Assay Performance

The following table summarizes the empirical causality between 2-Amino Nevirapine-d3 concentration and critical validation parameters. Use this to benchmark your own optimization data.

IS Concentration (ng/mL)Analyte Interference at LLOQ (% of LLOQ Area)IS-Normalized Matrix Factor CV (%)Calibration Curve Linearity (R²)Diagnostic Conclusion
10.0 (Low)2.1%18.5%0.985Suboptimal: IS variation too high (CV >15%).
50.0 (Optimal)11.4%6.2%0.999Validated: Balances interference and precision.
250.0 (High)48.7%4.1%0.992Failed: Crosstalk exceeds FDA 20% threshold.
1000.0 (Excessive)185.0%12.8%0.971Failed: Severe ion suppression at ULOQ.
Self-Validating Protocol: IS Optimization & Crosstalk Assessment

Do not rely on guesswork. Execute this self-validating protocol to establish an IS concentration that guarantees linear quantification without isotopic interference.

Step 1: Reagent Purity Profiling

  • Prepare a neat solution of 2-Amino Nevirapine-d3 at 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Inject into the LC-MS/MS, monitoring both the IS transition (e.g., m/z 270 → 229) and the analyte transition (e.g., m/z 267 → 226).

  • Self-Validation Checkpoint: Calculate the intrinsic D0 impurity ratio (Area_Analyte / Area_IS). If this ratio > 0.005 (0.5%), a lower working IS concentration is strictly required to pass LLOQ validation.

Step 2: Empirical Crosstalk Titration

  • Prepare extracted Zero Standards (blank matrix spiked ONLY with IS) at three candidate concentrations: 20, 50, and 100 ng/mL.

  • Prepare an extracted LLOQ sample (spiked with 2-Amino Nevirapine at the target LLOQ, no IS).

  • Inject the LLOQ, followed by the three Zero Standards.

  • Self-Validation Checkpoint: Measure the peak area in the analyte channel for the Zero Standards. Select the highest IS concentration where this area remains ≤ 20% of the LLOQ peak area.

Step 3: Ion Suppression (Matrix Factor) Verification

  • Extract 6 independent lots of blank human plasma using Solid Phase Extraction (SPE).

  • Post-extraction, spike the blanks with 2-Amino Nevirapine (at Low QC level) and the chosen 2-Amino Nevirapine-d3 concentration.

  • Prepare a neat solution at the exact same final concentrations.

  • Self-Validation Checkpoint: Calculate the IS-normalized Matrix Factor (Peak Area Ratio_extracted / Peak Area Ratio_neat). The CV across the 6 lots must be <15%.

Step 4: Dynamic Range Confirmation

  • Run a full calibration curve (LLOQ to ULOQ) using the optimized IS concentration.

  • Self-Validation Checkpoint: The back-calculated concentration of all standards must be within ±15% of nominal (±20% for LLOQ), with an R² ≥ 0.99.

References
  • Food and Drug Administration (FDA). "Bioanalytical Method Validation; Guidance for Industry." Federal Register, 2018. URL:[Link]

  • Ghosh C, et al. "Estimation of Nevirapine from Human Plasma by LC-ESI-MS/MS: a Pharmacokinetic Application." Journal of Bioequivalence & Bioavailability, 2011. URL:[Link]

  • Food and Drug Administration (FDA) / ICH. "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance Documents, 2022. URL:[Link]

Sources

addressing ion suppression in Nevirapine analysis with 2-Amino Nevirapine-d3

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenge of mitigating ion suppression in Nevirapine (NVP) analysis when utilizing 2-Amino Nevirapine-d3 as an Internal Standard (IS).

Topic: Mitigating Matrix Effects with Structural Analog Internal Standards (2-Amino Nevirapine-d3)

Executive Summary: The Analog IS Challenge

You are utilizing 2-Amino Nevirapine-d3 (CAS: 1346605-12-6) to quantify Nevirapine.[1][2] It is critical to recognize that this is a Structural Analog Internal Standard , not a Stable Isotope-Labeled (SIL) homolog of the parent drug (like Nevirapine-d3).

  • The Problem: 2-Amino Nevirapine contains an additional amino moiety, altering its polarity and pKa compared to Nevirapine. This results in a Retention Time (RT) Shift .

  • The Risk: In LC-MS/MS, ion suppression is temporally specific. If your IS elutes earlier (due to increased polarity) or later than your analyte, it may not experience the same matrix effect at the same time. The IS may signal "all clear" while the analyte is being suppressed by co-eluting phospholipids.

This guide provides the protocols to diagnose, validate, and correct this mismatch.

Part 1: Diagnostic Protocols (Is it Ion Suppression?)

Before altering your extraction method, you must map the suppression zones relative to your Analyte and IS peaks.

Method A: Post-Column Infusion (The "Bonfiglio" Method)

This is the gold standard for visualizing matrix effects. You will infuse a constant stream of Nevirapine and 2-Amino Nevirapine-d3 while injecting a blank matrix extract.

The Workflow:

  • Setup: Connect a syringe pump to the LC flow via a T-junction after the analytical column but before the MS source.

  • Infusate: Prepare a solution of Nevirapine (100 ng/mL) and 2-Amino Nevirapine-d3.

  • Injection: Inject a Blank Plasma Extract (processed exactly as your samples).

  • Observation: Monitor the baseline. A drop in the baseline indicates ion suppression; a rise indicates enhancement.

PostColumnInfusion LC LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee T-Junction (Mixing) Column->Tee Eluent Syringe Syringe Pump (Nevirapine + IS) Syringe->Tee Constant Infusion MS MS/MS Source (ESI) Tee->MS Data Chromatogram: Dip in Baseline = Suppression MS->Data

Figure 1: Schematic setup for Post-Column Infusion to visualize suppression zones.

Method B: The Matrix Factor (MF) Calculation

You must quantify the "Match Quality" between Nevirapine and your Analog IS.

Protocol:

  • Set A (Neat): Prepare standards in mobile phase (Low, Mid, High QC).

  • Set B (Post-Extraction Spike): Extract blank matrix (6 different lots), then spike the final extract with the same concentration as Set A.

  • Calculation:

    • Absolute MF: (Peak Area Set B) / (Peak Area Set A)

    • IS-Normalized MF: (MF of Nevirapine) / (MF of 2-Amino Nevirapine-d3)

Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (e.g., 0.85 – 1.15) and the CV across 6 lots must be <15%. If the CV is high, your IS is not correcting for the matrix effects.

Part 2: Troubleshooting & Optimization

Issue 1: IS Elutes Earlier than Analyte (Polarity Mismatch)

The "2-Amino" group likely makes the IS more polar, causing it to elute earlier on C18 columns.

  • Risk: The IS elutes in the "solvent front" suppression zone (unretained salts), while Nevirapine elutes later in a clean zone.

  • Solution:

    • Modify Mobile Phase pH: Nevirapine (pKa ~2.8) and the Amino-analog will respond differently to pH. Adjusting pH (e.g., using Ammonium Bicarbonate pH 10 vs. Formic Acid pH 3) can alter the selectivity and potentially bring the peaks closer.

    • Increase Initial Organic: Start your gradient at 5-10% organic rather than 0% to push the solvent front suppression away from the early eluting IS.

Issue 2: Phospholipid Interference

Phospholipids (PLs) specifically suppress Nevirapine signal (m/z 267 > 226).

  • Diagnosis: Monitor m/z 184 (Phosphocholine head group) in your MS method. If the PL trace overlaps with Nevirapine but not the IS, your quantitation will be biased.

  • Solution:

    • Switch to LLE (Liquid-Liquid Extraction): Protein Precipitation (PPT) leaves 99% of phospholipids in the sample. LLE using Ethyl Acetate/Hexane (50:50) provides a much cleaner extract for Nevirapine, removing the suppression source entirely.

Data Summary: Extraction Efficiency Comparison
Extraction MethodPhospholipid RemovalRecovery (Nevirapine)Matrix Effect Risk
Protein Precip (PPT) Low (<10% removed)High (>90%)High (Requires perfect IS match)
Solid Phase (SPE) High (with wash steps)Moderate (75-85%)Low
Liquid-Liquid (LLE) Very High (>95%) High (>85%)Minimal (Recommended)

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is my IS response variable even in neat standards? A: 2-Amino Nevirapine-d3 may be less stable than Nevirapine. Amino-pyridines can be light-sensitive or prone to oxidation. Ensure your working IS solution is prepared fresh or stored in amber glass at -20°C. Check for degradation products (e.g., m/z +16 oxidation peaks).

Q2: Can I use 2-Amino Nevirapine-d3 if the retention times differ by >0.5 minutes? A: Only if you validate that no matrix effects occur at either retention time . If the IS is at 2.0 min (suppressed) and Nevirapine is at 2.6 min (clean), the IS will over-correct, leading to calculated concentrations that are falsely high. You must demonstrate "Parallelism" in your calibration curves between solvent and matrix.

Q3: What is the specific transition for 2-Amino Nevirapine-d3? A: While you should optimize on your instrument, the parent mass is approx 284.3 m/z (Parent 281 + 3 Deuteriums). Common fragments often lose the cyclopropyl or amino group. Ensure your MRM transition does not cross-talk with the Nevirapine isotope peaks (M+17 or similar adducts).

Part 4: Validated Workflow for Correction

If you observe suppression, follow this logic path to resolve it:

Troubleshooting Start Problem: Low Signal / High CV Step1 Perform Post-Column Infusion Start->Step1 Decision1 Do Suppression Zones Overlap with Analyte? Step1->Decision1 Yes Yes Decision1->Yes Suppression Found No No Decision1->No Signal is Clean Action1 Modify Gradient (Move Analyte away from zone) Action2 Check IS Overlap Decision2 Does IS Co-elute with Analyte? Action2->Decision2 Decision2->Yes Decision2->No Result1 Ideal State (IS compensates for effect) Result2 Risk: Differential Suppression Action3 Switch Extraction to LLE (Remove the Matrix) Result2->Action3 Yes->Action1 Yes->Result1 Yes->Action3 No->Action2 No->Result2

Figure 2: Decision tree for mitigating matrix effects when using an Analog IS.

References

  • Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. Link

  • European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." (Refer to Matrix Effect Section). Link

  • Lu, Y., et al. (2020). "LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence." Molecules. (Provides context on Nevirapine metabolite analysis). Link

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry. Link

  • Pharmaffiliates. "2-Amino Nevirapine-d3 Product Data." (Chemical structure and CAS verification). Link

Sources

Technical Support Center: Isotopic Exchange for 2-Amino Nevirapine-d3

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for researchers attempting the isotopic labeling of 2-Amino Nevirapine (a key metabolite/analog of the NNRTI Nevirapine) to generate its deuterated isotopologue, 2-Amino Nevirapine-d3 .

The primary challenge in this synthesis is selectively labeling the C4-Methyl group (C12 in Nevirapine numbering) while managing the labile protons on the primary amine (C2-NH2) and the diazepinone core.

Case File: Methyl Group Deuteration (H/D Exchange)

Target Molecule: 2-Amino Nevirapine (De-cyclopropyl Nevirapine metabolite) Target Label: -CD3 at the methyl position (picoline-like carbon). Methodology: Base-Catalyzed Hydrothermal Exchange or Ir-Catalyzed C-H Activation.

Module 1: The Exchange Mechanism & Protocol

The methyl group on the pyridine ring of 2-Amino Nevirapine is "pseudo-benzylic" and acidic due to the electron-withdrawing nature of the nitrogen heterocycle. This allows for base-catalyzed H/D exchange via an enamine/enolate-like intermediate.

Core Protocol: Hydrothermal Base-Catalyzed Exchange

Use this method for high-yield, cost-effective labeling.

Reagents:

  • Solvent: D2O (99.9% D)

  • Base: NaOD (40% wt in D2O) or K2CO3 (anhydrous)

  • Vessel: High-pressure sealed tube or Microwave Reactor (Biotage/CEM)

Step-by-Step Workflow:

  • Dissolution: Suspend 2-Amino Nevirapine (1 eq) in D2O (20-30 volumes).

  • Basification: Add NaOD (0.5 – 1.0 eq). Note: The pKa of the methyl protons is ~29-30; strong base facilitates the equilibrium.

  • Heating:

    • Standard: Heat to 160°C – 180°C in a sealed pressure tube for 12–24 hours.

    • Microwave: Heat to 180°C for 1–2 hours.

  • Cooling: Cool to room temperature. The product often precipitates as the solubility decreases.

Visualizing the Mechanism

The following diagram illustrates the critical deprotonation step that allows deuterium incorporation.

ExchangeMechanism Start 2-Amino Nevirapine (Methyl-CH3) Base Base (OD-) Deprotonation Start->Base High Temp Inter Resonance Stabilized Anion (Enamine-like) Base->Inter -HDO D2O D2O Attack (Deuteration) Inter->D2O +D+ Product 2-Amino Nevirapine-d3 (Methyl-CD3) D2O->Product Repeat 3x Product->Base Equilibrium

Caption: Base-catalyzed mechanism showing the sequential deprotonation and deuteration of the picoline methyl group.

Module 2: Troubleshooting & Optimization

This section addresses the most common failure modes reported by users.

Issue A: "My Mass Spec shows M+5, but I only want M+3."

Diagnosis: You have successfully labeled the methyl group (+3D), but you have also deuterated the primary amine (-ND2, +2D). The Fix (Back-Exchange): The N-D bonds are labile and will exchange instantly with solvent protons. The C-D bonds on the methyl group are stable.

  • Workup: Dissolve or suspend your crude M+5 product in MeOH/H2O (50:50) .

  • Stir: Stir at room temperature for 30 minutes.

  • Evaporate: Remove solvent.

  • Result: The -ND2 converts back to -NH2. The -CD3 remains intact. You will now observe M+3.

Issue B: "Low Incorporation (e.g., mixture of d0, d1, d2)."

Diagnosis: The reaction did not reach equilibrium. Troubleshooting Matrix:

VariableAdjustmentReason
Temperature Increase to 190°C Activation energy for picoline deprotonation is high.
Solvent Use Pyridine-d5 / D2O mixImproves solubility of the organic substrate, allowing better contact with D2O.
Base Switch to Cs2CO3 Cesium is more soluble in organic co-solvents and provides a "naked" carbonate anion.
Cycles Double-Exchange Isolate the product, then subject it to a second round of fresh D2O/Base.
Issue C: "Decomposition / Black Tar Formation."

Diagnosis: Thermal degradation of the diazepinone ring or oxidation of the primary amine. The Fix:

  • Deoxygenate: Sparge D2O with Argon/Nitrogen for 15 mins before sealing the tube.

  • Switch Catalyst: Use Iridium (I) catalysts (e.g., Crabtree’s catalyst or Kerr’s catalyst) which can operate at lower temperatures (50-80°C) via C-H activation, though this requires careful catalyst removal.

Module 3: Analysis & Validation

Do not rely solely on Mass Spectrometry. NMR is required to confirm regioselectivity.

1H-NMR Interpretation Guide
Signal (approx. ppm)PatternObservation in d0 (Unlabeled)Observation in d3 (Labeled)
Methyl (-CH3) ~2.3 - 2.5 ppmSharp Singlet (3H)Disappears (or tiny residual bump)
Aromatic H ~6.5 - 8.5 ppmMultipletsUnchanged (Integrals remain constant)
Amine (-NH2) ~5.0 - 7.0 ppmBroad SingletUnchanged (after H2O wash)
Decision Tree for Analysis

AnalysisTree Start Analyze Crude Product (LC-MS) CheckMass Mass = M+5? Start->CheckMass CheckMass3 Mass = M+3? CheckMass->CheckMass3 No (Directly M+3?) Wash Perform H2O Wash (Remove N-D) CheckMass->Wash Yes NMR 1H-NMR Analysis CheckMass3->NMR Yes Wash->CheckMass3 Success Release Batch NMR->Success Methyl Peak Gone Fail Repeat Exchange (Higher Temp) NMR->Fail Methyl Peak Present

Caption: Logical flow for validating isotopic incorporation and handling labile deuterium.

Frequently Asked Questions (FAQ)

Q: Can I use deuterated methanol (CD3OD) instead of D2O? A: Generally, no. While CD3OD is a deuterium source, the boiling point is too low for the activation energy required to deprotonate the methyl group (unless using a high-pressure microwave vessel). D2O allows for higher thermal ceilings.

Q: Why is my yield low after workup? A: 2-Amino Nevirapine can be amphoteric. If you acidified the solution to neutralize the NaOD, you might have protonated the pyridine nitrogen or the primary amine, making it water-soluble. Ensure the final pH is adjusted to the isoelectric point or slightly basic (pH ~8-9) to precipitate the free base before filtration/extraction.

Q: Is the cyclopropyl group stable under these conditions? A: If you are working with the parent Nevirapine (containing the cyclopropyl group), it is generally stable at 160°C in base. However, if you are working with the 2-Amino metabolite (where the cyclopropyl is already removed), this is non-applicable. Note that acid-catalyzed exchange can sometimes open cyclopropyl rings, which is why base-catalysis is preferred here.

References
  • Mechanism of Picoline Exchange

    • Zoltewicz, J. A., et al. "Kinetics and mechanism of hydrogen-deuterium exchange in the methyl groups of pyridines." Journal of the American Chemical Society.[1][2]

  • Nevirapine Metabolism & Structure

    • Grozinger, K., et al. "Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation." Chemical Research in Toxicology. (Confirming the C12-Methyl as the metabolic target).

  • General Deuteration Protocols

    • Atzrodt, J., et al. "The Renaissance of H/D Exchange." Angewandte Chemie International Edition.

  • Minimizing Back-Exchange

    • Zhang, H., et al. "Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment." Journal of the American Society for Mass Spectrometry.

Sources

Technical Support Center: Optimizing 2-Amino Nevirapine-d3 Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. Topic: Improving Peak Shape and Resolution for 2-Amino Nevirapine-d3 Ticket ID: TECH-NVP-D3-OPT Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Analytical Challenge

You are likely encountering difficulties with 2-Amino Nevirapine-d3 (and its non-labeled analog, 2-Amino Nevirapine, CAS: 284686-15-3). Unlike the parent drug Nevirapine (pKa ~2.8), the 2-amino derivative possesses a significantly more basic functional group (aminopyridine moiety).

The Core Problem: In standard acidic mobile phases (pH 3–4), 2-Amino Nevirapine is fully protonated. This leads to:

  • Severe Peak Tailing: Caused by secondary electrostatic interactions with residual silanols on the silica surface.

  • Resolution Loss: Co-elution with early-eluting polar metabolites (e.g., 2-Hydroxy Nevirapine) or the solvent front.

  • MS Signal Suppression: If the peak tails into the void volume or co-elutes with matrix components.

This guide provides a self-validating troubleshooting protocol to resolve these issues.

Part 1: Diagnostic Workflow (Visual)

Before altering your method, use this decision tree to identify the root cause of your chromatographic failure.

Troubleshooting_Workflow Start START: Identify Issue Issue_Type What is the primary defect? Start->Issue_Type Tailing Problem: Peak Tailing (As > 1.5) Issue_Type->Tailing Asymmetry Resolution Problem: Poor Resolution (Rs < 1.5) Issue_Type->Resolution Separation Check_pH Check Mobile Phase pH Tailing->Check_pH Check_Col Check Column Chemistry Tailing->Check_Col Check_Grad Check Gradient Slope Resolution->Check_Grad Check_Sel Check Selectivity Resolution->Check_Sel pH_Action Action: Increase Buffer Strength or Switch to High pH (pH 9.5) Check_pH->pH_Action If Low pH Col_Action Action: Switch to Charged Surface Hybrid (CSH) or HSS T3 Check_Col->Col_Action If Std C18 Grad_Action Action: Add Isocratic Hold at Initial %B (2-5%) Check_Grad->Grad_Action Early Elution Sel_Action Action: Change Modifier (MeOH vs ACN) Check_Sel->Sel_Action Co-elution

Figure 1: Decision tree for diagnosing peak shape and resolution issues specific to basic analytes like 2-Amino Nevirapine.

Part 2: Technical Troubleshooting (Q&A)

Category 1: Peak Shape & Tailing

Q: Why does 2-Amino Nevirapine tail significantly more than Nevirapine? A: This is a pKa-driven phenomenon. Nevirapine is a weak base (pKa ~2.8), meaning it is largely neutral at pH 4.0. However, the 2-Amino Nevirapine analog contains an exocyclic amine on the pyridine ring, raising its basicity significantly (likely pKa > 6.0).

  • Mechanism: At standard LC-MS pH (3.0–4.0), the 2-amino group is positively charged. These cations undergo ion-exchange interactions with negatively charged residual silanols on the silica surface of your column.

  • Solution: You must suppress this interaction.

    • Buffer Strength: Increase ammonium formate/acetate concentration to 10–20 mM . The ammonium ions compete for the silanol sites, "blocking" them from the analyte.

    • Column Choice: Switch to a column with a positive surface charge (e.g., Waters CSH C18 or Agilent Poroshell HPH). The positive surface repels the protonated analyte, eliminating tailing.

Q: My USP Tailing Factor is 2.1. What is the fastest fix without changing the column? A: Modify your mobile phase modifier.

  • Protocol: If using Acetonitrile (ACN), switch to a 1:1 blend of Methanol:Acetonitrile in Mobile Phase B.

  • Why? Methanol is a protic solvent and can hydrogen bond with accessible silanols, effectively "masking" them better than aprotic acetonitrile. This often reduces tailing for amine-containing compounds immediately.

Category 2: Resolution & Selectivity

Q: 2-Amino Nevirapine-d3 co-elutes with the solvent front or early polar impurities. How do I increase retention? A: 2-Amino Nevirapine is more polar than the parent drug. Standard gradients starting at 10% B are often too strong.

  • Protocol:

    • Lower Initial Organic: Start your gradient at 2% or 3% B (Organic).

    • Isocratic Hold: Introduce a 1.0-minute isocratic hold at the start. This allows the analyte to focus at the head of the column before elution begins.

    • Phase Selection: If retention is still poor on C18, switch to a C18-PFP (Pentafluorophenyl) column. The PFP phase offers pi-pi interactions and hydrogen bonding selectivity that retains polar amines better than alkyl chains alone.

Q: Can I use high pH chromatography for this application? A: Yes, and it is highly recommended if your column is pH-stable (e.g., hybrid particles).

  • The Logic: At pH 9.5–10.0 (using Ammonium Bicarbonate or Ammonium Hydroxide), the 2-amino group will be deprotonated (neutral).

  • Result: Neutral molecules do not interact with silanols (perfect peak shape) and are much more hydrophobic (significantly increased retention).

  • Caution: Ensure your column is rated for pH > 9 (e.g., BEH, XBridge, Gemini). Do not try this on standard silica columns.

Part 3: Optimized Experimental Protocols

Use the following starting conditions. These are designed to be "Self-Validating" systems where the chemistry actively prevents common failure modes.

Protocol A: The "Robust" Method (Low pH)

Best for standard LC-MS setups and maximizing column life.

ParameterSettingRationale
Column Charged Surface Hybrid C18 (e.g., CSH C18), 2.1 x 50mm, 1.7 µmPositively charged surface repels the protonated amine, ensuring sharp peaks (T < 1.2).[1]
Mobile Phase A 10 mM Ammonium Formate, pH 3.7High ionic strength (10mM) suppresses silanol activity.
Mobile Phase B AcetonitrileStandard reversed-phase solvent.
Flow Rate 0.4 mL/minOptimized for 2.1mm ID columns.
Gradient 0-1 min: 5% B (Hold)1-6 min: 5-40% B6-7 min: 95% B (Wash)Initial hold focuses the polar 2-amino analyte away from the void volume.
Protocol B: The "High Retention" Method (High pH)

Best for separating 2-Amino Nevirapine from other polar metabolites.

ParameterSettingRationale
Column Hybrid Ethylene Bridged C18 (e.g., BEH C18), 2.1 x 100mm, 1.7 µmRequired for pH stability > 9.0.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0 (adj. with NH4OH)Deprotonates the basic amine, making it neutral and hydrophobic.
Mobile Phase B MethanolMethanol often provides better selectivity for structural isomers at high pH.
Gradient Linear 10% to 60% B over 8 minutesHigher starting %B is possible because the neutral analyte is more retained.

Part 4: Method Development Logic (Visual)

Follow this pathway to optimize the method if the standard protocols above require fine-tuning.

Method_Dev_Logic Input Analyte: 2-Amino Nevirapine-d3 Step1 Step 1: Screen pH (Low vs High) Input->Step1 Branch_Low Low pH (Formic/Acetate) Protonated State Step1->Branch_Low Branch_High High pH (Ammonium Bicarb) Neutral State Step1->Branch_High Opt_Low Critical: Use CSH Column + High Buffer Conc. Branch_Low->Opt_Low Fix Tailing Opt_High Critical: Use Hybrid Column + Methanol Organic Branch_High->Opt_High Max Retention Result Target: Sym < 1.2 Res > 2.0 Opt_Low->Result Opt_High->Result

Figure 2: Method development logic flow for optimizing retention and shape based on pH selection.

References

  • Mustafa, S., et al. (2014).[2][3] "Development and Validation of HPLC-UV Method for Simultaneous Determination of Nevirapine, 2-OH Nevirapine and 3-OH Nevirapine in Human Plasma." International Journal of PharmTech Research, 6(1), 49-57.[3] Link

  • Reddiah, C. V., et al. (2016). "High Resolution RP-HPLC Method for the Determination of Nevirapine and Associated Impurities." Oriental Journal of Chemistry, 32(2). Link

  • McCalley, D. V. (2023). "Understanding and Managing Peak Tailing of Basic Solutes in Reversed-Phase HPLC." Chemical Communications, 59, 7887–7899.
  • PubChem. "Nevirapine Compound Summary." National Library of Medicine. Link

  • Toronto Research Chemicals. "2-Amino Nevirapine (CAS 284686-15-3) Product Information." (Cited for structural confirmation). Link

Sources

Technical Support Center: Stability of Nevirapine Metabolites and Use of Deuterated Internal Standards in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of Nevirapine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability of key analytes, such as 2-Hydroxynevirapine, and the appropriate use of their deuterated internal standards (e.g., Nevirapine-d3) in various biological matrices. Here, we address common challenges and provide in-depth, evidence-based solutions to ensure the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Nevirapine I should be concerned about for stability testing?

A1: The hepatic metabolism of Nevirapine (NVP) is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6.[1][2] This process leads to the formation of several hydroxylated metabolites, with 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine being the most significant Phase I metabolites.[2][3] Of these, 2- and 3-hydroxynevirapine are of particular interest as they can be further oxidized to reactive quinoid intermediates, which may impact their stability and covalent binding to macromolecules. Therefore, stability assessments should, at a minimum, focus on these key hydroxylated metabolites.

Q2: The topic mentions "2-Amino Nevirapine-d3". Is this a common analyte?

A2: Based on current literature, the primary metabolites of Nevirapine are hydroxylated, not aminated. It is likely that "2-Amino Nevirapine-d3" is a misnomer, possibly confusing the 2-position metabolite (2-hydroxy-nevirapine) with a deuterated internal standard (Nevirapine-d3). Deuterated analogs, such as Nevirapine-d3 or Nevirapine-d5, are commonly used as internal standards (IS) in LC-MS/MS assays for the accurate quantification of Nevirapine and its metabolites.[4][5][6] This guide will focus on the stability of the well-documented hydroxylated metabolites and the proper use of deuterated internal standards.

Q3: Why is a stable isotope-labeled internal standard like Nevirapine-d3 recommended?

A3: A stable isotope-labeled internal standard (SIL-IS), such as Nevirapine-d3, is the gold standard for quantitative bioanalysis using mass spectrometry.[4] The rationale is that a SIL-IS has nearly identical physicochemical properties to the analyte of interest. This means it behaves similarly during sample extraction, processing, and LC-MS/MS analysis, effectively compensating for variability in sample recovery and matrix effects.[4][7] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[4]

Q4: What are the general guidelines for sample collection and handling to ensure analyte stability?

A4: To maintain the integrity of your samples from collection to analysis, it is crucial to minimize enzymatic activity and chemical degradation.[8] The recommended best practice is to immediately process and then flash-freeze samples (e.g., in liquid nitrogen) and store them at -80°C.[9][10][11] For whole blood, plasma or serum should be separated from cells as soon as possible, ideally within 30 minutes of collection.[11] Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation.[10][11] Aliquoting samples upon initial processing can mitigate this issue.[11]

Troubleshooting Guide: Stability Issues & Experimental Failures

Issue 1: Inconsistent results from freeze-thaw stability assessments.
  • Question: My freeze-thaw stability results for 2-hydroxynevirapine in plasma are showing significant degradation (>15%) after three cycles. What could be the cause and how can I fix it?

  • Answer & Troubleshooting Steps:

    • Underlying Cause: Repeated freezing and thawing can disrupt cellular structures, release enzymes, and alter the pH of the sample microenvironment, all of which can accelerate the degradation of sensitive analytes like hydroxylated metabolites.[12][13] 2-hydroxynevirapine, in particular, can be susceptible to oxidation.

    • Protocol Verification: Ensure your freeze-thaw protocol aligns with regulatory guidance (e.g., FDA, EMA).[7][14] A typical cycle involves freezing the samples at your intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours, followed by unassisted thawing at room temperature.[15][16] Once completely thawed, the samples are refrozen. This is repeated for a minimum of three cycles.[13][16]

    • Thawing Process: Thaw samples consistently and unassisted at room temperature or in a refrigerated environment (2-8°C).[17] Avoid using heat sources, as this can introduce variability and accelerate degradation.

    • Storage Temperature: If instability is observed at -20°C, consider performing the stability assessment at -80°C, as lower temperatures are more effective at slowing down chemical and enzymatic degradation processes.[9][11]

    • pH Adjustment: Consider if the pH of your matrix is optimal for the stability of your analyte. While not always feasible with clinical samples, for method development, you could investigate the impact of buffering the matrix.

Issue 2: Analyte concentration decreases during storage (Short-term and Long-term Stability).
  • Question: I am observing a decline in the concentration of Nevirapine metabolites in my QC samples stored at room temperature for 6 hours (short-term stability) and in those stored at -80°C for 3 months (long-term stability). What should I investigate?

  • Answer & Troubleshooting Steps:

    • Underlying Cause (Short-Term): At room or refrigerated temperatures, residual enzymatic activity can persist, and oxidative or hydrolytic degradation can occur.[12] The phenolic nature of hydroxylated Nevirapine metabolites makes them susceptible to oxidation.

    • Underlying Cause (Long-Term): Even at -80°C, very slow degradation can occur over extended periods. The stability is dependent on the specific analyte, the matrix, and the container system.[14]

    • Investigate Adsorption: Analytes can adsorb to the surface of storage containers, especially if they are plastic. This is more common with lipophilic compounds. Run a test comparing storage in polypropylene tubes versus glass vials to see if this affects your recovery.

    • Light Exposure: Nevirapine has been reported to be relatively stable under photolytic conditions in some studies, but results can vary based on experimental conditions.[18] As a best practice, always store samples and stock solutions in amber vials or protected from light to rule out photodegradation.

    • Matrix-Specific Degradation: The composition of the biological matrix (plasma, urine, tissue homogenate) can significantly impact stability. Urine, for example, can have a wide pH range and microbial contamination if not handled properly, which can degrade analytes.[9] For tissue homogenates, the high concentration of cellular enzymes is a major risk factor. Ensure homogenates are prepared and stored in buffers containing protease and phosphatase inhibitors.

Issue 3: Poor accuracy and precision after sample processing (Post-Preparative/Autosampler Stability).
  • Question: My results are inconsistent for samples that have been processed and left in the autosampler for an extended period (e.g., overnight). Why is this happening?

  • Answer & Troubleshooting Steps:

    • Underlying Cause: After extraction and reconstitution in the mobile phase, the analyte is no longer protected by the buffering capacity or antioxidant properties of the biological matrix. It is now exposed to the solvent, which may have a pH that promotes degradation, and it may be less stable at the autosampler temperature (often 4-15°C).[15]

    • Reconstitution Solvent: The pH and composition of your reconstitution solvent are critical. If your analytes are acid-labile, a neutral or slightly basic reconstitution solvent may improve stability. Conversely, for base-labile compounds, a slightly acidic solvent might be necessary.

    • Autosampler Temperature: Always maintain the autosampler at a cool temperature, typically between 4°C and 15°C, to slow down potential degradation.[15][19]

    • Stability Test Duration: Your post-preparative stability test should cover the maximum anticipated runtime of your analytical batch.[15] If a batch runs for 24 hours, your stability assessment must demonstrate that the analyte is stable for at least that long under the same conditions.[15]

    • Internal Standard Stability: Verify the stability of your internal standard (Nevirapine-d3) in the processed sample as well. While SIL-IS are generally stable, their degradation would also lead to inaccurate results.

Experimental Protocols & Data Presentation

Protocol 1: Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike a fresh pool of the relevant biological matrix (e.g., human plasma) with 2-hydroxynevirapine at two concentration levels: a low QC (LQC) and a high QC (HQC).

  • Aliquoting: Aliquot these QC samples into at least three sets of appropriately labeled tubes for each freeze-thaw cycle to be tested (e.g., 3 cycles = 9 tubes per concentration level).

  • Baseline Analysis (Cycle 0): Immediately after preparation, analyze one set of LQC and HQC samples (n=3-5 replicates) against a freshly prepared calibration curve to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Store the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.[16]

    • Remove one set of LQC and HQC samples and allow them to thaw completely and unassisted at room temperature.[15][17]

    • Once thawed, refreeze the samples at -80°C for at least 12-24 hours. This completes one cycle.

    • Repeat this process for the desired number of cycles (typically a minimum of three).[13]

  • Analysis: After each designated cycle, analyze the LQC and HQC samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability samples at each cycle should be within ±15% of the nominal concentration.[12]

Data Summary: Stability of 2-Hydroxynevirapine in Human Plasma
Stability TestConditionLow QC (ng/mL)High QC (ng/mL)
Freeze-Thaw Nominal: 30 Nominal: 800
After 1 Cycle29.5 (98.3%)790.1 (98.8%)
After 2 Cycles28.9 (96.3%)785.4 (98.2%)
After 3 Cycles28.1 (93.7%)779.9 (97.5%)
Short-Term Room Temp, 8 hrs30.1 (100.3%)805.6 (100.7%)
Long-Term -80°C, 6 months29.2 (97.3%)788.8 (98.6%)
Post-Preparative Autosampler (10°C), 24 hrs29.8 (99.3%)795.2 (99.4%)

Note: The data above is illustrative. Actual stability will depend on specific experimental conditions.

Visualizing the Workflow

A robust bioanalytical workflow is crucial for ensuring the stability and integrity of your samples. The following diagram outlines the key stages from sample collection through to data analysis.

Bioanalytical_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Collection 1. Sample Collection (e.g., Plasma, Urine) Processing 2. Initial Processing (Centrifugation, Aliquoting) Collection->Processing < 30 mins Storage 3. Long-Term Storage (-80°C) Processing->Storage Immediate Freezing Thawing 4. Sample Thawing (Unassisted, Room Temp) Storage->Thawing Retrieve from Storage Extraction 5. Sample Extraction (e.g., SPE, LLE) + Add Nevirapine-d3 IS Thawing->Extraction Analysis 6. LC-MS/MS Analysis Extraction->Analysis Post-Preparative Stability Check Data 7. Data Processing & Quantification Analysis->Data Review 8. Data Review & Reporting (Check QC Stability Data) Data->Review

Caption: Bioanalytical workflow for stability testing.

This second diagram illustrates the decision-making process when troubleshooting stability failures.

Troubleshooting_Workflow Start Stability Test Fails (>15% Deviation) Check_Type Identify Stability Test Type Start->Check_Type FT_Issues Freeze-Thaw Failure Check_Type->FT_Issues Freeze-Thaw LT_Issues Long/Short-Term Failure Check_Type->LT_Issues Storage PP_Issues Post-Preparative Failure Check_Type->PP_Issues Autosampler FT_Sol Review Thawing Protocol Test Lower Storage Temp (-80°C) Check for pH shift FT_Issues->FT_Sol LT_Sol Check for Adsorption Ensure Light Protection Assess Matrix-Specific Degradation LT_Issues->LT_Sol PP_Sol Optimize Reconstitution Solvent pH Lower Autosampler Temp Re-verify IS Stability PP_Issues->PP_Sol Rerun Implement Corrective Action & Re-run Stability Test FT_Sol->Rerun LT_Sol->Rerun PP_Sol->Rerun

Caption: Troubleshooting logic for stability failures.

References

  • Marinho, A. T., Godinho, A. L. A., Novais, D. A., et al. (2014). Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase I metabolites in human blood. Analytical Methods, 6(5), 1575-1580. [Link]

  • Srivastava, N., Mishra, V., Kumar, B., Mishra, Y., & Palanimuthu, V. R. (2025). Bioanalytical method development of nevirapine, fosamprenavir calcium and its metabolite amprenavir by RP-HPLC in rat plasma. Journal of Chromatography B, 1263, 124702. [Link]

  • Srivastava, N., Mishra, V., Kumar, B., Mishra, Y., & Palanimuthu, V. R. (2025). Bioanalytical Method Development of Nevirapine, Fosamprenavir Calcium and its Metabolite Amprenavir by Rp-Hplc in Rat Plasma. SSRN. [Link]

  • International Council for Harmonisation. (2023). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Post-Preparative Stability {Auto-sampler Stability}. (n.d.). [Source document appears to be a snippet from a larger validation report, specific citation unavailable, but content is consistent with industry standards.]
  • Hofmann, J., Hummert, C., & Neudoerfl, C. (2011). Impact of internal standard addition on dried blood spot analysis in bioanalytical method development. Bioanalysis, 3(19), 2167-2177. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Marinho, A. T., Godinho, A. L. A., Novais, D. A., et al. (2014). Development and validation of an HPLC-UV method for quantifying nevirapine and its main phase i metabolites in human blood. Luxembourg Institute of Health. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • Request PDF. (2026). Bioanalytical method development of nevirapine, fosamprenavir calcium and its metabolite amprenavir by RP-HPLC in rat plasma. [Link]

  • Villas-Bôas, S. G. (Ed.). (2019). Chromatographic Methods in Metabolomics. [Link]

  • Monteiro, M. S., et al. (2024). Critical Factors in Sample Collection and Preparation for Clinical Metabolomics of Underexplored Biological Specimens. Metabolites, 14(1), 31. [Link]

  • Microchem Laboratory. (2025). Freeze-Thaw Stability Testing. [Link]

  • MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. [Link]

  • Bouhifd, M., et al. (2020). Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions. Metabolites, 10(3), 105. [Link]

  • Impactfactor. (2024). Sensitive Quantification of Antiretroviral Trio in Plasma: Lamivudine, Zidovudine, and Nevirapine by LC-MS. [Link]

  • Slupsky, C. M. (n.d.). Processing and Storage of Samples for Metabolomics Assays. [Link]

  • Huang, Y., et al. (2011). Microanalysis of the antiretroviral nevirapine in human hair from HIV-infected patients by liquid chromatography-tandem mass spectrometry. Analytical and bioanalytical chemistry, 401(3), 995–1004. [Link]

  • Eke, A. C., et al. (2009). Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis. Antimicrobial Agents and Chemotherapy, 53(8), 3269-3275. [Link]

  • PharmGKB. (n.d.). Nevirapine Pathway, Pharmacokinetics. [Link]

  • Liu, X., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Molecules, 25(23), 5727. [Link]

  • Fan-Havard, P., et al. (2013). Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state. Antimicrobial Agents and Chemotherapy, 57(5), 2133-2139. [Link]

  • Decloedt, E. H., et al. (2019). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. African journal of laboratory medicine, 8(1), a880. [https://www.researchgate.net/publication/333118941_Development_and_validation_of_a_high_performance_liquid_chromatography_method_to_determine_nevirapine_in_plasma_in_a_resource-limited_setting]([Link]_ chromatography_method_to_determine_nevirapine_in_plasma_in_a_resource-limited_setting)

  • Miękus, N., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Molecules, 27(2), 444. [Link]

  • ResearchGate. (n.d.). Autosampler stability data for analytes studied. [Link]

  • Mehta, K., et al. (2011). Factors influencing plasma nevirapine levels: a study in HIV-infected children on generic antiretroviral treatment in India. Journal of antimicrobial chemotherapy, 66(5), 1102–1106. [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Freeze Thaw Stability Study by HPLC-SEC SOP 22501 Rev 03. [Link]

  • StabilityStudies.in. (n.d.). SOP for Freeze Thaw Studies. [Link]

  • ResearchGate. (2012). Nevirapine nanosuspensions: Stability, plasma compatibility and sterilization. [Link]

  • ResearchGate. (n.d.). Factors influencing plasma nevirapine levels: A study in HIV-infected children on generic antiretroviral treatment in India. [Link]

  • BioProcess International. (2015). Evaluating Freeze-Thaw Processes in Biopharmaceutical Design. [Link]

  • ResearchGate. (2025). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. [Link]

  • Parmentier, Y., et al. (2013). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical research in toxicology, 26(11), 1645–1657. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Chi, J., et al. (2003). An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. Journal of pharmaceutical and biomedical analysis, 31(5), 953–959. [Link]

  • Walsh Medical Media. (2011). Estimation of Nevirapine from Human Plasma by LC-ESI-MS/MS: a Pharmacokinetic Application. [Link]

  • ResearchGate. (n.d.). Main metabolic routes of nevirapine. [Link]

  • ResearchGate. (n.d.). Stability data for nevirapine in rat plasma. [Link]

  • Wilson, A. (n.d.). Processed sample stability. [Link]

  • Marques, M. M., et al. (2015). Quinoid derivatives of the nevirapine metabolites 2-hydroxy- and 3-hydroxy-nevirapine: activation pathway to amino acid adducts. Toxicology research, 4(6), 1461–1471. [Link]

  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. (n.d.).

Sources

Technical Guide: Challenges in the Synthesis of Deuterated Nevirapine Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isotopic Fidelity Imperative

In the development of LC-MS/MS assays for antiretrovirals, Nevirapine (NVP) presents a unique set of challenges. As a non-nucleoside reverse transcriptase inhibitor (NNRTI) with a dipyridodiazepine core, its metabolic profile is dominated by cytochrome P450 oxidation at the 12-methyl position and the aromatic rings.

For researchers synthesizing deuterated standards (Internal Standards - IS) or metabolic blockers, the two primary targets are:

  • Nevirapine-d3 (12-methyl-d3): Often used to study metabolic switching or as a cost-effective IS.

  • Nevirapine-d4 (cyclopropyl-d4): The "gold standard" IS due to the metabolic stability of the cyclopropyl ring relative to the labile methyl group.

This guide addresses the specific synthetic and analytical bottlenecks encountered when producing these isotopologues.

Module 1: Synthetic Route Selection & Strategy

Q: Which synthetic pathway offers the highest isotopic incorporation for Nevirapine-d3 vs. Nevirapine-d4?

A: You must select your route based on where you need the deuterium label. The modern "convergent" industrial route (CAPIC + Me-CAN) is the most robust platform for introducing labels, but the precursors differ.

The Convergent Protocol (Recommended)

This route couples 2-chloro-3-amino-4-picoline (CAPIC) with methyl 2-(cyclopropylamino)nicotinate (Me-CAN) .

  • For Nevirapine-d3 (Methyl Label):

    • Target: You must synthesize d3-CAPIC .

    • Challenge: The methyl group on the pyridine ring is benzylic-like and acidic. Introducing deuterium here usually requires de novo synthesis of the pyridine ring using d6-acetone or d3-acetylacetone precursors, or aggressive base-catalyzed H/D exchange on the picoline N-oxide intermediate.

  • For Nevirapine-d4 (Cyclopropyl Label):

    • Target: You must synthesize d4-Me-CAN .

    • Challenge: This requires d4-cyclopropylamine . While commercially available, it is volatile (bp ~50°C) and expensive. The coupling to 2-chloronicotinic acid must be optimized to prevent loss of the labeled amine.

Visualization: Synthetic Logic & Labeling Points

NVP_Synthesis Start_d3 Route A: d3-CAPIC (Methyl-d3 labeled) Coupling Coupling Reaction (NaH, Diglyme) Start_d3->Coupling + Me-CAN Start_d4 Route B: d4-Cyclopropylamine (Cyclopropyl-d4 labeled) Inter_d4 d4-Me-CAN (Intermediate) Start_d4->Inter_d4 + 2-Chloronicotinic acid Inter_d4->Coupling + CAPIC Cyclization Cyclization (Formation of Diazepine Ring) Coupling->Cyclization Amide formation Product_d3 Nevirapine-d3 (Metabolic Probe) Cyclization->Product_d3 Product_d4 Nevirapine-d4 (Stable Internal Standard) Cyclization->Product_d4

Figure 1: Convergent synthetic pathways for Nevirapine isotopologues. Route A targets the methyl group (d3), while Route B targets the cyclopropyl moiety (d4).

Module 2: Troubleshooting Reaction Failures

Q: I am synthesizing Nevirapine-d4, but my yield of the Me-CAN intermediate is consistently low (<40%). What is going wrong?

A: The issue is likely the volatility of d4-cyclopropylamine and the nucleophilic aromatic substitution (SnAr) conditions.

Troubleshooting Checklist:

  • Stoichiometry: Are you using the d4-amine as the limiting reagent?

    • Correction: Because d4-cyclopropylamine is the cost-driver, use a slight excess (1.1 equiv) of the 2-chloronicotinic ester . Do not use the amine in excess unless you can recycle it.

  • Temperature Control: The SnAr reaction typically requires heat (60-80°C).

    • Risk:[1][2][3][4] d4-cyclopropylamine boils at ~50°C. If your vessel isn't sealed, the label evaporates before reacting.

    • Fix: Perform this step in a sealed pressure tube or autoclave.

  • Base Selection: Using weak bases (e.g.,

    
    ) can result in slow kinetics.
    
    • Optimization: Use Triethylamine (TEA) or DIPEA in a polar aprotic solvent (DMF or DMSO) to accelerate the displacement of the chlorine.

Q: In the synthesis of Nevirapine-d3, I see "scrambling" or loss of deuterium (M+2 instead of M+3). Why?

A: This is a classic problem with picoline-based syntheses. The protons on the 4-methyl group of CAPIC are benzylic to the pyridine nitrogen.

  • Mechanism of Loss: Under the strongly basic conditions required for the final cyclization (NaH in Diglyme, >100°C), the methyl protons become acidic. If there is any source of exchangeable protons (trace water, protic solvents like MeOH/EtOH from previous steps), the d3-methyl group will exchange D for H.

  • The Fix:

    • Strict Anhydrous Conditions: The cyclization solvent (Diglyme) must be dried over molecular sieves.

    • Deuterated Quench: If you suspect the exchange happens during the workup, quench the NaH reaction with D2O instead of H2O initially, then dilute with water once the pH is neutral.

Module 3: Purification & Analytical Challenges

Q: How do I calculate the isotopic purity of my final standard? The NMR integration is ambiguous.

A: NMR is often insufficient for high-precision isotopic purity (<1% unlabeled) due to peak overlap. You must use High-Resolution Mass Spectrometry (HRMS) .

Protocol for Isotopic Purity Calculation:

  • Analyze the sample using LC-MS (ESI+).

  • Extract the ion intensities for:

    • 
       (Unlabeled NVP, m/z 267.1)
      
    • 
       (e.g., NVP-d3, m/z 270.1)
      
  • Formula:

    
    
    
  • Acceptance Criteria: For use as an Internal Standard, the contribution of

    
     (unlabeled drug) must be < 0.5%  to avoid interference with the analyte signal in clinical samples.
    
Q: Why does my Nevirapine-d3 standard show "Metabolic Switching" in stability assays?

A: This is a biological, not synthetic, phenomenon.

  • The Science: The 12-methyl group is the primary site of metabolism (forming 12-OH-NVP). Deuterating this site strengthens the C-H bond (Primary Kinetic Isotope Effect,

    
    ).
    
  • The Consequence: Because the enzyme (CYP3A4/2B6) cannot easily oxidize the d3-methyl, it "switches" to oxidizing the aromatic ring (2-OH or 3-OH metabolites) or forming reactive quinone methides via alternative pathways.

  • Recommendation: If your goal is a stable Internal Standard that behaves identically to the drug except for mass, use Nevirapine-d4 (cyclopropyl) . It avoids the metabolic active site entirely.

Data Summary: Isotopologue Comparison
FeatureNevirapine-d3 (12-Methyl)Nevirapine-d4 (Cyclopropyl)
Synthetic Cost Moderate (Reagents: d3-acetone/d3-MeI)High (Reagent: d4-cyclopropylamine)
Synthetic Difficulty High (Risk of H/D exchange)Moderate (Volatile reagents)
Metabolic Stability Altered (Kinetic Isotope Effect)Identical to Parent
Recommended Use Metabolic Mechanism StudiesLC-MS/MS Internal Standard

Module 4: Stability & Storage

Q: Can I store deuterated Nevirapine in methanol?

A: Yes, but with caution. While the amide protons (N-H) will exchange rapidly with MeOD/MeOH, the C-D bonds on the methyl (d3) or cyclopropyl (d4) groups are generally stable in neutral solution.

  • Risk: Avoid acidic or basic methanol solutions. Acidic conditions can catalyze exchange on the pyridine ring or induce ring-opening of the cyclopropyl group over long periods.

  • Best Practice: Store neat (solid) at -20°C. Prepare fresh working solutions in Acetonitrile/Water rather than Methanol to minimize solvent-solute interaction issues during storage.

References

  • Vertex AI Search. (2023). Synthesis of deuterated Nevirapine standards. 4

  • MedChemExpress. (n.d.). Nevirapine-d3 Product Information. 1

  • Chemical Research in Toxicology. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity. 5[6]

  • National Institutes of Health (PMC). (2020). Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation. 7[4][6]

  • Virginia Commonwealth University. (n.d.). Nevirapine Batch Transfer Document (Process Chemistry). 2

Sources

minimizing background noise in 2-Amino Nevirapine-d3 analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino Nevirapine-d3 Analysis

Executive Summary

This guide addresses high background noise and signal interference in the LC-MS/MS analysis of 2-Amino Nevirapine (2-Amino-NVP), specifically when using its deuterated analog (2-Amino Nevirapine-d3 ) as an Internal Standard (IS).

High background in the IS channel or the analyte channel typically stems from three distinct vectors: Isotopic Instability (H/D Exchange) , Matrix Suppression (Phospholipids) , or Chromatographic Cross-talk . This guide provides autonomous troubleshooting workflows to isolate and eliminate these variables.

Module 1: Isotopic Integrity & The "Deuterium Effect"

Q: Why does my "Blank" sample show a peak in the 2-Amino Nevirapine-d3 channel?

A: This is likely due to Isotopic Impurity or Cross-Talk , but for amine-containing compounds, you must first rule out Proton-Deuterium (H/D) Exchange .

The Mechanism

2-Amino Nevirapine contains a primary or secondary amine group. If your deuterated label (-d3) is located on a labile position (e.g., N-D bonds) rather than a stable carbon backbone (C-D bonds), the deuterium will rapidly exchange with protons in aqueous mobile phases. This converts your IS (d3) back into the unlabeled analyte (d0) or partially labeled species (d1/d2), creating massive background noise in the analyte channel and reducing IS stability.

Diagnostic Protocol: The "Static Hold" Test
  • Prepare a neat solution of your IS (2-Amino Nevirapine-d3) in your mobile phase (e.g., 50:50 Water:MeOH with 0.1% Formic Acid).

  • Inject immediately (t=0).

  • Wait 4 hours.

  • Re-inject (t=4h).

  • Compare: If the abundance of the d3 parent ion decreases and d0/d1 increases, your label is exchanging.

Corrective Action:

  • Source Verification: Ensure your reference standard is labeled on the methyl group or the pyridine ring (C-D bonds), not the amine nitrogen.

  • pH Adjustment: If using N-labeled isotopes is unavoidable (rare), use a basic mobile phase (pH > 8) or aprotic solvents, though this is difficult in reversed-phase LC.

Module 2: Sample Preparation (Matrix Management)

Q: I see a high, jagged baseline that suppresses my Low QC signals. Is my column failing?

A: It is likely not the column, but phospholipid buildup . Standard Protein Precipitation (PPT) removes proteins but leaves >90% of phospholipids in the sample. These elute continuously (the "late-eluting hump"), causing ion suppression and baseline noise for subsequent injections.

The Solution: Liquid-Liquid Extraction (LLE)

For Nevirapine and its amino-metabolites, LLE provides superior cleanliness compared to PPT. The amino group renders the molecule basic; therefore, alkalizing the sample ensures the analyte is uncharged and partitions into the organic phase, leaving phospholipids in the aqueous phase.

Optimized LLE Protocol for 2-Amino Nevirapine
StepActionCritical Technical Note
1. Aliquot 50 µL Plasma/SerumAdd 10 µL IS (2-Amino NVP-d3).
2. Alkalize Add 50 µL 0.1 M NaOH or Ammonium Carbonate (pH 9-10)Crucial: Deprotonates the amine (

), driving it into the organic layer.
3. Extract Add 600 µL Ethyl Acetate:Hexane (50:50) This non-polar mix excludes polar matrix components better than pure Ethyl Acetate.
4. Agitate Vortex 5 min @ 1500 rpmEnsure complete phase interaction.
5. Separate Centrifuge 5 min @ 4000 g
6. Transfer Remove 500 µL Supernatant (Organic)Avoid touching the aqueous interface.
7. Dry Evaporate under

@ 40°C
8. Reconstitute 100 µL Mobile PhaseMatch initial gradient conditions to prevent peak distortion.

Module 3: Chromatographic Optimization

Q: My analyte (d0) and IS (d3) peaks are tailing, and I suspect carryover is contributing to noise.

A: Amine-containing compounds interact strongly with residual silanols on C18 columns, causing tailing and carryover (ghost peaks in blanks).

Troubleshooting Strategy
  • Column Selection: Switch to a Charged Surface Hybrid (CSH) C18 or a Biphenyl column. These are designed to shield silanols from basic amines.

  • Mobile Phase Modifier:

    • Do not rely solely on Formic Acid.

    • Add 5mM Ammonium Formate or Ammonium Acetate. The ammonium ions (

      
      ) compete with the analyte for silanol binding sites, sharpening the peak and improving S/N ratio.
      
Visualizing the Workflow

G Start Start: High Background Noise CheckBlank 1. Check Solvent Blank Start->CheckBlank BlankClean Blank is Clean? CheckBlank->BlankClean SystemDirty NO: System Contamination BlankClean->SystemDirty No SampleCheck YES: Check Zero Sample (Matrix + IS only) BlankClean->SampleCheck Yes Wash Action: Wash Injector/Column (Needle Wash: 50:50 MeOH:IPA) SystemDirty->Wash Interference Analyte Peak Present? SampleCheck->Interference Impurity YES: IS Impurity or Cross-Talk Interference->Impurity Yes MatrixEffect NO: Check Matrix Factor Interference->MatrixEffect No DiluteIS Action: Dilute IS 10-fold Does Analyte/IS ratio change? Impurity->DiluteIS LLE Action: Switch to LLE (Ethyl Acetate/Hexane) MatrixEffect->LLE

Figure 1: Decision tree for isolating the source of background noise in 2-Amino Nevirapine analysis.

Module 4: Mass Spectrometry Parameters

Q: Which MRM transitions offer the best Signal-to-Noise (S/N)?

A: Avoid generic transitions (like loss of water -18 or ammonia -17) as they have high chemical noise backgrounds.

For 2-Amino Nevirapine (Precursor ~267/268 m/z) and d3-Analog , optimized transitions usually involve the cleavage of the diazepinone ring or loss of the cyclopropyl group (if present in the specific amino-analog).

Recommended Transition Table:

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Purpose
2-Amino NVP 267.1226.125-30Quantifier (High Specificity)
2-Amino NVP 267.1198.135-40Qualifier
2-Amino NVP-d3 270.1229.125-30IS Quantifier

Note: Exact m/z depends on the specific "2-Amino" substitution pattern. The values above assume a structure similar to the parent Nevirapine (MW 266.3) with minor modification. Always perform a Product Ion Scan on your specific reference standard.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Chi, J., et al. (2003).[1] An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Hemsley, M. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair. National Institutes of Health (PMC). Link

  • Guo, X., et al. (2007).[2] Reduction of chemical background noise in LC-MS/MS for trace analysis. Analytical Chemistry. Link

  • Wang, S., et al. (2007). On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Technical Support Center: Optimizing 2-Amino Nevirapine-d3 Recovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Recovery issues with stable isotope-labeled internal standards (SIL-IS) like 2-Amino Nevirapine-d3 often signal deeper methodological flaws that jeopardize bioanalytical assay validity. Unlike the parent drug Nevirapine, amino-functionalized metabolites/impurities possess distinct pKa and polarity profiles (LogP), rendering standard Liquid-Liquid Extraction (LLE) protocols insufficient.

This guide deconstructs the physicochemical mechanics affecting 2-Amino Nevirapine-d3 recovery, distinguishing between true extraction loss and matrix-induced ionization suppression .

Module 1: Diagnostic Workflow (Root Cause Analysis)

Before modifying your extraction protocol, you must determine if your "low recovery" is a chemical loss or a mass spectrometric artifact.

Interactive Troubleshooting Flowchart

Use the logic path below to diagnose your specific failure mode.

RecoveryDiagnosis Start Issue: Low 2-Amino Nevirapine-d3 Area Counts Step1 Perform Post-Extraction Spike Experiment (Spike IS into extracted blank matrix) Start->Step1 Decision1 Is signal comparable to Neat Solution (Solvent)? Step1->Decision1 Result_Suppression Diagnosis: Matrix Effect (Ion Suppression) Phospholipids are quenching ionization. Decision1->Result_Suppression No (Signal < Neat) Result_Loss Diagnosis: True Extraction Loss Chemical partitioning failure. Decision1->Result_Loss Yes (Signal ≈ Neat) Action_Suppression Action: Switch to SPE (MCX) or Improve Chromatography Result_Suppression->Action_Suppression Action_Loss Action: Optimize pH or Solvent Polarity Result_Loss->Action_Loss

Figure 1: Decision tree for distinguishing between matrix effects (ion suppression) and extraction efficiency issues.

Module 2: The Physics of Extraction (FAQs & Mechanics)

Q1: Why does my d3-IS recovery drift during the run while the analyte remains stable?

The Mechanism: This is likely Deuterium Isotope Effect combined with Matrix Suppression . Although chemically similar, deuterated compounds often elute slightly earlier than their non-deuterated analogs on Reversed-Phase (C18) columns.

  • The Trap: If your chromatography does not fully resolve phospholipids (which elute late), the "d3" peak might fall into a suppression zone that the analyte narrowly misses.

  • The Fix: Monitor the Phospholipid Transition (m/z 184 > 184) . If your IS overlaps with this trace, you must adjust your gradient or switch to a Phenyl-Hexyl column for better selectivity.

Q2: I am using the same LLE method as Nevirapine (Ethyl Acetate), but the 2-Amino metabolite recovery is <40%. Why?

The Mechanism: Polarity Mismatch and pKa. Nevirapine is moderately lipophilic (LogP ~2.5). The "2-Amino" modification introduces a primary amine, significantly increasing polarity and basicity.

  • Solubility: Ethyl acetate is too non-polar for efficient extraction of the amino-metabolite.

  • pH Sensitivity: The amino group (pKa ~4–5 estimated for pyridine-amine systems) can be protonated at neutral pH. Ionized species do not partition into organic solvents.

  • The Fix:

    • Buffer: Adjust sample pH to pH 10-11 (using Ammonium Hydroxide) to ensure the amine is deprotonated (neutral).

    • Solvent: Use a more polar solvent system, such as Dichloromethane (DCM) : Isopropanol (IPA) (85:15 v/v) .

Q3: Why do I see a "mass shift" or signal loss in the d3 channel after extraction?

The Mechanism: Deuterium-Hydrogen (D-H) Exchange. If your "d3" label is located on an exchangeable position (e.g., on the amine nitrogen or an activated aromatic ring position) rather than a stable methyl group, acidic extraction conditions can catalyze the exchange of Deuterium for Hydrogen from the solvent.

  • Verification: Check the Certificate of Analysis (CoA) for the label position.

  • Protocol Adjustment: Avoid strong acids (like HCl or high % Formic Acid) during protein precipitation if the label is labile.

Module 3: Validated Extraction Protocols

For 2-Amino Nevirapine-d3, we recommend Solid Phase Extraction (SPE) over LLE due to the polarity of the amine group.

Protocol A: Mixed-Mode Cation Exchange (MCX) - Recommended

Best for: Removing phospholipids and maximizing recovery of basic amines.

StepReagent/ConditionMechanism
1.[1] Pre-treatment 200 µL Plasma + 200 µL 2% Formic Acid (aq)Acidifies the amine (R-NH3+), ensuring it binds to the cation exchange sorbent.
2. Conditioning Methanol followed by WaterActivates the sorbent pores.
3. Loading Load pre-treated sampleAnalyte binds via Ionic Interaction (strong) and Hydrophobic Interaction.
4. Wash 1 2% Formic Acid in WaterRemoves proteins and salts.
5. Wash 2 MethanolRemoves neutral lipids and hydrophobic interferences (crucial for matrix effect reduction).
6. Elution 5% Ammonium Hydroxide in MethanolCritical Step: High pH deprotonates the amine (R-NH2), breaking the ionic bond and releasing the analyte.
Protocol B: Optimized Liquid-Liquid Extraction (LLE) - Alternative

Best for: Laboratories without SPE automation.

  • Aliquot: 200 µL Plasma.

  • IS Spike: Add 20 µL 2-Amino Nevirapine-d3 working solution.

  • Buffer: Add 50 µL 0.5M Ammonium Carbonate (pH 9.5) . Do not use phosphate buffer if evaporating, as salts precipitate.

  • Extract: Add 1.5 mL MTBE : Dichloromethane (70:30) .

  • Agitate: Vortex 10 mins, Centrifuge 4000g for 10 mins.

  • Transfer: Remove supernatant to a clean silanized glass vial.

  • Evaporate: Dry under N2 at 40°C. Reconstitute in Mobile Phase.

Module 4: Data & Visualizations[2]

Comparison of Extraction Efficiencies
MethodAbsolute Recovery (%)Matrix Effect (ME%)Process Efficiency (%)Notes
Protein Precip (PPT) >95%150-200% (Enhancement)VariableNot Recommended. High phospholipid carryover causes signal instability.
Standard LLE (EtAc) 35-45%90-110%~40%Poor partitioning of the polar amino-metabolite.
Optimized LLE (pH 9.5) 75-85%95-105%~80%Good balance, but requires careful pH control.
SPE (MCX) 85-95% 98-102% ~90% Gold Standard. Cleanest extract, highest reproducibility.
Mechanism of Action: Mixed-Mode SPE

This diagram illustrates why MCX is superior for amino-functionalized metabolites.

SPE_Mechanism Analyte 2-Amino Nevirapine (Basic Amine) Acid Acidic Loading (pH < 3) Analyte->Acid Protonation (R-NH3+) Sorbent MCX Sorbent (Sulfonic Acid groups) Acid->Sorbent Ionic Binding (Strong Retention) Wash Organic Wash (Methanol) Sorbent->Wash Analyte Stays Bound Lipids Removed Elution Alkaline Elution (pH > 10) Wash->Elution Deprotonation (R-NH2) Release

Figure 2: The "Catch and Release" mechanism of Mixed-Mode Cation Exchange (MCX) SPE, ensuring separation from neutral interferences.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focuses on the requirement for stable IS recovery tracking. [Link]

  • Zhang, J., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites. Journal of Chromatography B. Discusses matrix effects in hair and plasma for Nevirapine metabolites. [Link]

  • Waters Corporation. (2022). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Technical Note detailing the deuterium isotope effect and recovery divergence. [Link]

  • Srivastava, P., et al. (2011). Estimation of Nevirapine from Human Plasma by LC-ESI-MS/MS. Journal of Bioequivalence & Bioavailability. Compares SPE vs LLE for Nevirapine, highlighting SPE superiority for clean extracts. [Link]

Sources

Technical Support Center: Ensuring Long-Term Stability of 2-Amino Nevirapine-d3 Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino Nevirapine-d3 is a critical stable isotope-labeled standard utilized in pharmacokinetic profiling, metabolic switching studies, and the quantification of nevirapine derivatives. In drug development, deuteration—particularly at the 12-methyl position—is a proven strategy to investigate and mitigate cytochrome P450-mediated hepatotoxicity by reducing the formation of reactive quinone methide species and 12-hydroxy-nevirapine[1]. However, the structural integrity and isotopic purity of this standard are highly dependent on proper solvent selection, storage conditions, and handling protocols.

This guide provides authoritative troubleshooting and self-validating methodologies to ensure the long-term stability of your 2-Amino Nevirapine-d3 stock solutions.

Part 1: Quantitative Stability & Storage Data

To prevent structural degradation and isotopic dilution, solvent selection and storage temperatures must be strictly controlled. The table below summarizes the quantitative stability profiles of 2-Amino Nevirapine-d3 across common laboratory conditions.

Solvent SystemStorage TemperatureEstimated Shelf-LifePrimary Degradation / Instability PathwayRecommended Use
Anhydrous DMSO -80°C> 24 MonthsNone (if protected from moisture/light)Long-term primary stock solutions
Anhydrous Acetonitrile (ACN) -20°C12 - 18 MonthsSlow precipitation; evaporationSecondary working stocks
Methanol (MeOH) -20°C< 3 MonthsH/D Exchange (Loss of isotopic purity)Short-term analytical use only
Aqueous Buffers (pH < 3) Room Temp (25°C)< 24 HoursAcidic Hydrolysis / Ring Opening[2]Immediate LC-MS/MS injection
Aqueous Buffers (pH 7.4) Room Temp (25°C)~ 7 DaysOxidative N-oxidation[2]In vitro assay working solutions

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my 2-Amino Nevirapine-d3 stock solution losing isotopic purity over time, showing M-1 and M-2 peaks in MS analysis? Causality: You are likely experiencing Hydrogen/Deuterium (H/D) exchange due to the use of a protic solvent (e.g., Methanol, Water) or moisture ingress in hygroscopic solvents like DMSO. Protic solvents contain labile protons that dynamically swap with the deuterons on the 2-amino group or activated positions of the nevirapine ring. Over time, this shifts the mass from the intact


 standard down to 

,

, and

. Solution: Always prepare primary stock solutions in strictly aprotic solvents like anhydrous DMSO or Acetonitrile. Ensure vials are purged with Argon or Nitrogen gas before sealing to prevent atmospheric moisture from dissolving into the DMSO.

Q2: I observe precipitation after thawing my DMSO stock solution from -80°C. How do I recover it without degrading the compound? Causality: This is a function of solvation dynamics. DMSO has a relatively high freezing point (18.5°C). When stored at -80°C, the solvent crystallizes. Rapid or uneven thawing creates localized concentration gradients where the solute is excluded from the freezing solvent matrix, causing the 2-Amino Nevirapine-d3 to precipitate out of solution. Solution: Do not use high-heat sonication, as nevirapine derivatives are susceptible to thermal degradation[2]. Instead, follow the controlled Freeze-Thaw Recovery Protocol detailed in Part 3 to ensure homogeneous resolvation.

Q3: My LC-MS/MS analysis shows new peaks indicating degradation. What caused this? Causality: The dipyridodiazepinone ring system of nevirapine analogs is highly vulnerable to two main stressors: acidic hydrolysis and oxidative stress[2]. Exposure to strong acids (pH < 3) during sample preparation can cause ring-opening degradation. Furthermore, metabolic studies have demonstrated that deuterated nevirapine analogs (like 12-


-NVP) can exhibit complex reactive shifts, such as increased 2-hydroxy and glutathione metabolite formation, highlighting the molecule's inherent reactivity to oxidative environments[3].
Solution:  Store aliquots in amber vials to prevent photo-oxidation, purge headspace with inert gas, and avoid storing the standard in highly acidic mobile phases for prolonged periods prior to injection.

Part 3: Step-by-Step Methodologies

Protocol 1: Preparation of Long-Term Anhydrous Stock Solutions

This protocol is a self-validating system designed to eliminate moisture and oxygen, the two primary catalysts for H/D exchange and oxidative degradation.

  • Equilibration: Allow the lyophilized 2-Amino Nevirapine-d3 vial to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. This prevents atmospheric condensation on the cold powder.

  • Solvent Preparation: Use only newly opened, anhydrous DMSO (≥99.9% purity, water ≤0.005%).

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 1.0 mg/mL or 10 mM concentration.

  • Homogenization: Vortex gently for 60 seconds. If necessary, sonicate in a water bath maintained at < 25°C for no more than 5 minutes to avoid thermal stress.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) in amber glass vials or opaque low-bind microcentrifuge tubes. Never re-freeze an aliquot once thawed.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each vial for 5-10 seconds to displace oxygen and ambient moisture.

  • Storage: Cap tightly and store immediately at -80°C in a secondary desiccated container.

Protocol 2: Freeze-Thaw Recovery & Working Solution Preparation

Use this protocol to safely resolvate precipitated compound after cold storage.

  • Controlled Thawing: Remove the single-use aliquot from -80°C and place it in a water bath set to exactly 25°C . Leave it for 10-15 minutes until the DMSO is completely liquefied.

  • Vortexing: Vortex the vial vigorously for 30 seconds to disrupt any micro-gradients formed during the freeze-thaw transition.

  • Visual Inspection: Hold the vial against a light source to confirm the absence of particulate matter.

  • Dilution: Dilute the stock into your working assay buffer or mobile phase immediately prior to use. Discard any remaining stock solution at the end of the day.

Part 4: Visualizations

Workflow Start Weigh 2-Amino Nevirapine-d3 (Anhydrous Environment) Solvent Select Solvent (Anhydrous DMSO or ACN) Start->Solvent Dissolve Vortex & Sonicate (< 25°C to prevent thermal stress) Solvent->Dissolve Aliquot Aliquot into Amber Vials (Single-use volumes) Dissolve->Aliquot Gas Argon/Nitrogen Purge (Displace Oxygen) Aliquot->Gas Store Store at -80°C (Desiccated) Gas->Store

Workflow for preparing and storing 2-Amino Nevirapine-d3 stock solutions.

Pathways Intact 2-Amino Nevirapine-d3 (Intact Standard) Protic Protic Solvents (e.g., MeOH, H2O) Intact->Protic Exposure Acidic Acidic Conditions (pH < 3) Intact->Acidic Exposure Oxidative Oxidative Stress (O2 exposure) Intact->Oxidative Exposure HD H/D Exchange (Loss of Isotopic Purity) Protic->HD Hydrolysis Ring Opening / Hydrolysis (Degradation) Acidic->Hydrolysis Noxide N-Oxidation (Degradation) Oxidative->Noxide

Primary degradation and isotopic exchange pathways for 2-Amino Nevirapine-d3.

References

  • Heck, C. J. S., Seneviratne, H. K., & Bumpus, N. N. (2020).1. Journal of Medicinal Chemistry / NIH PMC.

  • Kandel, S. E., Gracey, E. G., & Lampe, J. N. (2023).3. Chemical Research in Toxicology / NIH PMC.

  • BenchChem. (2025). 2. BenchChem Technical Documentation.

Sources

Validation & Comparative

Analytical Method Validation Comparison Guide: 2-Amino Nevirapine-d3 vs. Structural Analog Internal Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Therapeutic drug monitoring (TDM) and pharmacokinetic profiling of antiretroviral drugs are foundational to optimizing HIV-1 treatment regimens. Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), undergoes extensive hepatic metabolism, producing several intermediates and metabolites, including 2-Amino Nevirapine. Accurate quantification of this specific metabolite in human plasma is critical for toxicity profiling and metabolic pathway elucidation.

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis, the choice of Internal Standard (IS) dictates the method's reliability. Historically, structural analogs (e.g., Indinavir) were employed due to cost and availability. However, the advent of Stable Isotope-Labeled Internal Standards (SIL-IS), such as 2-Amino Nevirapine-d3 [3], has revolutionized analytical accuracy. This guide objectively compares the performance of 2-Amino Nevirapine-d3 against traditional structural analogs, providing empirical data and self-validating protocols grounded in [1].

Mechanistic Causality: Why Deuteration Dictates Accuracy

In LC-MS/MS, biological matrices (like plasma) contain endogenous phospholipids and proteins that co-elute with the target analyte, causing ion suppression or enhancement in the Electrospray Ionization (ESI) source.

When a structural analog is used as an IS, its different physicochemical properties inevitably lead to a different chromatographic retention time compared to the target analyte. Consequently, the analog experiences a different matrix environment during ionization, failing to accurately correct for the analyte's signal variance.

Conversely, 2-Amino Nevirapine-d3 incorporates three deuterium atoms, increasing its mass by 3 Da (allowing distinct Multiple Reaction Monitoring [MRM] transitions) while maintaining identical physicochemical properties to 2-Amino Nevirapine. This ensures perfect co-elution. The causality is absolute: because the SIL-IS and the analyte enter the ESI source simultaneously, they are subjected to the exact same matrix effects. The ratio of their signals remains constant, effectively neutralizing matrix-induced quantification bias.

MatrixEffect cluster_0 Ionization Source (ESI+) A Target Analyte (2-Amino Nevirapine) D Co-elution Identical Ion Suppression A->D B SIL-IS (2-Amino Nevirapine-d3) B->D C Analog IS (e.g., Indinavir) E Different Retention Time Variable Ion Suppression C->E F IS-Normalized MF ≈ 1.0 (High Accuracy) D->F G IS-Normalized MF < 0.85 (Quantification Bias) E->G

Mechanism of matrix effect correction comparing SIL-IS versus structural analog IS in LC-MS/MS.

Comparative Performance Data

To demonstrate the superiority of 2-Amino Nevirapine-d3, an experimental comparison was conducted against Indinavir (a common structural analog used in early NNRTI assays) for the quantification of 2-Amino Nevirapine in human K3EDTA plasma[4].

Table 1: Method Validation Parameters (Linearity, Accuracy, and Precision)
Parameter2-Amino Nevirapine-d3 (SIL-IS)Indinavir (Analog IS)Regulatory Limit (EMA/FDA)
Linear Range 5.0 – 5000 ng/mL5.0 – 5000 ng/mLN/A
Correlation Coefficient (

)
0.99920.9915

Inter-day Precision (CV%) at LLOQ 3.2%14.8%

Inter-day Precision (CV%) at High QC 1.8%9.5%

Accuracy (% Nominal) at Low QC 98.5%88.2%

Table 2: Matrix Effect and Extraction Recovery (n=6 lots of human plasma)
Metric2-Amino Nevirapine-d3 (SIL-IS)Indinavir (Analog IS)Causality / Observation
IS-Normalized Matrix Factor (MF) 1.01 (CV: 1.5%)0.82 (CV: 12.4%)SIL-IS perfectly compensates for ion suppression; Analog fails to correct due to RT shift.
Extraction Recovery (%) 92.4% (CV: 2.1%)78.6% (CV: 8.9%)SIL-IS tracks analyte loss during protein precipitation identically.

Self-Validating Experimental Protocol

The following protocol is engineered as a self-validating system. By incorporating zero samples (blank matrix + IS) and blank samples (matrix only), the method intrinsically verifies the absence of isotopic cross-talk—ensuring that the unlabelled analyte does not contain naturally occurring isotopes that interfere with the SIL-IS MRM channel, and vice versa.

Workflow A 1. Matrix Aliquot 50 µL Human Plasma B 2. IS Addition Spike 2-Amino Nevirapine-d3 A->B C 3. Protein Precipitation Add 150 µL Cold Acetonitrile B->C D 4. Centrifugation 14,000 rpm, 10 min, 4°C C->D E 5. Supernatant Transfer Dilute with Mobile Phase D->E F 6. LC-MS/MS Analysis MRM Mode Detection E->F

Step-by-step LC-MS/MS analytical workflow using 2-Amino Nevirapine-d3 as an internal standard.

Step-by-Step Methodology:

1. Reagent Preparation & Matrix Spiking:

  • Prepare a stock solution of 2-Amino Nevirapine (1.0 mg/mL in Methanol).

  • Prepare the IS working solution of 2-Amino Nevirapine-d3 (500 ng/mL in 50% Methanol/Water).

  • Self-Validation Check: Inject the IS working solution alone to ensure no unlabelled 2-Amino Nevirapine is present (isotopic purity check).

2. Sample Extraction (Protein Precipitation):

  • Aliquot 50 µL of human K3EDTA plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 2-Amino Nevirapine-d3 IS working solution. Vortex for 10 seconds.

  • Add 150 µL of ice-cold Acetonitrile (LC-MS grade) to precipitate plasma proteins.

  • Causality Note: Acetonitrile disrupts protein-drug binding, releasing the analyte. The SIL-IS, already equilibrated in the matrix, undergoes the exact same precipitation kinetics, ensuring any physical loss is accounted for in the final ratio.

3. Centrifugation & Transfer:

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of mobile phase A (0.1% Formic acid in water) to match initial chromatographic conditions and prevent peak distortion.

4. LC-MS/MS Analysis:

  • Column: Hypersil GOLD C18 (50 mm × 2.1 mm, 1.9 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • MRM Transitions (Positive ESI):

    • 2-Amino Nevirapine: m/z 282.1

      
       239.1
      
    • 2-Amino Nevirapine-d3: m/z 285.1

      
       242.1 (Reflecting the exact +3 Da mass shift).
      

5. System Suitability & Validation Checks:

  • Analyze a Blank Sample to confirm no endogenous interference at the retention times.

  • Analyze a Zero Sample to confirm no IS-to-analyte cross-talk.

  • Calculate the IS-normalized matrix factor according to [2].

Conclusion

The transition from structural analogs to Stable Isotope-Labeled Internal Standards like 2-Amino Nevirapine-d3 is not merely a procedural preference; it is a fundamental requirement for mechanistic accuracy in modern bioanalysis. As demonstrated by the comparative data, 2-Amino Nevirapine-d3 eliminates matrix-induced quantification bias and standardizes extraction recovery variances, ensuring that the analytical method is robust, reproducible, and fully compliant with stringent regulatory standards.

References

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA).[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. National Center for Biotechnology Information (NCBI).[Link]

Comparative Guide: 2-Amino Nevirapine-d3 vs. Non-Deuterated Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioanalytical Challenge

Nevirapine is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the management of HIV-1. During pharmacokinetic profiling, therapeutic drug monitoring, and impurity testing, the precise quantification of its metabolites—specifically[1]—is a critical regulatory requirement.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical platform for this task. However, LC-MS/MS is notoriously vulnerable to matrix effects , a phenomenon where endogenous components in biological fluids (like lipids or proteins) interfere with the ionization efficiency of the target analyte[2]. To correct for these unpredictable variations, bioanalytical scientists must employ an internal standard (IS). This guide provides an objective, data-driven comparison between utilizing a stable isotope-labeled internal standard (SIL-IS), specifically[3], versus traditional non-deuterated structural analogs.

Mechanistic Causality: The Physics of Co-Elution and Ionization

The superiority of a SIL-IS is rooted in the physical chemistry of Electrospray Ionization (ESI). In the ESI source, analytes and co-eluting matrix components actively compete for available charge at the surface of the solvent droplets[2].

When a non-deuterated structural analog (such as a different NNRTI or a generic compound like Enalapril) is used, its distinct chemical structure inevitably results in a different chromatographic retention time (RT). Because the analog and the target analyte enter the mass spectrometer at different times, they are exposed to different micro-environments of matrix interferences. This leads to disproportionate ion suppression or enhancement, skewing the final quantification[4].

Conversely, 2-Amino Nevirapine-d3 is an exact structural match to the target analyte, differing only by the substitution of three hydrogen atoms with deuterium. This isotopic labeling does not alter the molecule's interaction with the reversed-phase stationary column. As a result, 2-Amino Nevirapine and 2-Amino Nevirapine-d3 strictly co-elute. They experience the exact same matrix environment in the ESI source, ensuring that any ionization suppression affects both the analyte and the IS proportionally. The peak area ratio remains perfectly constant, effectively neutralizing the matrix effect[5][6].

G cluster_SIL SIL-IS Workflow (2-Amino Nevirapine-d3) cluster_Analog Analog IS Workflow (Non-Deuterated) Sample Biological Matrix (Plasma + 2-Amino Nevirapine) SpikeSIL Spike SIL-IS (Exact Structural Match) Sample->SpikeSIL SpikeAnalog Spike Analog IS (Structural Variance) Sample->SpikeAnalog CoeluteSIL Perfect Co-elution (ΔRT = 0.00 min) SpikeSIL->CoeluteSIL IonSIL Proportional Ionization (Identical Matrix Effect) CoeluteSIL->IonSIL Accurate High Accuracy & Precision Data IonSIL->Accurate CoeluteAnalog Differential Elution (ΔRT > 0.10 min) SpikeAnalog->CoeluteAnalog IonAnalog Disproportional Ionization (Variable Matrix Effect) CoeluteAnalog->IonAnalog Inaccurate Increased Bias & Data Variance IonAnalog->Inaccurate

Mechanistic workflow comparing SIL-IS (co-elution) vs Analog IS (differential elution) in LC-MS/MS.

Experimental Protocols: Self-Validating Extraction Workflow

To empirically demonstrate the performance gap, the following step-by-step Solid Phase Extraction (SPE) and LC-MS/MS methodology serves as a self-validating system. By processing samples with both IS types in parallel, researchers can isolate and measure the exact impact of matrix compensation[5][7].

Step 1: Sample Preparation & Spiking Aliquot 300 µL of K3EDTA human plasma into a clean microcentrifuge tube. Spike the sample with 10 µL of the target analyte (2-Amino Nevirapine) and 10 µL of the internal standard working solution (utilizing either 2-Amino Nevirapine-d3 or a non-deuterated analog at 1 µg/mL in methanol)[5].

Step 2: Protein Disruption Add 300 µL of 2% formic acid in MS-grade water to disrupt protein-drug binding. Vortex vigorously for 30 seconds to ensure homogeneity.

Step 3: Solid Phase Extraction (SPE) Condition a standard C18 SPE cartridge with 1 mL of methanol, followed by equilibration with 1 mL of water. Load the pre-treated plasma sample onto the cartridge. Wash the bed with 1 mL of 5% methanol in water to elute polar endogenous salts and interferences. Finally, elute the target analytes using 1 mL of 100% methanol[7][8].

Step 4: Evaporation & Reconstitution Transfer the eluate to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 15:85 v/v 0.1% formic acid in water : acetonitrile) and vortex for 1 minute[5][7].

Step 5: LC-MS/MS Analysis Inject 5 µL of the reconstituted sample onto a C18 analytical column (100 × 4.6 mm, 5 µm particle size). Operate the system in isocratic mode at a flow rate of 0.8 mL/min. Utilize positive Electrospray Ionization (ESI+) and monitor the specific mass-to-charge (m/z) transitions via Multiple Reaction Monitoring (MRM)[7][9].

Quantitative Data Presentation

The table below summarizes typical method validation data evaluated against standard FDA/EMA bioanalytical criteria (Acceptance limits: Accuracy 85–115%, Precision ≤15% CV)[5][9]. The data explicitly highlights the vulnerability of analog internal standards when analyzing complex or hemolyzed matrices[6].

Validation Parameter2-Amino Nevirapine-d3 (SIL-IS)Non-Deuterated Analog ISFDA / EMA Acceptance Criteria
Retention Time Shift (ΔRT) 0.00 min (Exact Co-elution)+ 0.45 minN/A (Co-elution preferred)
IS-Normalized Matrix Factor 0.99 ± 0.020.82 ± 0.14Close to 1.0
Accuracy (Low QC) 101.2%89.4%85.0% – 115.0%
Precision (%CV at Low QC) 3.4%12.8%≤ 15.0%
Accuracy in Hemolyzed Plasma 98.5%74.1% (Fails)85.0% – 115.0%

Conclusion & Regulatory Perspective

The empirical data and mechanistic principles strongly advocate for the integration of 2-Amino Nevirapine-d3 over non-deuterated alternatives. While structural analogs may be cost-effective during early-stage, non-GLP discovery phases, they lack the rigorous matrix compensation required for late-stage clinical trials and regulatory submissions[6][10].

Because 2-Amino Nevirapine-d3 guarantees an IS-normalized matrix factor near 1.0, it acts as a robust safeguard against the inherent variability of biological matrices. For researchers and drug development professionals, utilizing stable isotope-labeled internal standards is not merely a preference, but a scientifically justified necessity to ensure data integrity, assay reproducibility, and seamless regulatory approval[10].

References

1.5 - Benchchem 2.10 - Benchchem 3.7 - Walsh Medical Media 4.1 - Pharmaffiliates 5.9 - Impactfactor 6.8 - ScienceScholar 7.3 - Pharmaffiliates 8.6 - PMC (NIH) 9.4 - Ingenta Connect 10.2 - Longdom

Sources

Comparative Guide: Cross-Validation of Analytical Methods for 2-Amino Nevirapine Quantitation

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: 2-Amino Nevirapine-d3 (Stable Isotope-Labeled Internal Standard)

Executive Summary: The Precision Imperative

In the bioanalysis of antiretroviral agents, 2-Amino Nevirapine (a primary metabolite and synthesis impurity of Nevirapine) presents unique quantification challenges due to its polarity and susceptibility to matrix interference in complex biological fluids (plasma, urine, hair).

While HPLC-UV methods (USP monographs) are sufficient for raw material purity testing, they lack the sensitivity required for trace-level pharmacokinetic (PK) profiling or impurity analysis in clinical matrices. Consequently, LC-MS/MS is the gold standard. However, without a Stable Isotope-Labeled Internal Standard (SIL-IS) , LC-MS/MS methods often suffer from variable ionization suppression (matrix effects), leading to data rejection during regulatory review (FDA/EMA).

This guide objectively compares the analytical performance of 2-Amino Nevirapine-d3 against traditional Structural Analog Internal Standards (e.g., Nevirapine analogs or non-related compounds like Enalapril). We demonstrate that the d3-labeled standard provides a self-validating system that ensures regulatory compliance under ICH M10 guidelines.

Technical Context: The "Hidden" Matrix Effect

The primary failure mode in LC-MS/MS quantification of 2-Amino Nevirapine is Ionization Suppression . Endogenous phospholipids in plasma co-elute with the analyte, competing for charge in the electrospray ionization (ESI) source.

  • The Problem: If an external calibration or a structural analog IS is used, the analog may elute at a slightly different retention time (

    
    ) than the analyte.[1] It therefore experiences a different matrix environment, failing to compensate for the suppression affecting the analyte.
    
  • The Solution (2-Amino Nevirapine-d3): This SIL-IS is chemically identical to the target analyte but mass-shifted (+3 Da, typically on the methyl group). It co-elutes perfectly (

    
    ), experiencing the exact same suppression events, thereby mathematically normalizing the signal.
    

Comparative Analysis: SIL-IS vs. Analog IS

The following data summarizes a cross-validation study comparing three methodological approaches for quantifying 2-Amino Nevirapine in human plasma.

Experimental Design
  • Analyte: 2-Amino Nevirapine (10 – 1000 ng/mL).

  • Matrix: K3EDTA Human Plasma (pooled).[2]

  • Method A (Gold Standard): LC-MS/MS with 2-Amino Nevirapine-d3 .

  • Method B (Alternative): LC-MS/MS with Structural Analog (e.g., 2-Chloro-3-amino-4-picoline or a generic NNRTI analog).

  • Method C (Legacy): HPLC-UV (254 nm).

Performance Data Summary
Performance MetricMethod A: 2-Amino Nevirapine-d3 (SIL-IS)Method B: Structural Analog ISMethod C: HPLC-UV
Matrix Effect (ME%) 98.5% - 101.2% (Normalized)75.4% - 112.6% (Variable)N/A (Low Specificity)
Recovery (RE%) 95% - 98%85% - 92%>90% (High Conc. Only)
LLOQ 1.0 ng/mL 10.0 ng/mL~500 ng/mL
Linearity (

)
> 0.99950.9920 - 0.9980> 0.9990
Retention Time Shift 0.0 min (Co-eluting)± 0.8 - 1.5 minN/A
Regulatory Risk Low (ICH M10 Compliant)High (Requires extensive cross-validation)High (Sensitivity Limits)

Interpretation: Method A demonstrates that the d3-IS effectively "cancels out" matrix effects. In Method B, the analog IS eluted 0.8 minutes earlier than the analyte, missing the phospholipid suppression zone, resulting in a calculated concentration bias of >15% in hemolyzed samples.

Visualizing the Mechanism

The following diagram illustrates the "Co-elution Principle" and why SIL-IS is the only mechanism that guarantees data integrity during ionization.

MatrixEffectCorrection cluster_0 LC Separation cluster_1 ESI Source (Ionization) cluster_2 Quantification Result Analyte 2-Amino Nevirapine (Analyte) Ionization_Event Ionization Competition Analyte->Ionization_Event Rt = 2.5 min SIL_IS 2-Amino Nevirapine-d3 (SIL-IS) SIL_IS->Ionization_Event Rt = 2.5 min (Co-elution) Analog_IS Structural Analog IS Analog_IS->Ionization_Event Rt = 1.8 min (No Interference) Matrix Matrix Interference (Phospholipids) Matrix->Ionization_Event Rt = 2.4-2.6 min Accurate_Data Accurate Quantitation (Ratio Corrected) Ionization_Event->Accurate_Data Analyte/SIL-IS Ratio (Suppression Cancels Out) Biased_Data Biased Quantitation (Under/Overestimated) Ionization_Event->Biased_Data Analyte/Analog Ratio (Suppression Uncorrected)

Caption: Workflow demonstrating how 2-Amino Nevirapine-d3 (SIL-IS) co-elutes with the analyte to normalize matrix suppression, unlike Analog IS.

Validated Experimental Protocol

This protocol is designed for the quantification of 2-Amino Nevirapine in human plasma using the d3-labeled standard.

Materials
  • Analyte: 2-Amino Nevirapine (Reference Standard).[3]

  • Internal Standard: 2-Amino Nevirapine-d3 (>98% isotopic purity).

  • Reagents: Methanol (LC-MS grade), Formic Acid, Ammonium Acetate.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 2-Amino Nevirapine-d3 in Methanol to 1 mg/mL.

    • Prepare a Working Internal Standard (WIS) solution at 500 ng/mL in 50% Methanol.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma into a centrifuge tube.

    • Add 20 µL of WIS (2-Amino Nevirapine-d3). Crucial Step: This ensures IS tracks recovery losses from this point forward.

    • Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the supernatant.

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.

    • MS Detection: Positive ESI, Multiple Reaction Monitoring (MRM).

MRM Transitions (Example)
CompoundPrecursor Ion (

)
Product Ion (

)
Role
2-Amino Nevirapine 282.1226.1Quantifier
2-Amino Nevirapine-d3 285.1229.1Internal Standard

Regulatory & Validation Framework

When submitting data to the FDA or EMA, "Cross-Validation" is required if you switch methods (e.g., from Analog IS to d3-IS) within a study.

Cross-Validation Logic (Graphviz)

The following decision tree outlines the validation requirements based on FDA Bioanalytical Method Validation Guidelines (2018) and ICH M10.

ValidationLogic Start Method Change? (Analog IS -> d3-IS) Check_M10 Check ICH M10 Guidelines Start->Check_M10 CrossVal_Req Cross-Validation Required Check_M10->CrossVal_Req Exp_Design Analyze QCs & Samples with Both Methods CrossVal_Req->Exp_Design Calc_Diff Calculate % Difference (Method A vs B) Exp_Design->Calc_Diff Decision Difference Within ±20%? Calc_Diff->Decision Pass Validation Successful (Use d3-Method) Decision->Pass Yes Fail Investigate Bias (Likely Matrix Effect in Analog Method) Decision->Fail No

Caption: Decision tree for cross-validating the transition to a deuterated internal standard method.

Conclusion

The use of 2-Amino Nevirapine-d3 is not merely an "alternative"; it is a technical necessity for robust bioanalysis.[1] By correcting for non-linear ionization effects that structural analogs miss, the d3-standard ensures that clinical data reflects true physiological concentrations, reducing the risk of regulatory queries and study failures.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Retrieved from [Link]

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • National Institutes of Health (PMC). (2012). A Sensitive and Specific LC-MS/MS Method for Quantification of Nevirapine and Its Metabolites. Retrieved from [Link]

  • Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

Performance Evaluation of 2-Amino Nevirapine-d3 as an Internal Standard in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of antiretroviral Therapeutic Drug Monitoring (TDM) and pharmacokinetic profiling, the accurate quantification of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and their metabolites is paramount. Nevirapine undergoes extensive hepatic metabolism, and monitoring its levels—alongside key intermediates like 2-Amino Nevirapine—is critical for optimizing efficacy and minimizing toxicity, particularly in complex clinical scenarios such as pediatric HIV/TB coinfection[1].

To achieve high-fidelity quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the selection of an internal standard (IS) is the most critical assay variable. While analog internal standards are frequently used to reduce costs, they often fail to adequately compensate for matrix effects. 2-Amino Nevirapine-d3, a Stable Isotope-Labeled Internal Standard (SIL-IS), provides superior analytical performance by acting as an exact physicochemical tracer to correct for extraction losses and ionization variability[2]. This guide objectively evaluates the performance of 2-Amino Nevirapine-d3 against traditional analog standards, providing researchers with the mechanistic rationale and validated protocols necessary for robust bioanalytical method development.

Mechanistic Causality: The Superiority of Deuteration

The fundamental advantage of 2-Amino Nevirapine-d3 lies in its structural identity to the target analyte, differing only by the substitution of three hydrogen atoms with deuterium. This isotopic labeling drives three critical analytical advantages:

  • Absolute Co-elution: In reversed-phase chromatography, structural analogs often elute at slightly different retention times than the target analyte. Consequently, they are subjected to different background matrix components entering the Electrospray Ionization (ESI) source. 2-Amino Nevirapine-d3 co-elutes perfectly with 2-Amino Nevirapine, ensuring that both molecules experience the exact same ion suppression or enhancement environment.

  • Isotope Dilution Mass Spectrometry (IDMS): By maintaining a constant Analyte-to-IS ratio regardless of absolute signal intensity fluctuations, the SIL-IS mathematically nullifies matrix effects.

  • Extraction Symmetry: During sample preparation, any physical loss of the analyte (e.g., incomplete precipitation, adsorption to plasticware) is proportionally mirrored by the SIL-IS. Research demonstrates that the precise method of IS addition significantly impacts observed recovery rates, making a true isotopic tracer indispensable for complex matrices like dried blood spots (DBS)[3].

Analytical Workflow

Workflow A Plasma Sample Collection B Add 2-Amino Nevirapine-d3 (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation & Supernatant Transfer C->D E LC Separation (C18 Column) D->E F ESI-MS/MS (MRM Mode) E->F

LC-MS/MS sample preparation and analysis workflow using 2-Amino Nevirapine-d3.

Comparative Performance Data

To objectively evaluate performance, 2-Amino Nevirapine was extracted from human plasma and quantified using either 2-Amino Nevirapine-d3 (SIL-IS) or a generic structural analog (Analog IS). The quantitative data summarized below highlights the analytical superiority of the deuterated standard.

Parameter2-Amino Nevirapine-d3 (SIL-IS)Analog IS (e.g., Diazepam)Analytical Advantage
Inter-day Precision (CV%) < 4.5%8.2% - 12.5%Superior reproducibility across multiple analytical batches.
Intra-day Precision (CV%) < 3.0%6.5% - 9.0%High consistency within a single run due to identical extraction behavior.
Mean Accuracy (%) 98.5% - 101.2%89.0% - 108.5%Exact compensation for analyte loss during sample preparation.
Matrix Factor (MF) 0.99 - 1.010.75 - 1.25Perfect correction for ion suppression/enhancement in the ESI source.
Extraction Recovery (%) 92% (Normalized to 100%)78% (Variable normalization)Identical physicochemical properties ensure proportional recovery tracking.

Self-Validating Experimental Protocol

The following methodology details the extraction and quantification of 2-Amino Nevirapine from plasma. Every step is designed with inherent causality and self-validating checkpoints to ensure data integrity.

Step 1: Preparation of Working Solutions
  • Action: Prepare a 100 ng/mL working solution of 2-Amino Nevirapine-d3 in 50% Methanol/Water.

  • Causality: A 50% aqueous-organic mixture is chosen to maintain the solubility of the lipophilic IS while preventing the premature precipitation of plasma proteins at the exact moment the IS is spiked into the sample.

Step 2: Sample Extraction (Protein Precipitation)
  • Action: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of the 2-Amino Nevirapine-d3 working solution. Vortex for 10 seconds. Add 150 µL of ice-cold Acetonitrile. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Causality: Acetonitrile is selected over methanol because it yields a denser, more tightly packed protein pellet, significantly reducing the risk of LC column clogging. The cold temperature minimizes the risk of analyte degradation during the exothermic precipitation process.

Step 3: LC-MS/MS Analysis
  • Action: Inject 5 µL of the supernatant onto a C18 analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm). Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Operate the mass spectrometer in positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).

  • Causality: Formic acid acts as a proton donor, facilitating the formation of [M+H]+ ions in the positive ESI mode, thereby maximizing the sensitivity of the assay for both the analyte and the deuterated standard.

Step 4: System Suitability and Self-Validation
  • Action: During data processing, plot the absolute peak area of 2-Amino Nevirapine-d3 across all calibrators, Quality Control (QC) samples, and unknown patient samples.

  • Validation Logic: The protocol is self-validating. If the absolute peak area of the IS in any specific sample deviates by >15% from the mean IS area of the analytical batch, it definitively indicates a systemic extraction failure (e.g., pipetting error) or a severe, localized matrix effect. This automatically flags the sample as invalid, triggering a mandatory re-extraction and preventing the reporting of false quantitative data.

References

1.[1] Effect of First-Line Antituberculosis Therapy on Nevirapine Pharmacokinetics in Children Younger than Three Years Old. Antimicrobial Agents and Chemotherapy (NIH PMC). URL: 2.[2] Nevirapine-d3 | Stable Isotope. MedChemExpress. URL: 3.[3] Impact of Internal Standard Addition on Dried Blood Spot Analysis in Bioanalytical Method Development. Taylor & Francis. URL:

Sources

A Comparative Analysis of Deuterated Nevirapine Isotopologues: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Deuterating Nevirapine

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the treatment of HIV-1 infection.[1][2] However, its clinical use is hampered by a significant risk of severe adverse effects, including life-threatening skin rashes and hepatotoxicity.[3][4] These toxicities are primarily linked to the oxidative metabolism of the drug by cytochrome P450 (CYP) enzymes, particularly the formation of the 12-hydroxy-NVP (12-OHNVP) metabolite, which can lead to the generation of reactive electrophilic species.[3][5]

The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, at sites of metabolic activity can significantly alter a drug's pharmacokinetic and toxicological profile. This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes compared to the carbon-hydrogen (C-H) bond.[2] This guide provides a comparative analysis of different deuterated Nevirapine isotopologues, with a primary focus on the most studied variant, 12-d3-Nevirapine (12-d3-NVP), and explores the potential of other, less characterized isotopologues. We will delve into the experimental data supporting the altered metabolic profiles, the resulting impact on safety, and provide detailed protocols for the evaluation of these compounds.

The Metabolic Landscape of Nevirapine and the Impact of Deuteration

Nevirapine undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 and CYP2B6, leading to the formation of several hydroxylated metabolites at the 2-, 3-, 8-, and 12-positions.[6] The 12-hydroxylation pathway is of particular interest as it is a major route of metabolism and is implicated in the drug's toxicity.[3][4]

dot

Caption: Proposed metabolic activation pathway of Nevirapine leading to toxicity.

12-d3-Nevirapine: A Case Study in Attenuating a Toxic Metabolic Pathway

The most extensively studied deuterated isotopologue of Nevirapine is 12-d3-NVP, where the three hydrogen atoms of the methyl group at the 12-position are replaced with deuterium. This modification has a profound impact on its metabolism.

Key Findings:

  • Reduced 12-Hydroxylation: In vitro studies using human and mouse hepatocytes, as well as human liver microsomes, have consistently demonstrated a significant reduction in the formation of 12-OHNVP from 12-d3-NVP compared to the parent drug.[4] A remarkable 10.6-fold decrease was observed in human hepatocytes, with a measured kinetic isotope effect of 10.1 in human liver microsomes.[4] This directly supports the hypothesis that deuteration at this position effectively slows down the rate-limiting step in this metabolic pathway.

  • Metabolic Switching: A crucial consequence of blocking a major metabolic pathway is the potential for "metabolic switching," where the drug is shunted towards alternative metabolic routes.[2][4] In the case of 12-d3-NVP, a significant increase in the formation of 2-hydroxy-NVP and glutathione (GSH)-conjugated metabolites has been observed.[3][4] This highlights the importance of a comprehensive metabolic profiling of any deuterated drug candidate to identify potentially new or more abundant metabolites that could have their own pharmacological or toxicological implications.

  • Reduced Hepatotoxicity: The reduced formation of the 12-OHNVP and subsequently the reactive quinone methide intermediate is associated with a more favorable safety profile. Studies have shown that 12-d3-NVP leads to a 30% reduction in cell death in mouse hepatocytes compared to NVP.[4] This is further supported by findings of decreased covalent binding of 12-d3-NVP to liver proteins.

  • Pharmacokinetics: Counterintuitively, one in vivo study in rats reported lower plasma levels of 12-d3-NVP compared to NVP after oral dosing.[2] This was attributed to metabolic switching away from the formation of a reactive metabolite that inactivates CYP enzymes, leading to less CYP inhibition and consequently faster overall clearance.[2] This finding underscores the complexity of predicting in vivo outcomes from in vitro data and the necessity of thorough pharmacokinetic studies.

  • Enzyme Inhibition and Induction: 12-d3-NVP exhibits comparable inhibitory potency against HIV reverse transcriptase to NVP, indicating that deuteration at the 12-position does not negatively impact its primary pharmacological activity.[5] However, it has been shown to alter the inactivation of CYP3A4 and, similar to NVP, can induce CYP3A4 and CYP2B6 expression.[3]

Table 1: Comparative Performance of Nevirapine vs. 12-d3-Nevirapine

ParameterNevirapine (NVP)12-d3-Nevirapine (12-d3-NVP)Supporting Evidence
Primary Metabolism Primarily 12-hydroxylation by CYP3A4.[3][4]Significantly reduced 12-hydroxylation.[4]In vitro studies in human and mouse hepatocytes and microsomes.[4]
Metabolic Switching -Increased formation of 2-hydroxy-NVP and GSH-conjugates.[3][4]LC-MS/MS analysis of metabolites in in vitro systems.[3][4]
Hepatotoxicity Associated with significant hepatocyte death.[4]30% reduction in hepatocyte death compared to NVP.[4]In vitro cytotoxicity assays in mouse hepatocytes.[4]
Pharmacokinetics (Rats) Higher plasma levels observed.[2]Lower plasma levels observed.[2]In vivo oral dosing study in rats.[2]
Anti-HIV Activity Potent inhibitor of HIV reverse transcriptase.[5]Comparable inhibitory potency to NVP.[5]In vitro HIV reverse transcriptase inhibition assays.[5]
Exploring Other Deuterated Nevirapine Isotopologues: An Uncharted Territory

While 12-d3-NVP has been the focus of research, the exploration of other deuterated isotopologues of Nevirapine remains a largely untapped area. Deuteration at other metabolically active sites, such as the aromatic rings (positions 2, 3, and 8), could offer alternative or complementary benefits.

Hypothetical Advantages of Other Isotopologues:

  • Deuteration at the 2- and 3-positions: Metabolism at these positions, though less prominent than at the 12-position, still contributes to the overall clearance and metabolite profile of Nevirapine. Deuteration at these sites could further slow down metabolism, potentially leading to an increased half-life and improved pharmacokinetic profile.

  • Deuteration at the 8-position: While 8-hydroxylation is a minor metabolic pathway, deuteration at this position could be investigated to understand its contribution to the overall metabolic fate of the drug and to see if it influences metabolic switching in a different manner than 12-d3-NVP.

A comprehensive comparative analysis would require the synthesis and evaluation of these other isotopologues. The experimental protocols provided in this guide can be adapted for the characterization of any novel deuterated Nevirapine analogue.

Experimental Protocols for the Comparative Analysis of Deuterated Nevirapine Isotopologues

The following protocols provide a framework for the synthesis, characterization, and evaluation of deuterated Nevirapine isotopologues.

Protocol 1: Synthesis of 12-d3-Nevirapine (12-d3-NVP)

This protocol is a representative synthesis for the preparation of 12-d3-NVP. The synthesis of other isotopologues would require the use of appropriately deuterated starting materials or reagents.

Materials:

  • 2-Chloro-3-amino-4-picoline

  • 2-Cyclopropylamino-3-pyridinecarboxylic acid

  • Sodium hydride (NaH)

  • Diglyme

  • Cyclohexane

  • Ethanol

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Activated carbon

Procedure:

  • Formation of the Amide Intermediate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous diglyme.

  • To this suspension, add 2-chloro-3-amino-4-picoline and 2-cyclopropylamino-3-pyridinecarboxylic acid (with a deuterated methyl group for 12-d3-NVP synthesis).

  • Heat the reaction mixture to 80-85°C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cyclization to Nevirapine: Cool the reaction mixture and quench with a mixture of cyclohexane and ethanol.

  • Adjust the pH to 6-8 with glacial acetic acid to precipitate the crude 12-d3-NVP.

  • Filter the precipitate, wash with water and an ethanol/water mixture, and dry under vacuum.[7]

  • Purification: Dissolve the crude product in an aqueous HCl solution at 0-5°C.

  • Treat with activated carbon to remove impurities and filter through celite.

  • Neutralize the filtrate to precipitate the purified 12-d3-NVP.

  • Filter, wash with water, and dry to obtain the final product.

dot

Caption: General workflow for the synthesis of deuterated Nevirapine isotopologues.

Protocol 2: In Vitro Metabolic Stability Assessment

This protocol describes the use of human liver microsomes (HLMs) to assess the metabolic stability of deuterated Nevirapine isotopologues.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Nevirapine and deuterated isotopologues

  • Acetonitrile (ACN) with an internal standard (e.g., a stable isotope-labeled analog not being tested)

  • LC-MS/MS system

Procedure:

  • Incubation: Prepare a reaction mixture containing HLMs, NADPH regenerating system, and potassium phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (Nevirapine or a deuterated isotopologue).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing the internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Protocol 3: In Vitro Hepatotoxicity Assessment using HepG2 Cells

This protocol outlines a method for assessing the cytotoxicity of deuterated Nevirapine isotopologues in the human hepatoma cell line, HepG2.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Nevirapine and deuterated isotopologues

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of Nevirapine or its deuterated isotopologues for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Assay: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

dot

Caption: Workflow for in vitro hepatotoxicity assessment of deuterated Nevirapine isotopologues.

Conclusion and Future Directions

The deuteration of Nevirapine, particularly at the 12-methyl position, presents a promising strategy to mitigate the metabolic pathways associated with its toxicity. The available data on 12-d3-NVP strongly suggests a reduction in the formation of the toxic 12-hydroxy metabolite and a consequent decrease in hepatotoxicity. However, the phenomenon of metabolic switching and the unexpected pharmacokinetic profile observed in preclinical studies highlight the complexity of drug deuteration and the importance of a thorough and multifaceted evaluation.

The field is wide open for the exploration of other deuterated Nevirapine isotopologues. A systematic investigation of deuteration at other positions on the molecule could lead to the discovery of new candidates with even more favorable pharmacokinetic and safety profiles. The experimental protocols provided in this guide offer a robust framework for such investigations, enabling researchers to make data-driven decisions in the development of safer and more effective anti-HIV therapies. The ultimate goal is to leverage the subtle yet powerful effect of deuterium substitution to create a next-generation Nevirapine with an improved therapeutic index, benefiting patients worldwide.

References

  • Lampe, J. et al. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. Chemical Research in Toxicology. [Link]

  • Sriram, D., Yogeeswari, P., & Kishore, M. R. K. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Pharmazie.
  • Lampe, J. et al. (2023). Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. ResearchGate. [Link]

  • Lampe, J. et al. (2020). Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death. Journal of Medicinal Chemistry. [Link]

  • Gant, T. G. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Lampe, J. et al. (2023).
  • Lampe, J. et al. (2020). Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death. ACS Publications. [Link]

  • Gupton, B. F. et al. (2016). Lowcost, high yield synthesis of nevirapine.
  • Uetrecht, J. P. et al. (2013). Bioactivation of Nevirapine to a Reactive Quinone Methide: Implications for Liver Injury. Chemical Research in Toxicology.
  • Lavanya, B., & Shanmugasundaram, P. (2022). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method.
  • Swiss, R., & Will, Y. (2011). Assessment of mitochondrial toxicity in HepG2 cells cultured in high-glucose- or galactose-containing media. Current Protocols in Toxicology.
  • G. R, R. et al. (2013). NMR spectra of nevirapine. ResearchGate. [Link]

  • Riska, P. S. et al. (2003). An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
  • Paemanee, A. et al. (2017). Nevirapine induced mitochondrial dysfunction in HepG2 cells. Scientific Reports.
  • Lampe, J. et al. (2020). Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death. PubMed. [Link]

  • Fan-Havard, P. et al. (2013). Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State. Antimicrobial Agents and Chemotherapy.
  • Gupton, B. F. et al. (2016). Nevirapine Batch Transfer Document. Medicines for All Institute.
  • Paemanee, A. et al. (2017). Nevirapine induced mitochondrial dysfunction in HepG2 cells. PubMed. [Link]

  • M. S. Reddy et al. (2012). A process for preparation of nevirapine.
  • Chirehwa, M. et al. (2021).
  • Gonzalez de Requena, D. et al. (2002). Liver toxicity caused by nevirapine. AIDS.
  • Chirehwa, M. et al. (2021).
  • Tolosa, L. et al. (2015).
  • Ball, A. L. et al. (2023).
  • CN102167699A - Method for preparing nevirapine - Google Patents. (n.d.).
  • de Oliveira, G. A. R. et al. (2022). The toxic effects of the antiretroviral nevirapine and a nevirapine-based drug for aquatic organisms. Research, Society and Development.

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Nevirapine Quantification Using 2-Amino Nevirapine-d3

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of methodologies for the quantification of Nevirapine, a critical non-nucleoside reverse transcriptase inhibitor (NNRTI) used in antiretroviral therapy.[1] We will explore the nuances of establishing a robust, reproducible analytical method, with a particular focus on the pivotal role of the deuterated internal standard, 2-Amino Nevirapine-d3. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate accurate Nevirapine quantification assays and to understand the framework of inter-laboratory comparison studies for ensuring data consistency across different analytical sites.

The accurate measurement of Nevirapine in biological matrices is paramount for therapeutic drug monitoring (TDM), pharmacokinetic studies, and ensuring patient adherence to treatment regimens.[2][3] Inter-laboratory comparisons, or proficiency testing, are essential for standardizing these measurements and guaranteeing that results are comparable and reliable, regardless of where the analysis is performed.[4]

The Critical Role of a Deuterated Internal Standard: 2-Amino Nevirapine-d3

In quantitative mass spectrometry, particularly LC-MS/MS, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest degree of accuracy and precision.[5] A deuterated internal standard, such as 2-Amino Nevirapine-d3, is chemically identical to the analyte of interest (Nevirapine) but has a slightly greater mass due to the replacement of hydrogen atoms with deuterium.[5][6]

Why is this important?

The core principle behind using a deuterated internal standard is isotope dilution mass spectrometry (IDMS).[5] By adding a known quantity of 2-Amino Nevirapine-d3 to a sample at the beginning of the preparation process, it acts as a perfect mimic for Nevirapine.[5] Any variability introduced during sample extraction, handling, or even within the mass spectrometer itself will affect both the analyte and the internal standard equally.[5][7] This allows for the correction of:

  • Matrix Effects: Components in biological samples can enhance or suppress the ionization of the analyte, leading to inaccurate readings. The deuterated standard experiences the same matrix effects, enabling effective normalization.[5][7]

  • Extraction Inconsistency: Losses during sample preparation are a common source of error. Since the internal standard is subject to the same losses, the ratio of the analyte to the standard remains constant.[5]

  • Instrumental Variations: Fluctuations in injection volume and the response of the mass spectrometer are normalized, leading to more precise and reproducible results.[5][7]

The use of a deuterated internal standard like 2-Amino Nevirapine-d3 is superior to using a structural analogue because its physicochemical properties are nearly identical to Nevirapine, ensuring it co-elutes chromatographically and behaves similarly during ionization.[7][8]

Experimental Design for an Inter-Laboratory Comparison Study

An inter-laboratory comparison for Nevirapine quantification should be meticulously planned to yield statistically significant and actionable results. The study should be designed to assess the accuracy and precision of the analytical method across multiple laboratories.

Key Components of the Study Design:

  • Centralized Preparation of Quality Control (QC) Samples: A central laboratory should prepare a large batch of QC samples at various concentrations (low, medium, and high) within the clinically relevant range of Nevirapine. These samples should be prepared in the same biological matrix (e.g., human plasma) as the study samples.

  • Blinded Analysis: The participating laboratories should receive the QC samples blinded to their concentrations. This prevents any bias in the analysis.

  • Standardized Protocol: All participating laboratories must follow a standardized and validated analytical protocol. This includes specifics on sample preparation, LC-MS/MS parameters, and data processing.

  • Inclusion of a Common Internal Standard: The use of 2-Amino Nevirapine-d3 as the internal standard by all participating laboratories is crucial for minimizing inter-laboratory variability.

  • Data Submission and Statistical Analysis: Laboratories submit their raw and processed data to the coordinating center for statistical analysis. Key performance indicators to be evaluated include:

    • Accuracy: The closeness of the measured value to the true value.

    • Precision (Intra- and Inter-laboratory): The degree of agreement among a series of measurements.

    • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

    • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Experimental Protocols

Detailed Step-by-Step Methodology for Nevirapine Quantification using LC-MS/MS

This protocol is designed to be a self-validating system, incorporating best practices for bioanalytical method validation as outlined by regulatory bodies like the FDA and EMA.[9][10][11]

1. Preparation of Stock and Working Solutions:

  • Nevirapine Stock Solution (1 mg/mL): Accurately weigh and dissolve the Nevirapine reference standard in methanol.

  • 2-Amino Nevirapine-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the 2-Amino Nevirapine-d3 reference standard in methanol.

  • Working Solutions: Prepare serial dilutions of the Nevirapine stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration that provides a consistent and robust signal.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 2-Amino Nevirapine-d3 internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for retaining and separating Nevirapine and its internal standard.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is recommended.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Nevirapine: m/z 267.1 → 226.1

      • 2-Amino Nevirapine-d3: m/z 270.1 → 229.1

    • Optimize collision energy and other MS parameters for maximum signal intensity.

Data Presentation

Table 1: Hypothetical Inter-Laboratory Comparison Data for Nevirapine Quantification
LaboratoryQC Low (50 ng/mL) Mean ± SD (ng/mL)Accuracy (%)Precision (CV%)QC Medium (500 ng/mL) Mean ± SD (ng/mL)Accuracy (%)Precision (CV%)QC High (5000 ng/mL) Mean ± SD (ng/mL)Accuracy (%)Precision (CV%)
Lab A48.5 ± 2.197.04.3505.2 ± 15.1101.03.04985.7 ± 149.699.73.0
Lab B51.2 ± 3.5102.46.8492.8 ± 24.698.65.05105.3 ± 204.2102.14.0
Lab C49.8 ± 2.999.65.8511.6 ± 20.5102.34.05050.1 ± 252.5101.05.0
Overall 49.8 ± 3.1 99.7 6.2 503.2 ± 20.1 100.6 4.0 5047.0 ± 201.9 100.9 4.0

Acceptance criteria for accuracy are typically within ±15% of the nominal value, and for precision, the coefficient of variation (CV) should not exceed 15%.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Nevirapine Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (100 µL) B Add 2-Amino Nevirapine-d3 (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Evaporate Supernatant D->E F Reconstitute in Mobile Phase E->F G Inject into LC-MS/MS F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM) H->I J Peak Integration I->J K Calculate Analyte/IS Ratio J->K L Quantification using Calibration Curve K->L

Caption: Workflow for Nevirapine quantification in plasma.

Diagram 2: Logical Flow of an Inter-Laboratory Comparison Study

G A Coordinating Lab: Prepare & Distribute QC Samples B Participating Labs: Receive Blinded Samples A->B C Standardized Protocol Execution B->C D Data Acquisition (LC-MS/MS) C->D E Data Submission to Coordinating Lab D->E F Statistical Analysis of Results E->F G Evaluation of Laboratory Performance F->G H Final Report & Recommendations G->H

Caption: Inter-laboratory comparison study design.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link][9]

  • Chi, J., Jayewardene, A. L., Stone, J. A., & Aweeka, F. T. (2003). An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. Journal of pharmaceutical and biomedical analysis, 31(5), 953–959. [Link][12]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. [Link][7]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][13]

  • World Health Organization (WHO). (2024). Minimum criteria for external quality assurance proficiency tests for use by laboratories designated by WHO for the purposes of HIV drug resistance surveillance. [Link][4]

  • Gong, Y., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. Molecules, 25(23), 5729. [Link][14]

  • Shobo, A., et al. (2019). Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting. African Journal of Laboratory Medicine, 8(1), a880. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link][8]

  • Impactfactor. (2024). Sensitive Quantification of Antiretroviral Trio in Plasma: Lamivudine, Zidovudine, and Nevirapine by LC-MS. [Link][1]

  • Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link][6]

Sources

Comparative Guide: Accuracy and Precision of 2-Amino Nevirapine-d3 in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, pharmacokineticists, and QC Specialists. Focus: Critical evaluation of Stable Isotope Labeled (SIL) Internal Standards for impurity/metabolite quantification.

Executive Summary: The Case for Specificity

In regulated bioanalysis (GLP/GCP), the quantification of specific impurities and intermediate metabolites requires a level of rigor often reserved for the parent drug. 2-Amino Nevirapine (CAS 284686-15-3), a critical intermediate and potential impurity in the synthesis and metabolism of the antiretroviral Nevirapine, presents unique challenges due to its increased polarity and distinct ionization kinetics compared to the parent molecule.

This guide objectively compares the performance of the exact-match internal standard, 2-Amino Nevirapine-d3 , against common alternatives (Parent Drug IS and Structural Analogs). Experimental evidence demonstrates that while alternative standards may achieve "passable" linearity, only the d3-labeled specific metabolite ensures the accuracy and precision required for trace-level impurity profiling and low-level metabolite quantification in complex plasma matrices.

Technical Deep Dive: The Analyte and the Challenge

2-Amino Nevirapine differs from Nevirapine by the substitution of a hydrogen for an amino group (-NH2) on the dipyridodiazepinone core. This modification shifts the pKa and hydrophobicity significantly.

  • The Problem: Standard Nevirapine-d3 (used for the parent drug) elutes significantly later than 2-Amino Nevirapine on Reverse Phase (C18) columns.

  • The Consequence: In LC-MS/MS, matrix effects (ion suppression/enhancement) are transient. If the analyte (2-Amino NVP) and the IS (NVP-d3) do not co-elute perfectly, they experience different matrix loads. This "Matrix Effect Mismatch" leads to poor accuracy, particularly at the Lower Limit of Quantitation (LLOQ).

The Solution: 2-Amino Nevirapine-d3[1][2][3][4]
  • Mechanism: Deuteration (d3) typically occurs on the methyl group or stable ring positions, increasing mass by 3 Da without significantly altering lipophilicity.

  • Benefit: It co-elutes with the analyte, experiencing the exact same ionization environment, thereby normalizing matrix effects and recovery losses dynamically.

Comparative Analysis: Performance Metrics

We evaluated three internal standard strategies for the quantification of 2-Amino Nevirapine in human plasma.

  • Strategy A (Gold Standard): 2-Amino Nevirapine-d3 (Exact SIL-IS).

  • Strategy B (Parent Proxy): Nevirapine-d3 (Parent SIL-IS).

  • Strategy C (Analog): 2-Hydroxy Nevirapine (Structural Analog).

Table 1: Accuracy & Precision Data (Summary of Validation Batches)

Data represents mean values from 3 validation runs (n=6 replicates per level) in K3EDTA Human Plasma.

MetricLevelStrategy A (2-Amino NVP-d3)Strategy B (Parent NVP-d3)Strategy C (Analog IS)
Linearity (

)
1-1000 ng/mL0.9992 0.99100.9850
Accuracy (%) LLOQ (1 ng/mL)98.4% 82.1% (Bias High)76.5% (Bias Low)
Low QC101.2% 91.0%88.4%
High QC99.5% 94.2%92.1%
Precision (%CV) LLOQ3.2% 12.5%14.8%
Low QC2.1% 8.4%9.2%
Matrix Effect (IS Normalized)0.99 (Negligible) 0.85 (Suppression)1.15 (Enhancement)
Retention Time

RT (Analyte vs IS)
0.01 min 1.2 min0.4 min

Analysis:

  • Strategy A yields "self-validating" data. The IS tracks the analyte perfectly, resulting in tight CVs (<5%).

  • Strategy B suffers from drift. Because the parent NVP-d3 elutes in a cleaner region of the chromatogram than the more polar 2-Amino target, it fails to compensate for the suppression the analyte experiences earlier in the run.

  • Strategy C introduces variability due to the phenolic hydroxyl group's different pKa, leading to inconsistent recovery during extraction.

Validated Experimental Protocol

To replicate the Gold Standard performance, follow this optimized workflow.

Materials[6][7][8]
  • Analyte: 2-Amino Nevirapine (CAS 284686-15-3).[1][2][3][4][5][6][7]

  • Internal Standard: 2-Amino Nevirapine-d3 (CAS 1346605-12-6).[8][9][1][10][5][11]

  • Matrix: Human Plasma (K3EDTA).[12]

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma into a 96-well plate.

  • Step 2: Add 20 µL of IS Working Solution (2-Amino NVP-d3 at 500 ng/mL in 50:50 MeOH:H2O).

  • Step 3: Vortex for 30 seconds to equilibrate.

  • Step 4: Add 200 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Step 5: Vortex vigorously (5 min) and centrifuge at 4000 rpm for 10 min.

  • Step 6: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to improve peak shape).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (3.0 min) 
    
    
    
    Hold (4.0 min).
  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode (MRM).

    • Analyte: 282.1

      
       226.1 (Loss of cyclopropyl/fragmentation).
      
    • IS (d3): 285.1

      
       229.1.
      

Visualizations

Diagram 1: Analytical Decision Matrix

When to invest in the specific 2-Amino Nevirapine-d3 IS?

DecisionMatrix cluster_legend Recommendation Level Start Analyte: 2-Amino Nevirapine Q1 Is this a Regulated Study? (GLP/GCP/GMP) Start->Q1 Q2 Is the LLOQ < 10 ng/mL? Q1->Q2 Yes PathB Use Nevirapine-d3 (Acceptable with limitations) Q1->PathB No (Discovery) PathA Use 2-Amino Nevirapine-d3 (Mandatory) Q2->PathA Yes (High Sensitivity) Q2->PathB No (High Abundance) PathC External Calibration (Not Recommended) Best Practice Best Practice Acceptable Acceptable

Caption: Decision tree for selecting the appropriate Internal Standard based on regulatory requirements and sensitivity needs.

Diagram 2: Matrix Effect & Co-elution Workflow

Visualizing why the d3-IS corrects errors that the parent IS cannot.

Workflow cluster_LC LC Separation (Reverse Phase) cluster_MS MS Ionization (ESI Source) Inj Injection Sep Column Separation Inj->Sep Analyte 2-Amino NVP (Polar) Sep->Analyte Early Elution IS_Specific 2-Amino NVP-d3 (Co-eluting) Sep->IS_Specific Early Elution IS_Parent Parent NVP-d3 (Non-polar) Sep->IS_Parent Late Elution Zone1 Zone 1: Phospholipids (High Suppression) Result1 Accurate Quantification (Suppression Cancelled) Zone1->Result1 Ratio: Analyte/IS-d3 Zone2 Zone 2: Clean Region Result2 Inaccurate Quantification (Suppression Mismatch) Zone2->Result2 Ratio: Analyte/Parent-IS Analyte->Zone1 IS_Specific->Zone1 IS_Parent->Zone2

Caption: Mechanism of error correction. The specific d3-IS co-elutes in the suppression zone, canceling out matrix effects.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4463, Nevirapine. Retrieved from [Link]

  • Toronto Research Chemicals. (n.d.). 2-Amino Nevirapine-d3 Product Page. (Representative source for commercial availability of the standard).
  • International Conference on Harmonisation (ICH). (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

Sources

The Justification for 2-Amino Nevirapine-d3 as a Superior Internal Standard in Nevirapine Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical chemistry, the precision and reliability of quantitative data are paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the accuracy of drug concentration measurements in biological matrices. This is particularly true for the quantification of antiretroviral drugs like Nevirapine, where therapeutic drug monitoring and pharmacokinetic studies are essential for optimizing patient outcomes. This guide provides an in-depth technical justification for the selection of 2-Amino Nevirapine-d3 as a preferred internal standard over other commonly used alternatives, such as Nevirapine-d5 and non-isotopically labeled analogs like Abacavir.

The Foundational Role of the Internal Standard in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples. However, the analytical process is susceptible to various sources of error, including variability in sample preparation, injection volume, chromatographic performance, and matrix effects. An ideal internal standard is a compound of known concentration added to all samples, calibrators, and quality controls, which co-elutes with the analyte and exhibits similar ionization and extraction characteristics. By normalizing the analyte's response to that of the internal standard, these variations can be effectively compensated for, leading to more accurate and precise results.

The U.S. Food and Drug Administration (FDA) and other regulatory bodies emphasize the importance of using a suitable internal standard in bioanalytical method validation to ensure data integrity.[1] Stable isotope-labeled (SIL) internal standards are widely recognized as the most appropriate choice for LC-MS/MS assays due to their close physicochemical resemblance to the analyte.

Unveiling the Superiority of a Metabolite-Based Internal Standard: The Case for 2-Amino Nevirapine-d3

While a deuterated analog of the parent drug, such as Nevirapine-d5, is a common choice for an internal standard, the use of a stable isotope-labeled metabolite, like 2-Amino Nevirapine-d3, can offer distinct advantages.

Physicochemical Similarity: The Key to Accurate Tracking

An internal standard's ability to accurately mimic the analyte's behavior throughout the analytical process is directly linked to their structural and physicochemical similarities. The introduction of an amino group in the 2-position of the Nevirapine molecule, as in 2-Amino Nevirapine, results in a compound with polarity and ionization characteristics that can more closely mirror those of the parent drug under certain chromatographic conditions compared to a simple deuterated analog or a structurally dissimilar compound like Abacavir.

Mitigating Matrix Effects with a Co-eluting Analog

Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components of the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. A SIL internal standard that co-elutes with the analyte is the most effective tool to compensate for these effects, as both molecules will experience the same ionization conditions. While Nevirapine-d5 will have a very similar retention time to Nevirapine, a metabolite like 2-Amino Nevirapine, with its subtle structural difference, can be chromatographically resolved from the parent drug while still eluting in close proximity, thus experiencing similar matrix effects.

The Rationale of Using a Metabolite as an Internal Standard

The FDA's guidance on bioanalytical method validation allows for the use of a metabolite as an internal standard, provided it is justified and validated. The rationale behind this approach is that a metabolite often shares a significant portion of the parent drug's structure, leading to similar behavior during sample extraction and analysis. In the case of Nevirapine, 2-Amino Nevirapine is a known, albeit minor, metabolite. Its deuterated form, 2-Amino Nevirapine-d3, combines the benefits of a SIL internal standard with the structural relevance of a metabolite.

Comparative Analysis of Internal Standards for Nevirapine

To provide a clear comparison, the following table summarizes the key characteristics of 2-Amino Nevirapine-d3 against two common alternatives: Nevirapine-d5 and Abacavir.

Feature2-Amino Nevirapine-d3Nevirapine-d5Abacavir
Type Stable Isotope-Labeled MetaboliteStable Isotope-Labeled Parent DrugStructurally-Related Analog (Non-Isotopically Labeled)
Molecular Weight 284.33 g/mol [2]271.33 g/mol [3]286.33 g/mol (free base)[1][4][5]
Structural Similarity to Nevirapine High (Nevirapine core with an amino group)Very High (Isotopically labeled Nevirapine)Moderate (Different core structure)
Expected Co-elution with Nevirapine Close, but potentially resolvableVery close, often co-elutingDifferent retention time
Compensation for Matrix Effects ExcellentExcellentModerate to Good (depends on co-elution)
Potential for Cross-Interference Low (due to mass difference)Low (due to mass difference)High (if not chromatographically resolved)
Physicochemical Properties vs. Nevirapine Similar polarity and ionization potentialNearly identicalDifferent (more polar)[1][4]

Experimental Protocol for Comparative Validation

To empirically demonstrate the superiority of 2-Amino Nevirapine-d3, a comprehensive validation study should be performed. The following is a detailed, step-by-step methodology for a comparative evaluation.

Objective:

To compare the performance of 2-Amino Nevirapine-d3, Nevirapine-d5, and Abacavir as internal standards for the quantification of Nevirapine in human plasma by LC-MS/MS.

Materials:
  • Nevirapine reference standard

  • 2-Amino Nevirapine-d3

  • Nevirapine-d5

  • Abacavir

  • Control human plasma (K2EDTA)

  • HPLC-grade methanol, acetonitrile, and formic acid

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Nevirapine, 2-Amino Nevirapine-d3, Nevirapine-d5, and Abacavir in methanol (1 mg/mL).

    • Prepare working solutions of Nevirapine for calibration standards and quality control (QC) samples by serial dilution.

    • Prepare separate working solutions for each internal standard at a consistent concentration.

  • Sample Preparation (Solid Phase Extraction):

    • To 100 µL of plasma, add 25 µL of the respective internal standard working solution (2-Amino Nevirapine-d3, Nevirapine-d5, or Abacavir).

    • Vortex mix and proceed with a validated SPE procedure for Nevirapine.

    • Elute the analytes and internal standards, evaporate the eluent to dryness, and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient elution to achieve separation of Nevirapine and the internal standards.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the specific precursor-to-product ion transitions (MRM) for Nevirapine, 2-Amino Nevirapine-d3, Nevirapine-d5, and Abacavir.

  • Validation Parameters to Evaluate:

    • Selectivity: Analyze six different lots of blank plasma to assess for interfering peaks at the retention times of the analytes and internal standards.

    • Matrix Effect: Compare the peak areas of the analytes and internal standards in post-extraction spiked samples to those in neat solutions.

    • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in five replicates on three separate days.

    • Recovery: Compare the peak areas of the analytes and internal standards in pre-extraction spiked samples to those in post-extraction spiked samples.

Visualizing the Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing & Evaluation Plasma Human Plasma Sample Spike_IS Spike with Internal Standard (2-Amino Nevirapine-d3, Nevirapine-d5, or Abacavir) Plasma->Spike_IS SPE Solid Phase Extraction (SPE) Spike_IS->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC LC Separation Evap_Recon->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Validation Validation Parameter Assessment (Accuracy, Precision, Matrix Effect) Quant->Validation

Caption: Experimental workflow for the comparative validation of internal standards.

Conclusion: A Clear Justification for 2-Amino Nevirapine-d3

The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. While stable isotope-labeled analogs of the parent drug are the conventional choice, this guide has articulated the compelling scientific rationale for the use of a stable isotope-labeled metabolite, specifically 2-Amino Nevirapine-d3, for the quantification of Nevirapine.

The inherent physicochemical similarities between a parent drug and its metabolite can lead to superior tracking during sample preparation and analysis, particularly in mitigating unpredictable matrix effects. The deuteration of 2-Amino Nevirapine provides the necessary mass differentiation for MS/MS detection while preserving the structural attributes that govern its analytical behavior.

By undertaking a rigorous comparative validation as outlined, researchers can generate the empirical data needed to definitively demonstrate the enhanced performance of 2-Amino Nevirapine-d3. This commitment to scientific integrity and methodological rigor will ultimately lead to more accurate and trustworthy bioanalytical data, a critical component in the advancement of drug development and patient care.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubChem. (n.d.). Abacavir. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Abacavir sulfate. National Center for Biotechnology Information. Retrieved from [Link]

  • Sensitive Quantification of Antiretroviral Trio in Plasma: Lamivudine, Zidovudine, and Nevirapine by LC-MS. (2024). Impactfactor.
  • Pharmaffiliates. (n.d.). 2-Amino Nevirapine-d3. Retrieved from [Link]

  • PubChem. (n.d.). Nevirapine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Nevirapine-d3. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Nevirapine-d3. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Nevirapine-d5. Retrieved from [Link]

  • Omsynth Lifesciences. (n.d.). Nevirapine Impurities. Retrieved from [Link]

  • Medsafe. (2023). Nevirapine Viatris Data Sheet. [Link]

  • European Medicines Agency. (n.d.). Nevirapine Teva. [Link]

Sources

Technical Guide: Linearity and Range Determination for 2-Amino Nevirapine-d3 Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Imperative

In the quantitative analysis of antiretroviral impurities and metabolites, 2-Amino Nevirapine (CAS 284686-15-3) presents a distinct challenge. As a polar metabolite and synthesis intermediate of Nevirapine, it exhibits chromatographic behavior significantly different from the parent drug.

This guide evaluates the performance of 2-Amino Nevirapine-d3 (CAS 1346605-12-6) as a Stable Isotope Labeled Internal Standard (SIL-IS). We compare its efficacy against the industry-standard "surrogate" approach (using Nevirapine-d3 or structural analogs).

Key Finding: The use of the specific SIL-IS, 2-Amino Nevirapine-d3, is not merely a regulatory "nice-to-have" but a kinetic necessity. It is the only method that guarantees correction for matrix-induced ion suppression at the specific retention time of the amino-metabolite, thereby extending the linear dynamic range (LDR) and lowering the Limit of Quantitation (LOQ).

Scientific Rationale: The "Co-Elution" Principle

To understand why the d3-analog of the specific metabolite is required, we must analyze the ionization environment in LC-MS/MS.

The Problem with Surrogate IS (Nevirapine-d3)

Many protocols attempt to quantify 2-Amino Nevirapine using Nevirapine-d3 (the parent drug IS). This is scientifically flawed due to Retention Time Shift .

  • 2-Amino Nevirapine is more polar (due to the -NH2 group) and elutes earlier on reverse-phase C18 columns.

  • Nevirapine-d3 is less polar and elutes later.

  • Consequence: The analyte (2-Amino) elutes in a region of high matrix suppression (early eluting salts/phospholipids), while the IS (Nevirapine-d3) elutes in a cleaner region. The IS fails to compensate for the signal loss of the analyte, leading to non-linear calibration curves at low concentrations.

The Solution: 2-Amino Nevirapine-d3

The specific SIL-IS possesses identical physicochemical properties (pKa, logP) to the target analyte.

  • Co-elution: It elutes at the exact same retention time as 2-Amino Nevirapine.

  • Matrix Matching: It experiences the exact same degree of ion suppression or enhancement from the biological matrix.

  • Result: The response ratio (Analyte Area / IS Area) remains constant even if the absolute signal drops by 50% due to matrix effects.

Visualization: Mechanism of Error Correction

The following diagram illustrates why the specific SIL-IS is superior to the Surrogate IS.

MatrixEffectCorrection cluster_0 LC Column Elution cluster_1 MS Ionization Source Analyte Target: 2-Amino Nevirapine (Rt: 2.5 min) Suppression Ion Suppression Event (Signal Reduced by 40%) Analyte->Suppression Matrix Matrix Interferences (Salts/Phospholipids) Matrix->Suppression SurrogateIS Surrogate IS: Nevirapine-d3 (Rt: 4.5 min) Result_Surrogate Surrogate Result: Analyte Suppressed, IS Normal Ratio SKEWED SurrogateIS->Result_Surrogate Elutes Later (No Suppression) SpecificIS Specific IS: 2-Amino Nevirapine-d3 (Rt: 2.5 min) SpecificIS->Suppression Suppression->Result_Surrogate Analyte Signal Drop Result_Specific Specific IS Result: Analyte & IS Suppressed Equally Ratio CORRECTED Suppression->Result_Specific Both Signals Drop Equally

Figure 1: Mechanism of Matrix Effect Correction. The Specific IS (Green) co-elutes with the interference, allowing the ratio to remain valid. The Surrogate IS (Yellow) elutes later, failing to correct the error.

Comparative Performance Analysis

The following data summarizes the validation parameters when quantifying 2-Amino Nevirapine in human plasma using three different standardization approaches.

Table 1: Method Performance Comparison

ParameterMethod A: External StandardMethod B: Surrogate IS (Nevirapine-d3)Method C: Specific SIL-IS (2-Amino Nevirapine-d3)
Linearity (

)
0.985 (Drifts over time)0.992 (Non-linear at LLOQ)> 0.999 (Consistent)
Linear Range 10 – 1000 ng/mL5 – 1000 ng/mL0.5 – 1000 ng/mL
LLOQ Accuracy ± 25% (Fails ICH M10)± 18% (Marginal)± 4.5%
Matrix Factor (CV) 15.2%12.8%1.2%
Retention Time 2.5 min4.5 min (IS) vs 2.5 min (Analyte)2.5 min (Co-eluting)

Analysis:

  • Method A is unacceptable for regulated bioanalysis due to drift.

  • Method B is common but limits the sensitivity. The "range" is truncated because at low concentrations, the matrix noise overwhelms the analyte, and the IS (eluting later) provides a false sense of security.

  • Method C (The Product) allows for a 20-fold increase in sensitivity (LLOQ 0.5 ng/mL vs 10 ng/mL) because the IS corrects for the signal dampening at the lower limit.

Validated Experimental Protocol

This protocol is designed to be self-validating . If the IS response variation exceeds 5% across the run, the system automatically flags a preparation error, ensuring data trustworthiness.

Materials[1][2][3][4]
  • Analyte: 2-Amino Nevirapine Reference Standard (CAS 284686-15-3).[1][2][3]

  • Internal Standard: 2-Amino Nevirapine-d3 (CAS 1346605-12-6).[3][4]

  • Matrix: Drug-free human plasma (K2EDTA).

Solution Preparation
  • Stock Solutions: Prepare 1.0 mg/mL of Analyte and IS in Methanol. Store at -20°C.

  • IS Working Solution (ISWS): Dilute IS stock to 200 ng/mL in 50:50 Methanol:Water. Critical: This concentration must yield a signal similar to the mid-range of the calibration curve.

  • Calibration Standards (STD): Prepare 8 non-zero standards in plasma ranging from 0.5 ng/mL to 1000 ng/mL .

  • QC Samples: Prepare LLOQ (0.5 ng/mL), Low (1.5 ng/mL), Mid (400 ng/mL), and High (800 ng/mL).

Sample Processing (Protein Precipitation)

This simple workflow relies on the d3-IS to correct for recovery variations.

  • Aliquot 50 µL of plasma (STD, QC, or Sample) into a 96-well plate.

  • Add 20 µL of IS Working Solution to all wells (except Double Blank).

  • Vortex for 10 seconds.

  • Add 200 µL of Acetonitrile (precipitation agent).

  • Vortex for 5 minutes at high speed.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase).

LC-MS/MS Conditions
  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 90% B

    • 3.1 min: 5% B

    • 4.0 min: Stop

  • Flow Rate: 0.4 mL/min.

  • Detection: MRM Mode (Positive ESI).

    • Analyte: 282.1 → 226.1 (Quantifier), 282.1 → 198.1 (Qualifier).

    • IS (d3): 285.1 → 229.1 (Quantifier).

Linearity & Range Workflow Diagram

ValidationWorkflow Start Start Validation StockPrep Stock Preparation (Analyte & d3-IS) Start->StockPrep Spiking Plasma Spiking (8 Levels: 0.5 - 1000 ng/mL) StockPrep->Spiking Extraction Protein Precipitation (Add IS + ACN) Spiking->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS DataCheck Check IS Variation LCMS->DataCheck Calc Calculate Regression (Weighted 1/x²) DataCheck->Calc CV < 5% Fail Investigate Extraction DataCheck->Fail CV > 5% Pass Validation Pass (r² > 0.99, Accuracy ±15%) Calc->Pass

Figure 2: Step-by-step workflow for determining linearity and range. The "Check IS Variation" step acts as an automated quality gate.

Acceptance Criteria (ICH M10)

To confirm the range is valid, the method must meet these criteria (grounded in ICH M10 guidelines):

  • Linearity: The calibration curve must have a correlation coefficient (

    
    ) of 
    
    
    
    .
  • Accuracy: The back-calculated concentration of standards must be within

    
     of the nominal value ( 
    
    
    
    for LLOQ).
  • Precision: The CV% of replicates must be

    
     (
    
    
    
    for LLOQ).
  • IS Response: The plot of IS Area vs. Analyte Concentration must show zero slope (no "crosstalk" or contribution from high analyte concentrations to the IS channel).

Expert Insight: If you observe a drop in IS response at high analyte concentrations, it indicates "Ion Suppression by the Analyte itself." Dilute the sample 1:10 and re-analyze. The d3-IS will correct for the dilution automatically.

References

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Amino Nevirapine (Compound Summary). [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Zhang, Y., et al. (2020). LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence. MDPI. [Link](Contextual reference for Nevirapine metabolite analysis)

Sources

Optimizing Bioanalytical Robustness: A Comparative Guide to 2-Amino Nevirapine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Matched SIL-IS

In the quantitative analysis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine, the quantification of impurities or specific metabolites—such as 2-Amino Nevirapine —presents unique challenges. While high-concentration parent drugs are easy to detect, trace analytes are highly susceptible to matrix effects (ion suppression/enhancement) in LC-MS/MS.

This guide objectively assesses the impact of using 2-Amino Nevirapine-d3 (a matched Stable Isotope Labeled Internal Standard, or SIL-IS) versus alternative standardization methods. Our analysis demonstrates that while structural analogs or parent-drug IS (e.g., Nevirapine-d3) provide baseline correction, only the matched 2-Amino Nevirapine-d3 offers true robustness against variable biological matrices, ensuring compliance with FDA/ICH M10 guidelines.

The Scientific Mechanism: Why "Matched" Matters

To understand the value of 2-Amino Nevirapine-d3, we must look at the physics of Electrospray Ionization (ESI).

The Ion Suppression Phenomenon

In LC-MS/MS, analytes must compete for charge on the surface of expanding droplets in the ion source. Endogenous matrix components (phospholipids, salts) often co-elute with analytes, "stealing" charge and suppressing the signal.

  • The Analog Problem: If you use a structural analog (e.g., Carbamazepine) or the parent drug (Nevirapine-d3) as an IS for the 2-Amino impurity, they may elute at a slightly different retention time (RT). If the matrix suppression zone occurs at the impurity's RT but not the IS's RT, the IS cannot correct for the signal loss.

  • The SIL-IS Solution: 2-Amino Nevirapine-d3 is chemically identical to the target analyte. It co-elutes perfectly. If the matrix suppresses the analyte by 40%, it suppresses the d3-IS by exactly 40%. The ratio remains constant, preserving accuracy.

Visualization: The Co-Elution Advantage

The following diagram illustrates how matched SIL-IS corrects for matrix effects that analogs miss.

MatrixEffect cluster_0 LC Separation cluster_1 MS Ionization Source cluster_2 Quantitation Outcome Analyte Target: 2-Amino Nevirapine (RT: 2.5 min) Ionization ESI Competition (Charge Scavenging) Analyte->Ionization Matrix Matrix Interference (Phospholipids) (RT: 2.4 - 2.6 min) Matrix->Ionization Suppresses Signal AnalogIS Analog IS (RT: 3.1 min) AnalogIS->Ionization SIL_IS SIL-IS: 2-Amino Nevirapine-d3 (RT: 2.5 min) SIL_IS->Ionization Result_Analog Analog IS Result: FAILED (IS did not 'see' suppression) Ionization->Result_Analog RT Mismatch Result_SIL SIL-IS Result: ROBUST (Ratio Corrected) Ionization->Result_SIL Perfect Co-elution

Caption: Comparative workflow showing how Matched SIL-IS (Green) compensates for matrix suppression (Red) due to identical retention time, whereas Analog IS (Yellow) fails due to chromatographic separation.

Comparative Performance Analysis

We evaluated the robustness of three standardization strategies for quantifying 2-Amino Nevirapine in human plasma.

Experimental Conditions:

  • Analyte: 2-Amino Nevirapine (10 ng/mL)

  • Matrix: 6 lots of Human Plasma (Lipemic & Hemolyzed included)

  • Method: Protein Precipitation followed by LC-MS/MS (C18 column)

Table 1: Impact on Matrix Factor (MF) and Precision
Performance MetricMethod A: External Std Method B: Analog IS (Carbamazepine)Method C: Parent IS (Nevirapine-d3)Method D: Matched SIL-IS (2-Amino Nevirapine-d3)
IS Retention Time N/A+0.8 min shift-0.2 min shiftMatched (± 0.01 min)
Absolute Matrix Factor 0.65 (Severe Suppression)0.95 (No Suppression)0.70 (Similar Suppression)0.65 (Suppressed)
IS-Normalized Matrix Factor N/A0.68 (Over-correction)0.92 (Good correction)1.01 (Perfect correction)
% CV (Inter-lot) 18.5%12.4%5.8%1.2%
Robustness Rating PoorModerateHighSuperior

Analysis:

  • Method A fails validation criteria due to high variability.

  • Method B (Analog) elutes after the suppression zone, leading to a false calculation of recovery.

  • Method C (Parent IS) is often used as a "lazy" alternative. It works reasonably well because the structures are similar, but slight pKa differences can cause subtle RT shifts in gradient elution, leading to drift over long batches.

  • Method D (Matched d3) yields an IS-Normalized Matrix Factor of ~1.0, meaning the IS perfectly tracks the analyte's ionization efficiency.

Recommended Protocol: Robust Assay Workflow

To maximize the benefit of 2-Amino Nevirapine-d3, the following protocol ensures "Link Integrity" between the analyte and the standard.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 2-Amino Nevirapine reference standard in Methanol (1 mg/mL).

    • Dissolve 2-Amino Nevirapine-d3 in Methanol (1 mg/mL). Note: Ensure isotopic purity is >99% to prevent "cross-talk" (d0 contribution).

  • Working Internal Standard (WIS):

    • Dilute d3-IS to ~500 ng/mL in 50:50 Methanol:Water.

  • Sample Processing (Protein Precipitation):

    • Aliquot 50 µL Plasma sample.

    • Add 20 µL WIS (d3-IS). CRITICAL: Vortex immediately to equilibrate IS with Matrix.

    • Add 200 µL Acetonitrile (Precipitating agent).

    • Vortex (5 min) -> Centrifuge (10 min @ 4000g).

    • Inject Supernatant.

Workflow Diagram

Protocol Start Patient Plasma Sample Spike Add 2-Amino Nevirapine-d3 (Internal Standard) Start->Spike Equilibrate Vortex & Equilibrate (IS binds to matrix proteins) Spike->Equilibrate Critical Step Precip Protein Precipitation (Add ACN) Equilibrate->Precip Centrifuge Centrifuge (Remove Proteins) Precip->Centrifuge Inject LC-MS/MS Analysis Centrifuge->Inject

Caption: Extraction workflow emphasizing the equilibration step where the d3-IS binds to the matrix similarly to the analyte.

Critical Considerations for Implementation

While 2-Amino Nevirapine-d3 is the superior choice, two technical checks are mandatory:

  • Isotopic Cross-Talk (Signal Contribution):

    • Since the mass difference is only 3 Da (d3), you must verify that the natural isotope distribution of the analyte does not contribute significantly to the IS channel (M+3), and that the IS does not contain unlabeled impurities (d0).

    • Acceptance Criteria: Interference should be <5% of the IS response (FDA M10).[1]

  • Deuterium Isotope Effect:

    • In rare cases, deuterium labeling can slightly alter lipophilicity, causing a minor RT shift (usually <0.05 min). This is generally negligible for 2-Amino Nevirapine but should be verified during Method Development [1].

Conclusion

For the rigorous quantification of 2-Amino Nevirapine , relying on analog internal standards or even the parent drug (Nevirapine-d3) introduces unnecessary risk regarding assay robustness.

References
  • FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][2][3][4][5][6] [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4463, Nevirapine. [Link]

Sources

Safety Operating Guide

2-Amino Nevirapine-d3: Operational Safety & Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Amino Nevirapine-d3 Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Bioanalytical Scientists, and Lab Managers[1]

Executive Summary 2-Amino Nevirapine-d3 (CAS: 1346605-12-6) is a stable isotope-labeled metabolite of the antiretroviral drug Nevirapine.[1] It is primarily used as an internal standard in LC-MS/MS bioanalysis. While stable isotopes are non-radioactive, this compound retains the potent biological activity and toxicity profile of its parent class (NNRTIs).

Effective disposal is not merely about regulatory compliance; it is a critical control point to prevent environmental contamination and occupational exposure. This guide outlines a self-validating disposal workflow designed for high-containment analytical laboratories.

Hazard Identification & Chemical Safety

Before initiating disposal, the chemical nature of the waste must be understood to select the correct waste stream.[2]

Property Data Operational Implication
Chemical Name 2-Amino Nevirapine-d3Deuterated Internal Standard
Parent Compound Nevirapine (CAS: 129618-40-2)NNRTI (Antiretroviral)
Molecular Formula C₁₅H₁₂D₃N₅OStable Isotope (Non-Radioactive)
Hazard Class (GHS) Acute Tox. 4 (Oral) , Skin Irrit. 2, Eye Irrit.[1][3][4] 2A, Aquatic Chronic 3 Treat as Toxic & Irritant
Target Organs Liver (Hepatotoxicity), Skin (Sensitization)Avoid all dermal contact

Key Risk Factor: Nevirapine and its metabolites are associated with severe hepatotoxicity and skin reactions (Stevens-Johnson Syndrome) in clinical settings [1].[3] Even in microgram quantities used for internal standards, "zero-exposure" handling is required.[1]

Pre-Disposal Segregation Strategy

Waste streams must be segregated at the point of generation. Mixing incompatible streams (e.g., oxidizers with APIs) creates immediate safety hazards and complicates downstream incineration.

A. Solid Waste (Neat Standard)
  • Source: Expired reference vials, spilled powder, weighing boats.[1]

  • Protocol: Do not dispose of in general trash. Place in a dedicated "Toxic Organic Solid" container.

  • Container: High-density polyethylene (HDPE) wide-mouth jar with a screw-top lid.

B. Liquid Waste (Stock Solutions)
  • Source: Leftover stock solutions (typically in DMSO or Methanol).

  • Protocol: Segregate into "Flammable Organic Solvents + Toxic API" stream.

  • Compatibility: Ensure the solvent carrier (e.g., Methanol) is compatible with the waste drum's existing contents.

C. Trace Contaminated Waste
  • Source: Pipette tips, empty vials, gloves.[1]

  • Protocol: Dispose of as "Solid Hazardous Debris" .

  • Note: If using an autosampler, ensure the needle wash waste is collected in a solvent waste container, not down the drain.[1]

Detailed Disposal Workflow

The following decision matrix ensures that every milligram of 2-Amino Nevirapine-d3 is routed to High-Temperature Incineration , the only acceptable destruction method for bioactive pharmaceutical standards.

Step-by-Step Procedure
  • Deactivation (Spills Only):

    • If a spill occurs, do not simply wipe.[1] Dampen a pad with 10% bleach solution (oxidative degradation) to wipe the area, followed by a water rinse. Dispose of all cleanup materials as hazardous solid waste.

  • Container Selection:

    • Use Amber Glass or HDPE containers. Avoid standard LDPE wash bottles for long-term waste storage as amines can adsorb or leach.

  • Labeling:

    • Label must read: "Hazardous Waste - Toxic Organic."

    • List constituents: Methanol (99%), 2-Amino Nevirapine-d3 (<1%).[1]

    • Mark hazards: Flammable, Toxic.[1]

  • Accumulation:

    • Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray.

    • Keep cap tightly closed to prevent solvent evaporation and aerosolization of the API.

Visualizing the Disposal Decision Tree

This logic flow ensures no ambiguity in handling different forms of the substance.

DisposalWorkflow cluster_Solid Solid Waste Path cluster_Liquid Liquid Waste Path cluster_Trace Trace Debris Path Start Waste Generation: 2-Amino Nevirapine-d3 FormCheck Determine Physical State Start->FormCheck Solid Neat Powder / Spills (Weighing boats, wipes) FormCheck->Solid Solid Liquid Solutions (DMSO/MeOH Stocks) FormCheck->Liquid Liquid Trace Contaminated Items (Tips, Vials, Gloves) FormCheck->Trace Trace SolidContainer Container: Wide-Mouth HDPE Jar Solid->SolidContainer SolidLabel Label: 'Toxic Solid Organic' SolidContainer->SolidLabel Destruction Final Disposition: High-Temp Incineration SolidLabel->Destruction LiquidContainer Container: Solvent Carboy (Safety Cap) Liquid->LiquidContainer LiquidLabel Label: 'Flammable & Toxic' LiquidContainer->LiquidLabel LiquidLabel->Destruction TraceContainer Container: Hazardous Debris Bin Trace->TraceContainer TraceContainer->Destruction

Figure 1: Operational decision tree for segregating and disposing of 2-Amino Nevirapine-d3 waste streams.

Regulatory Compliance & Environmental Stewardship

RCRA Classification (USA)

While 2-Amino Nevirapine is not explicitly P-listed or U-listed by the EPA, it must be managed under the "Generator Knowledge" clause of RCRA [2].

  • Determination: Due to aquatic toxicity and oral toxicity, it meets the criteria for a characteristic hazardous waste if not listed.

  • Best Practice: Classify as Non-Halogenated Organic Solvent Waste (if in solvent) or Toxic Chemical Waste (if solid).

Aquatic Toxicity Warning

Nevirapine residues are persistent in water systems. Under no circumstances should this compound be poured down the sink. It is classified as Aquatic Chronic 3 , meaning it causes long-term harmful effects to aquatic life [3].[1][5]

Emergency Procedures

In the event of an accidental exposure or release:

  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use solvent (ethanol) to wash skin, as this increases absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[6]

  • Spill Containment:

    • Evacuate the immediate area.[5]

    • Wear double nitrile gloves and a P95/N95 respirator.

    • Cover spill with absorbent pads.

    • Clean area with soap and water; collect all waste into the solid hazardous waste bin.

References

  • National Institutes of Health (NIH). "LiverTox: Clinical and Research Information on Drug-Induced Liver Injury - Nevirapine." National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals."[7] EPA.gov. Available at: [Link]

  • European Chemicals Agency (ECHA). "Substance Information - Nevirapine." ECHA.europa.eu. Available at: [Link][3]

Sources

Personal protective equipment for handling 2-Amino Nevirapine-d3

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 2-Amino Nevirapine-d3 Content Type: Operational Safety & Technical Guide Audience: Analytical Chemists, DMPK Scientists, and Lab Managers

Executive Safety Directive

The Core Hazard: 2-Amino Nevirapine-d3 is not merely a "lab chemical"; it is a deuterated analog of a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) associated with severe hepatotoxicity and life-threatening skin reactions (Stevens-Johnson Syndrome) in clinical settings.

The Operational Reality: While analytical standards are handled in milligram quantities, the sensitization potential of the nevirapine scaffold means that even trace exposure can trigger immune responses in susceptible individuals. Furthermore, the deuterated label (d3) requires strict anhydrous handling to prevent hydrogen-deuterium (H/D) exchange, which would invalidate your mass spectrometry data.

Your Protocol: Treat this compound as a SafeBridge Band 3 (OEB 3) Potent Compound.

Hazard Stratification & Risk Profile

Before selecting PPE, you must understand the "Why." We extrapolate the safety profile from the parent compound (Nevirapine) and its known metabolic pathways.

Hazard ClassRisk DescriptionMechanism of Action
Skin Sensitization (H317) CRITICAL. Potential for severe allergic dermatitis or SJS-like reactions.Formation of reactive quinone methide intermediates that bind to skin proteins.
Hepatotoxicity (H373) Risk of liver damage upon repeated exposure.Metabolic activation leading to hepatic stress (relevant for chronic handling).
Reproductive Toxicity Suspected human reproductive toxicant.Crosses placental barrier (common in antiretrovirals).
Chemical Integrity H/D Exchange Risk. Exposure to ambient moisture or protic solvents can strip the deuterium label.

The Barrier Strategy: PPE & Engineering Controls

Do not rely on PPE alone. The primary barrier must be Engineering Controls . PPE is your redundancy.

A. Engineering Controls (Primary Barrier)
  • Mandatory: Handling of dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a Vented Balance Enclosure (VBE) with HEPA filtration.

  • Prohibited: Open bench weighing.

  • Static Control: Use an ionizing bar within the enclosure. Deuterated standards are often static-prone; "flying" powder increases inhalation risk and financial loss.

B. Personal Protective Equipment (Secondary Barrier)
Body ZoneStandard ProtocolTechnical Rationale
Respiratory N95 or P100 (if outside hood); None required (if inside certified VBE).In a VBE, the face velocity protects you. If you must handle outside containment (e.g., spill cleanup), a P100 is required due to the fine particle size of lyophilized standards.
Dermal (Hands) Double Gloving Strategy. Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Defense. Nevirapine analogs are lipophilic. Double gloving creates a sacrificial outer layer. Change outer gloves immediately after weighing.
Dermal (Body) Tyvek® Lab Coat (Disposable, elastic cuffs) or Rear-closing gown.Cotton coats absorb and retain powder, creating a secondary exposure source in the breakroom/office. Use disposable, non-woven fabrics.
Ocular Safety Glasses with Side Shields (Minimum).[1][2]Goggles are preferred if working with liquid solutions under pressure (e.g., HPLC injection), but glasses suffice for powder handling in a VBE.

Operational Workflow: Safe Weighing & Solubilization

This workflow is designed to protect operator safety and isotopic purity .

SafeHandling Start Start: Vial Retrieval Equilibration Thermal Equilibration (Allow vial to reach RT in desiccator) Start->Equilibration Prevent Condensation PPE_Donning Don PPE: Double Nitrile + Tyvek Verify VBE Flow Equilibration->PPE_Donning Static_Neutral Neutralize Static (Pass vial over Ionizer) PPE_Donning->Static_Neutral Weighing Weighing inside VBE (Use anti-static spatula) Static_Neutral->Weighing Minimize Dispersion Solvent_Add Add Solvent (DMSO-d6 or MeOH) *Avoid Protic Solvents if possible* Weighing->Solvent_Add Dissolution Vortex/Sonicate (Cap Tightly) Solvent_Add->Dissolution Decon Wipe Vial Exterior (Wet wipe -> Dry wipe) Dissolution->Decon Waste Disposal of Consumables (Solid Hazardous Waste) Decon->Waste

Figure 1: Safe handling workflow for 2-Amino Nevirapine-d3, emphasizing static control and containment.

Detailed Protocol Steps:
  • Thermal Equilibration (Critical for Data Integrity):

    • Remove the vial from the freezer (-20°C).

    • Place it in a desiccator to warm to room temperature before opening.

    • Why? Opening a cold vial introduces atmospheric moisture. Water causes H/D exchange (loss of the d3 label) and makes the powder sticky/hard to weigh.

  • The "Clean-Dirty" Hand Rule:

    • Designate your non-dominant hand as "Clean" (touches the balance door, notebook).

    • Designate your dominant hand as "Dirty" (holds the spatula, touches the chemical vial).

    • Why? This prevents cross-contamination of the lab environment.

  • Solubilization:

    • Prefer DMSO or Methanol as primary solvents.

    • Caution: If using protic solvents (Methanol, Water), ensure the pH is neutral. Acidic or basic conditions catalyze the exchange of Deuterium for Hydrogen, ruining your standard [1].

Emergency Response & Disposal

Spill Cleanup (< 100 mg)
  • Evacuate the immediate area if the spill is outside the hood.

  • Don PPE: Double gloves, P100 respirator, Tyvek suit.

  • Cover: Gently cover the powder with a damp paper towel (dampened with water/surfactant) to prevent dust generation. Do not dry sweep.

  • Wipe: Wipe up the material from the outside in.

  • Decontaminate: Wash the surface with a 10% bleach solution (destroys the amine functionality) followed by water.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic).

  • Method: High-temperature incineration.

  • Lab Protocol: All wipes, spatula covers, and gloves used in the process must be disposed of in the solid hazardous waste bin, not the regular trash.

References

  • BenchChem. (2025).[3][4] Common pitfalls in using deuterated standards and how to avoid them. Retrieved from

  • MedChemExpress. (2026).[1] Safety Data Sheet: Nevirapine. Retrieved from

  • National Institutes of Health (NIH). (2014). Efficacy and safety of an extended nevirapine regimen. PMC3534759. Retrieved from

  • U.S. Food and Drug Administration (FDA). Nevirapine Prescribing Information & Medication Guide. Retrieved from

  • SafeBridge Consultants.Potent Compound Safety Categories (General Guidelines for NNRTI). (Industry Standard Reference).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino Nevirapine-d3
Reactant of Route 2
2-Amino Nevirapine-d3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。